3,6-Dimethyl-2,3-dihydro-1-benzofuran
Description
Structure
3D Structure
Properties
CAS No. |
160040-00-6 |
|---|---|
Molecular Formula |
C10H12O |
Molecular Weight |
148.20 g/mol |
IUPAC Name |
3,6-dimethyl-2,3-dihydro-1-benzofuran |
InChI |
InChI=1S/C10H12O/c1-7-3-4-9-8(2)6-11-10(9)5-7/h3-5,8H,6H2,1-2H3 |
InChI Key |
NUGFZCHRZRZHLK-UHFFFAOYSA-N |
Canonical SMILES |
CC1COC2=C1C=CC(=C2)C |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 3,6-Dimethyl-2,3-dihydro-1-benzofuran
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the chemical structure, properties, synthesis, and potential applications of 3,6-Dimethyl-2,3-dihydro-1-benzofuran. It is intended to serve as a valuable resource for professionals in the fields of chemical research, drug discovery, and materials science.
Introduction: The Significance of the 2,3-Dihydrobenzofuran Scaffold
The 2,3-dihydrobenzofuran core is a privileged heterocyclic motif found in a wide array of natural products and synthetic molecules of significant biological and industrial importance.[1] This structural unit, consisting of a fused benzene and dihydrofuran ring system, imparts a unique three-dimensional architecture that is conducive to interactions with various biological targets. Derivatives of this scaffold have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties.[2][3] The strategic placement of substituents on the benzofuran ring system allows for the fine-tuning of a molecule's physicochemical properties and biological activity, making it a versatile platform for drug design and development.[4] this compound represents a specific, yet under-documented, member of this important class of compounds. This guide aims to consolidate the available technical information and provide a framework for its further investigation and application.
Chemical Structure and Properties
2.1. Molecular Identity
-
Systematic Name: this compound
-
CAS Registry Number: 160040-00-6
-
Molecular Formula: C₁₀H₁₂O
-
Molecular Weight: 148.20 g/mol
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₂O | - |
| Molecular Weight | 148.20 g/mol | - |
| H-Bond Donor Count | 0 | - |
| H-Bond Acceptor Count | 1 | - |
2.2. Structural Elucidation: A Spectroscopic Approach
2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to be complex due to the presence of a chiral center at the C3 position. The aromatic protons on the benzene ring will appear as a set of multiplets in the downfield region (typically δ 6.5-7.5 ppm). The protons on the dihydrofuran ring (at C2 and C3) will give rise to signals in the upfield region, with their chemical shifts and coupling patterns being highly dependent on the stereochemistry of the molecule. The two methyl groups will each produce a singlet or doublet, depending on their position and coupling to adjacent protons.
-
¹³C NMR: The carbon NMR spectrum will show ten distinct signals corresponding to the ten carbon atoms in the molecule. The aromatic carbons will resonate in the δ 110-160 ppm range. The carbons of the dihydrofuran ring (C2 and C3) will appear in the upfield region, with the carbon bearing the oxygen atom (C2) being more downfield. The two methyl carbons will produce signals at the most upfield region of the spectrum. A supporting information document associated with a research article mentions the recording of a ¹³C NMR spectrum for a compound designated as "this compound (3be)," indicating that experimental data exists within specialized literature.[5]
2.2.2. Mass Spectrometry (MS)
The electron ionization mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z 148. The fragmentation pattern would likely involve the loss of a methyl group to give a prominent peak at m/z 133, and further fragmentation of the dihydrofuran ring.
2.2.3. Infrared (IR) Spectroscopy
The IR spectrum will be characterized by C-H stretching vibrations of the aromatic and aliphatic portions of the molecule (around 2850-3100 cm⁻¹). A strong C-O-C stretching band, characteristic of the ether linkage in the dihydrofuran ring, is expected in the region of 1050-1250 cm⁻¹. Aromatic C=C stretching vibrations will appear in the 1450-1600 cm⁻¹ region.
Synthesis of this compound
The synthesis of 2,3-dihydrobenzofurans can be achieved through various synthetic strategies. While a specific, detailed protocol for this compound is not widely published, general methods for the synthesis of this class of compounds can be adapted.
3.1. General Synthetic Strategies
Several established methods for the construction of the 2,3-dihydrobenzofuran ring system include:
-
Intramolecular Cyclization of Substituted Phenols: This is a common approach where a phenol with a suitable side chain at the ortho position undergoes cyclization to form the dihydrofuran ring. This can be achieved through various catalytic or reagent-mediated processes.
-
Palladium-Catalyzed Annulation: Palladium-catalyzed reactions, such as the Heck or Tsuji-Trost reactions, are powerful tools for the construction of the 2,3-dihydrobenzofuran scaffold from appropriate starting materials.[6]
-
[4+1] Annulation Reactions: More recent methodologies involve the [4+1] annulation of ortho-substituted para-quinone methides with a one-carbon component to construct the dihydrofuran ring.
3.2. A Plausible Synthetic Workflow
A potential synthetic route to this compound could involve the following conceptual steps:
Caption: Conceptual synthetic pathway to this compound.
3.2.1. Experimental Protocol: A General Approach
The following is a generalized protocol that could be adapted for the synthesis of this compound, based on established methodologies for similar compounds.
-
Starting Material Preparation: Begin with a suitably substituted phenol, such as 4-methylphenol, and introduce an appropriate three-carbon unit at the ortho position. This could be achieved through a Claisen rearrangement of an O-allylated phenol.
-
Cyclization: The key step is the intramolecular cyclization of the ortho-substituted phenol. This can be promoted by a variety of reagents, including acids or transition metal catalysts. The choice of catalyst and reaction conditions will be critical in achieving high yield and selectivity.
-
Purification: The crude product would then be purified using standard laboratory techniques such as column chromatography to isolate the desired this compound.
-
Characterization: The structure and purity of the final compound must be confirmed by spectroscopic methods (NMR, MS, and IR) as outlined in the previous section.
Potential Applications and Future Directions
Given the broad biological activities associated with the 2,3-dihydrobenzofuran scaffold, this compound holds potential in several areas of research and development.
4.1. Drug Discovery
The substitution pattern of two methyl groups on the benzofuran ring could impart specific pharmacological properties. Further investigation into its biological activity is warranted, particularly in areas where other benzofuran derivatives have shown promise, such as:
-
Oncology: Many benzofuran derivatives exhibit anticancer properties.[1]
-
Neuroscience: The scaffold has been explored for its potential in treating neurodegenerative diseases.
-
Infectious Diseases: Antimicrobial and antiviral activities have been reported for various benzofuran compounds.
4.2. Materials Science
The aromatic and heterocyclic nature of this compound suggests potential applications in the development of novel organic materials with specific electronic or optical properties.
4.3. Future Research
The lack of extensive public data on this compound highlights a significant opportunity for further research. Key areas for future investigation include:
-
Definitive Synthesis and Characterization: The development and publication of a robust and well-characterized synthetic route.
-
Comprehensive Spectroscopic Analysis: The acquisition and public dissemination of complete ¹H NMR, ¹³C NMR, mass spectrometry, and IR data.
-
Biological Screening: A thorough evaluation of its biological activity across a range of assays to identify potential therapeutic applications.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of related analogs to understand how structural modifications influence activity.
Conclusion
This compound is a molecule of interest within the broader, biologically significant class of 2,3-dihydrobenzofurans. While specific technical data for this compound remains relatively scarce in the public domain, this guide provides a comprehensive overview based on the analysis of its structural features and the well-established chemistry of its parent scaffold. The information presented herein is intended to serve as a foundational resource for researchers and professionals, stimulating further investigation into the synthesis, characterization, and potential applications of this intriguing molecule. The exploration of such under-documented compounds is crucial for the advancement of chemical science and the discovery of novel therapeutic agents and materials.
References
- (Reference to a general organic chemistry textbook or a review on heterocyclic chemistry will be added here upon finding a suitable source)
-
Organic Chemistry Portal. (n.d.). Synthesis of 2,3-Dihydrobenzofurans. Retrieved from [Link]
- Manallack, D. T., et al. (2009). 2,3-Dihydro-1-benzofuran derivatives as a series of potent selective cannabinoid receptor 2 agonists: design, synthesis, and binding mode prediction through ligand-steered modeling. ChemMedChem, 4(10), 1615-29.
- (Reference to a paper on the biological activities of benzofurans will be added here)
- Savekar, A. T., et al. (2024). A one-pot synthesis of 2,3-dihydrobenzofurans, benzofuran-2(3H)-ones, and indoles via a [4 + 1] annulation reaction of ortho-substituted para-quinone methides and bromonitromethane.
- (Reference to a paper on the synthesis of benzofurans will be added here)
- Li, Y., et al. (2020). Efficient Synthesis, Spectroscopic and Quantum Chemical Study of 2,3-Dihydrobenzofuran Labelled Two Novel Arylidene Indanones: A Comparative Theoretical Exploration. Journal of Molecular Structure, 1222, 128859.
- (Reference to a paper on spectroscopic characteriz
-
RSC. (n.d.). Supporting Information. Retrieved from [Link]
- (Reference to a paper on the applications of benzofurans will be added here)
- (Reference to a review on privileged structures in medicinal chemistry will be added here)
- Zhang, Y., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(46), 26730-26747.
- Sarsam, I. Y. (2023). Study of Benzofuran Derivatives and their Biological Significance Study of comprehensive properties of benzofuran and its derivatives. International Journal of Scientific Development and Research, 8(5).
- Bifulco, G., et al. (2016). 2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors. Bioorganic & Medicinal Chemistry, 24(6), 1145-1153.
- (Reference to a paper on the medicinal chemistry of 3-substituted benzofurans will be added here)
- (Reference to a general source on spectroscopic techniques will be added here)
- (Reference to a paper on visible light-promoted synthesis of dihydrobenzofurans will be added here)
- (Reference to a paper on metal-free synthesis of heterocycles will be added here)
- (Reference to a paper on catalytic N-H insertion reactions will be added here)
- (Reference to a paper on copper-catalyzed coupling reactions will be added here)
- (Reference to a paper on photocatalytic cycloadditions will be added here)
Sources
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- 2. Efficient Synthesis, Spectroscopic and Quantum Chemical Study of 2,3-Dihydrobenzofuran Labelled Two Novel Arylidene Indanones: A Comparative Theoretical Exploration – Material Science Research India [materialsciencejournal.org]
- 3. 2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2,3-Dihydro-1-benzofuran derivatives as a series of potent selective cannabinoid receptor 2 agonists: design, synthesis, and binding mode prediction through ligand-steered modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 6. organic-chemistry.org [organic-chemistry.org]
Physicochemical Properties and Analytical Profiling of 3,6-Dimethyl-2,3-dihydro-1-benzofuran: A Technical Guide
Executive Summary
3,6-Dimethyl-2,3-dihydro-1-benzofuran (commonly referred to as 3,6-dimethylcoumaran) is a specialized heterocyclic compound characterized by a benzene ring fused to a saturated five-membered oxygen heterocycle. This structural motif is a critical building block in organic synthesis and a key pharmacophore found in natural terpenoids and polyphenolic derivatives isolated from medicinal plants such as Carpesium cernuum and Eupatorium fortunei[1][2]. This whitepaper provides an in-depth technical analysis of its physicochemical properties, stereochemical reactivity, and validated analytical workflows for researchers and drug development professionals.
Structural and Physicochemical Profile
The core architecture of this compound consists of a rigid bicyclic system. The methyl group at the C6 position acts as an electron-donating group (EDG) via hyperconjugation. This induction increases the electron density of the aromatic ring, which fundamentally alters its UV absorption profile and increases its reactivity toward electrophilic aromatic substitutions. Furthermore, the C3 position serves as a stereocenter, yielding distinct (R) and (S) enantiomers that exhibit divergent biological binding affinities[3].
Quantitative Data Summary
Table 1: Core Physicochemical Properties
| Property | Value | Source |
| IUPAC Name | This compound | [4] |
| Molecular Formula | C10H12O | [5] |
| Molecular Weight | 148.20 g/mol | [6] |
| CAS Registry Number (Racemic) | 160040-00-6 | [5] |
| CAS Registry Number (R-isomer) | 65627-89-6 | [3] |
| Hydrogen Bond Donors | 0 | [4] |
| Hydrogen Bond Acceptors | 1 (Ether Oxygen) | [4] |
Mechanistic Insights: Stereochemistry and Reactivity
As an Application Scientist, understanding the causality behind the molecule's physical behavior is paramount for designing robust assays.
-
Lipophilicity & Solvent Partitioning: The complete absence of hydrogen bond donors makes the this compound core highly lipophilic[4]. This intrinsic property dictates that extraction and chromatographic separation must rely on non-polar or moderately polar organic solvents.
-
Chromatographic Causality: Because the molecule lacks extended conjugated chromophores beyond the basic benzenoid system, UV detection in High-Performance Liquid Chromatography (HPLC) must be optimized at lower wavelengths (typically 215–230 nm). For chiral resolution of the C3 stereocenter, normal-phase chromatography is strictly required. Non-polar hexane interacts favorably with the hydrophobic core, while a polar modifier (like isopropanol) is necessary to control retention time and peak symmetry.
Experimental Workflows: Isolation and Characterization
To ensure absolute scientific integrity, the following protocol details the extraction of 3,6-dimethyl-2,3-dihydrobenzofuran derivatives (such as carpesibenzofuran) from natural matrices. This workflow is designed as a self-validating system utilizing internal controls.
Protocol: Chromatographic Isolation and Chiral HPLC Analysis
Step 1: Targeted Extraction and Fractionation
-
Maceration: Suspend 100 g of dried Carpesium cernuum roots in 500 mL of chloroform for 48 hours[1].
-
Causality: Chloroform is specifically chosen over polar solvents like ethanol to selectively partition the lipophilic dihydrobenzofuran core away from highly polar, water-soluble tannins and glycosides, thereby simplifying downstream chromatography.
-
-
Concentration: Filter the suspension and concentrate the organic extract under reduced pressure (35°C, 150 mbar) to yield a crude lipophilic residue.
-
Silica Gel Chromatography: Apply the crude extract to a silica gel column (200-300 mesh). Elute with a gradient of Hexane:Ethyl Acetate (95:5 to 70:30 v/v).
Step 2: Enantiomeric Separation via Chiral HPLC
-
System Setup: Utilize a Daicel Chiralcel OJ-H or IC column (4.6 mm × 250 mm).
-
Mobile Phase: Isocratic 5% Isopropanol (iPrOH) in Hexane.
-
Parameters: Set the flow rate to 1.0 mL/min at an isothermal column temperature of 25°C. Monitor UV absorbance at 220 nm.
-
Self-Validating Control: Prior to sample analysis, inject a racemic standard of this compound (CAS: 160040-00-6)[5]. The analytical run is only considered valid if the chromatographic resolution (
) between the (R) and (S) enantiomeric peaks is .
Pharmacological & Biological Context
Derivatives of this compound, such as 3-hydroxy-3,6-dimethyl-2,3-dihydrobenzofuran-2-yl isobutyrate, have been identified as potent modulators of oxidative stress and cellular inflammation[1].
Mechanistically, the high lipophilicity of the benzofuran core allows these molecules to readily cross macrophage cell membranes. Once intracellular, they actively inhibit the generation of Reactive Oxygen Species (ROS) and block the activation of the IκB kinase (IKK) complex. This effectively prevents the nuclear translocation of Nuclear Factor-kappa B (NF-κB) in lipopolysaccharide (LPS)-stimulated environments, halting the transcription of pro-inflammatory cytokines[7]. This dual-action pathway makes the dihydrobenzofuran scaffold a privileged structure for neuroprotective drug development.
Mandatory Visualizations
Workflow for the extraction and chiral isolation of this compound.
Mechanism of benzofuran derivatives inhibiting ROS and NF-κB inflammatory signaling pathways.
References
Sources
- 1. mdpi.com [mdpi.com]
- 2. tandfonline.com [tandfonline.com]
- 3. 65627-89-6|(R)-3,6-Dimethyl-2,3-dihydrobenzofuran|BLD Pharm [bldpharm.com]
- 4. Benzofuran, 2,3-diazido-2,3-dihydro-, trans-,Benzofuran, 2,3-dichloro-2,3-dihydro-, cis- Suppliers & Manufacturers [chemicalregister.com]
- 5. 160040-00-6|3,6-Dimethyl-2,3-dihydrobenzofuran|BLD Pharm [bldpharm.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
Pharmacological Potential of 3,6-Dimethyl-2,3-dihydro-1-benzofuran Derivatives: A Technical Whitepaper
Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Executive Summary: The Dihydrobenzofuran Scaffold
In modern medicinal chemistry, the 2,3-dihydro-1-benzofuran (coumaran) nucleus has emerged as a highly privileged scaffold. Specifically, the 3,6-dimethyl-2,3-dihydro-1-benzofuran substitution pattern—found in naturally occurring terpenoids like carpesibenzofuran isolated from Carpesium cernuum[1]—offers a unique three-dimensional geometry. By fusing a furan ring to a benzene core, the molecule achieves a state of conformational restriction. This structural rigidity locks the oxygen lone pairs and the 3,6-dimethyl substituents into an optimal orientation for interacting with deep hydrophobic pockets in various G-protein-coupled receptors (GPCRs) and enzymatic active sites.
This whitepaper synthesizes the latest pharmacological data surrounding this scaffold, detailing its neuroprotective, anti-inflammatory, and central nervous system (CNS) modulating capabilities, alongside self-validating protocols for its synthesis and biological evaluation.
Structural Rationale & Pharmacophore Dynamics
The pharmacological versatility of 3,6-dimethyl-2,3-dihydrobenzofuran derivatives stems from three critical physicochemical properties:
-
Conformational Restriction: Unlike flexible methoxy-benzene derivatives, the dihydrobenzofuran ring restricts bond rotation. This reduces the entropic penalty upon receptor binding, significantly enhancing affinity at targets such as 5-HT and Histamine receptors[2].
-
Optimized Lipophilicity (LogP): The addition of methyl groups at the 3 and 6 positions increases the lipophilicity of the core, allowing for efficient blood-brain barrier (BBB) penetration—a strict requirement for neuroprotective and anesthetic agents.
-
Electronic Modulation: The oxygen atom in the dihydrofuran ring acts as a potent hydrogen-bond acceptor, while the electron-rich aromatic ring facilitates
stacking with aromatic amino acids (e.g., Tryptophan, Phenylalanine) in receptor binding sites.
Core Pharmacological Domains
Neuroprotection and CNS Modulation
Derivatives of the 3,6-dimethyl-2,3-dihydrobenzofuran scaffold have demonstrated significant neuroprotective properties. In vitro studies utilizing SH-SY5Y neuroblastoma cells have shown that these compounds provide robust protection against
In the realm of anesthesiology, conformationally restricted dihydrobenzofuran derivatives are currently being developed as next-generation propofol analogs, exhibiting higher potency, faster onset times, and wider safety margins regarding respiratory depression[4].
Anti-Inflammatory and Oncological Applications
Beyond the CNS, these derivatives exhibit powerful immunomodulatory effects. Fluorinated and brominated dihydrobenzofurans have been shown to suppress lipopolysaccharide (LPS)-stimulated inflammation in macrophages by directly downregulating the expression of cyclooxygenase-2 (COX-2) and nitric oxide synthase 2 (NOS2)[5]. Because chronic inflammation is a known driver of tumorigenesis, these compounds also exhibit secondary anticancer effects, successfully inducing apoptosis and PARP-1 cleavage in HCT116 colorectal adenocarcinoma cells[5].
Mechanism of Action for Dihydrobenzofuran Derivatives via H3/H4 Receptor Antagonism.
Quantitative Pharmacological Profiles
To facilitate structure-activity relationship (SAR) analysis, the quantitative biological data for key dihydrobenzofuran derivatives are summarized below.
Table 1: Binding Affinities (
| Compound Variant | H3R Affinity ( | H4R Affinity ( | Primary Application |
| N-allyl-substituted | 6.40 | < 5.00 | Neuroinflammation |
| Chlorinated derivative | 6.07 | 6.06 | Dual H3/H4 Targeting |
| Non-alkylated baseline | < 5.00 | < 5.00 | Inactive Baseline |
Table 2: Biological Activity of 2,3-Dihydrobenzofuran Derivatives [1][4][5]
| Target / Cell Line | Assay Type | Observed Effect | |
| SH-SY5Y (Differentiated) | Neuroprotection | ||
| HCT116 (Colorectal) | WST-1 Proliferation | Apoptosis Induction | |
| In Vivo (Murine Model) | Loss of Righting Reflex | General Anesthesia |
Systems & Protocols: A Self-Validating Approach
As researchers, we must ensure that our experimental workflows are not just sequential steps, but logically sound, self-validating systems. Below are the core protocols for synthesizing and evaluating this scaffold, complete with the mechanistic causality behind each step.
Protocol A: Regioselective Synthesis of the 3,6-Dimethyl-2,3-dihydrobenzofuran Core
Objective: Construct the bicyclic core with high regioselectivity using a Palladium-catalyzed intramolecular Heck-type cyclization.
-
Reagent Preparation: Dissolve the 2-allyl-5-methylphenol precursor in strictly anhydrous tetrahydrofuran (THF).
-
Causality: Utilizing anhydrous THF prevents the premature protonation of the organopalladium intermediate. Moisture in the system would quench the reaction, yielding linear byproducts rather than the desired cyclized core.
-
-
Catalytic Cyclization: Add 5 mol%
and a bulky phosphine ligand (e.g., triphenylphosphine), followed by a mild base (e.g., ). Heat to 70°C for 18 hours.-
Causality: The combination of
and a bulky ligand creates a sterically hindered catalytic environment. This forces the regioselective ring closure specifically at the 3- and 6-positions, locking the dimethyl groups into their biologically active, conformationally restricted geometry.
-
-
Purification: Filter the mixture, remove the solvent under vacuum, and purify via flash chromatography (hexane/ethyl acetate gradient).
-
Causality: The gradient effectively separates the highly non-polar dihydrobenzofuran from any unreacted, highly polar phenolic precursors, ensuring the >98% purity strictly required to prevent false positives in downstream in vitro assays.
-
Protocol B: In Vitro Neuroprotection Validation (SH-SY5Y Model)
Objective: Quantify the neuroprotective efficacy of the synthesized derivatives against oxidative stress.
-
Cell Culturing and Differentiation: Plate SH-SY5Y cells and treat with 10 μM retinoic acid for 7 days.
-
Causality: Retinoic acid halts rapid proliferation and induces neurite outgrowth. This is a critical self-validating step: undifferentiated SH-SY5Y cells model cancer (neuroblastoma), whereas differentiated cells accurately mimic a mature mammalian neuronal phenotype, ensuring the assay measures true neuroprotection rather than mere anti-proliferation.
-
-
Compound Incubation and Stress Induction: Pre-incubate the differentiated cells with the dihydrobenzofuran derivative (1–10 μM) for 2 hours. Subsequently, introduce 100 μM
for 24 hours.-
Causality: Pre-incubation allows the lipophilic compound to cross the cell membrane and initiate intracellular protective signaling cascades (such as upregulating endogenous antioxidant enzymes) prior to the oxidative insult.
-
-
Viability Quantification (MTT Assay): Add MTT reagent and measure absorbance at 570 nm.
-
Causality: The conversion of MTT to formazan relies entirely on active mitochondrial reductases. Because mitochondrial collapse is the primary failure point during
-induced oxidative stress, measuring absorbance at 570 nm provides a direct, logically sound metric of mitochondrial metabolic integrity.
-
High-Throughput Screening and Validation Workflow for Benzofuran Derivatives.
References
-
New Terpenoids and Polyphenolic Profile of Carpesium cernuum L. of European Origin ResearchGate 1
-
Pharmacological Characterization of 5-Substituted 1-[(2,3-dihydro-1-benzofuran-2-yl)methyl]piperazines: Novel Antagonists for the Histamine H3 and H4 Receptors with Anti-inflammatory Potential Frontiers in Pharmacology 3
-
Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents MDPI 5
-
Novel Propofol Analogs: Design, Synthesis and Evaluation of Dihydrobenzofuran Derivatives as General Anesthetics ResearchGate 4
-
Dihydrobenzofuran Analogues of Hallucinogens. 3. Models of 4-Substituted (2,5-Dimethoxyphenyl)alkylamine Derivatives with Rigidified Methoxy Groups ACS Publications 2
Sources
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- 3. Frontiers | Pharmacological Characterization of 5-Substituted 1-[(2,3-dihydro-1-benzofuran-2-yl)methyl]piperazines: Novel Antagonists for the Histamine H3 and H4 Receptors with Anti-inflammatory Potential [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
The Phytochemical Landscape of 3,6-Dimethyl-2,3-dihydro-1-benzofuran: Natural Occurrence, Isolation, and Pharmacological Potential
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
The 2,3-dihydrobenzofuran scaffold is a privileged structure in medicinal chemistry, frequently serving as the core motif for a variety of biologically active molecules. Among these, 3,6-dimethyl-2,3-dihydro-1-benzofuran (and its oxygenated derivatives) represents a rare and highly specialized class of natural monoterpenes. Unlike ubiquitous flavonoids or standard terpenoids, these specific dihydrobenzofurans are narrowly distributed in nature, primarily localized within specific genera of the Asteraceae family[1].
As a Senior Application Scientist, I have structured this whitepaper to bridge the gap between phytochemical discovery and actionable drug development. This guide dissects the natural occurrence, biosynthetic causality, and the rigorous, self-validating experimental protocols required to isolate and elucidate these complex epimeric mixtures from plant matrices.
Phytochemical Sources and Natural Distribution
The natural occurrence of the this compound core is predominantly linked to the oxidative metabolism of thymol-type compounds in specific medicinal plants.
Eupatorium fortunei (Asteraceae)
Eupatorium fortunei is a traditional medicinal plant utilized for its antipyretic and diuretic properties. Phytochemical profiling of this species has revealed the presence of rare benzofuran derivatives. Specifically, researchers have isolated 3,6-dimethyl-2,3-dihydrobenzofuran-2-ol as a pair of stereoisomers (epimeric at the hemiacetal C-2 position), alongside its glycosylated form, 3,6-dimethyl-2,3-dihydrobenzofuran-2-O-β-D-glucopyranoside [1].
Carpesium cernuum L. (Asteraceae)
Carpesium cernuum, a perennial herb native to Eurasia, is a rich source of terpenoids and polyphenols. Chromatographic fractionation of the chloroform extract from its roots yielded a novel structural analog of eupatobenzofuran: 3-hydroxy-3,6-dimethyl-2,3-dihydrobenzofuran-2-yl isobutyrate (named carpesibenzofuran)[2][3]. This plant is particularly notable because its germacranolides and benzofuran derivatives have demonstrated significant activity against human leukemia cells (e.g., HEL, KG-1a, K562) by inducing apoptosis via the activation of extracellular signal-activated kinase (ERK) and MAPK pathways[3].
Trace Flavor Compounds
In addition to complex medicinal derivatives, the oxidized lactone variant, 3,6-dimethyl-2(3H)-benzofuranone , is cataloged as a naturally occurring trace organic compound known for its distinct coconut-like flavor profile, with subcellular localization in plant cell membranes[4][5].
Quantitative Data Summary
To facilitate rapid cross-referencing for drug discovery professionals, the key naturally occurring derivatives of the this compound scaffold are summarized below.
| Compound Name | Primary Plant Source | Molecular Formula | Structural Notes & Biological Relevance |
| 3,6-Dimethyl-2,3-dihydrobenzofuran-2-ol | Eupatorium fortunei | C₁₀H₁₂O₂ | Occurs as a 3:1 epimeric mixture (cis/trans). Rare monoterpene derivative[1]. |
| 3,6-Dimethyl-2,3-dihydrobenzofuran-2-O-β-D-glucopyranoside | Eupatorium fortunei | C₁₆H₂₂O₇ | Glycosylated storage form; highly polar[1]. |
| Carpesibenzofuran | Carpesium cernuum L. | C₁₄H₁₈O₄ | Isobutyrate derivative; associated with cytotoxic and apoptotic pathways in leukemia cell lines[2][3]. |
| 3,6-Dimethyl-2(3H)-benzofuranone | Trace / Various | C₁₀H₁₀O₂ | Lactone variant; flavor active (coconut profile)[4]. |
Biosynthetic Causality: The Thymol Connection
Understanding why and how a plant synthesizes a compound is critical for optimizing extraction and predicting stability. Dihydrobenzofuran monoterpenes are exceedingly rare. Mechanistically, they are not synthesized de novo via a dedicated benzofuran pathway; rather, they are derived from the oxidative cyclization of thymol precursors[1].
In plants like E. fortunei and C. cernuum, high concentrations of thymol derivatives undergo cytochrome P450-mediated epoxidation or hydroxylation at the isopropyl side chain. Subsequent intramolecular nucleophilic attack by the phenolic hydroxyl group yields the oxygen-containing five-membered ring (hemiacetal formation).
Proposed biosynthetic pathway of 2,3-dihydrobenzofurans from thymol precursors.
Experimental Protocols: Extraction, Isolation, and Elucidation
The isolation of 3,6-dimethyl-2,3-dihydrobenzofuran derivatives presents a unique analytical challenge. Because the C-2 position often exists as a hemiacetal, these compounds frequently co-elute as tightly bound epimeric mixtures (e.g., a 3:1 cis/trans ratio) that resist standard High-Performance Liquid Chromatography (HPLC) separation[1].
The following protocol outlines a self-validating workflow designed to overcome these chromatographic limitations through strategic chemical transformation.
Step-by-Step Extraction and Fractionation
-
Biomass Preparation: Air-dry and pulverize the roots or aerial parts of the target plant (e.g., C. cernuum or E. fortunei).
-
Solvent Extraction: Macerate the biomass in Chloroform (CHCl₃) for aglycones (like carpesibenzofuran) or 70% Methanol for glycosides. Causality Note: Chloroform is specifically chosen to exclude highly polar tannins and polysaccharides, enriching the lipophilic monoterpene fraction[2][3].
-
Primary Fractionation: Concentrate the extract under reduced pressure and subject it to silica gel column chromatography. Elute with a gradient of Hexane/Ethyl Acetate.
-
TLC Verification: Pool fractions based on Thin-Layer Chromatography (TLC) profiles. The 3,6-dimethyl-2,3-dihydrobenzofuran-2-ol mixture will typically present as a single, deceptive spot on TLC due to the identical polarities of the epimers[1].
Resolving Epimeric Mixtures via Chemical Transformation
When NMR reveals a mixture (e.g., superimposed aromatic signals but distinct aliphatic proton signals in a 3:1 ratio) that cannot be separated by preparative HPLC, chemical derivatization is required.
-
Acetylation: Treat the epimeric mixture with acetic anhydride and pyridine at room temperature overnight. Causality Note: Converting the hemiacetal hydroxyl group to an acetate ester subtly alters the spatial conformation and dipole moment of the epimers, amplifying their chromatographic differences[1].
-
Separation: Subject the acetylated mixture to preparative TLC or normal-phase HPLC. The epimers (now 3,6-dimethyl-2,3-dihydrobenzofuran-2-yl acetates) will resolve into distinct bands.
-
Structural Elucidation: Validate the stereochemistry using 2D-NMR (NOESY). For instance, a NOE correlation between H-2 and H-3 confirms a cis configuration, while the absence of enhancement indicates a trans configuration[1].
Self-validating experimental workflow for the isolation of dihydrobenzofuran epimers.
Pharmacological Implications for Drug Development
The 3,6-dimethyl-2,3-dihydrobenzofuran scaffold is not merely a phytochemical curiosity; it holds tangible value for modern drug discovery.
-
Oncology: Compounds isolated from C. cernuum, including structural analogs of eupatobenzofuran, have shown the ability to induce cell cycle arrest (G2/M phase) and trigger apoptosis in human leukemia cells via the JAK2/STAT3 and MAPK pathways[3]. The dihydrobenzofuran ring provides a rigid, lipophilic core that effectively penetrates cell membranes, allowing the attached functional groups (like isobutyrate) to interact with intracellular kinase domains.
-
Antioxidant & Anti-inflammatory Activity: The phenolic origins of these compounds endow them with significant radical-scavenging capabilities. They exert protective effects against hydrogen peroxide-induced damage in neuroblastoma cells, making the scaffold a candidate for neuroprotective drug development[2].
For medicinal chemists, the natural occurrence of these compounds serves as a blueprint. The stereoselective synthesis of the 2,3-dihydrobenzofuran core—often achieved via Heck-Matsuda reactions in the laboratory—can be guided by the structure-activity relationships (SAR) observed in these naturally occurring plant metabolites.
References
-
FooDB: 3,6-Dimethyl-2(3H)-benzofuranone (FDB018355) . The Metabolomics Innovation Centre (TMIC). Available at:[Link]
-
CAS Common Chemistry: 3,6-Dimethyl-2(3H)-benzofuranone . American Chemical Society. Available at:[Link]
-
New Terpenoids and Polyphenolic Profile of Carpesium cernuum L. of European Origin . Molecules (MDPI). Available at:[Link]
-
Benzofuran derivatives from Eupatorium fortunei . Natural Product Research (Taylor & Francis). Available at:[Link]
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- 5. CAS Common Chemistry [commonchemistry.cas.org]
Navigating the Structural Nuances of Dimethyl-dihydro-1-benzofuran Derivatives: A Technical Guide
For the attention of researchers, scientists, and professionals in drug development, this guide provides a detailed exploration of the chemical identifiers, properties, and applications of dimethyl-dihydro-1-benzofuran derivatives. A critical point of clarification is the distinction between several structurally related compounds that fall under this general nomenclature.
The query "3,6-Dimethyl-2,3-dihydro-1-benzofuran" can refer to multiple distinct chemical entities, each with its own unique CAS number and characteristics. The primary distinction lies in the degree of saturation of the furan and benzene rings, as well as the presence of other functional groups. This guide will focus on the most chemically accurate interpretation of the user's request, which is 3,6-Dimethyl-2,3,3a,4,5,7a-hexahydro-1-benzofuran , while also providing identifiers for other closely related structures to prevent ambiguity in research and development.
Part 1: Clarification of Chemical Identity and Core Identifiers
The nomenclature "dihydro" indicates the addition of two hydrogen atoms to the parent benzofuran structure, reducing one of the double bonds. However, the position of these hydrogens and the methylation pattern are crucial for unambiguous identification. The search results indicate that the most direct interpretation of the user's request, a dihydro-benzofuran, is often conflated with hexahydro and benzofuranone derivatives.
Below is a table clarifying the key identifiers for the most relevant compounds to avoid confusion.
| Compound Name | CAS Number | Molecular Formula | IUPAC Name | Synonyms |
| 3,6-Dimethyl-2,3,3a,4,5,7a-hexahydro-1-benzofuran | 70786-44-6 | C10H16O | 3,6-dimethyl-2,3,3a,4,5,7a-hexahydro-1-benzofuran | Dill ether, 3,9-Epoxy-p-menth-1-ene |
| 3,6-Dimethyl-2(3H)-benzofuranone | 65817-24-5 | C10H10O2 | 3,6-dimethyl-3H-1-benzofuran-2-one | Dimethyl Benzofuranone, Furaminton |
| 3,6-Dimethylhexahydrobenzofuran-2(3H)-one | 92015-65-1 | C10H16O2 | 3,6-dimethyl-3a,4,5,6,7,7a-hexahydro-3H-1-benzofuran-2-one | Dihydromintlactone |
| 3,6-Dimethylbenzofuran | 24410-50-2 | C10H10O | 3,6-Dimethyl-benzo-[b]-furan | Benzofurane, 3,6-dimethyl |
This guide will now proceed with an in-depth analysis of 3,6-Dimethyl-2,3,3a,4,5,7a-hexahydro-1-benzofuran (CAS 70786-44-6) , which is the most fitting compound for the "dihydro" classification in the user's request.
Part 2: In-Depth Technical Profile of 3,6-Dimethyl-2,3,3a,4,5,7a-hexahydro-1-benzofuran (Dill Ether)
Physicochemical and Spectroscopic Properties
This compound is a colorless liquid with a characteristic herbal, dill-like aroma.[1] Its properties make it a subject of interest in the flavor and fragrance industry.
| Property | Value | Source |
| Molecular Weight | 152.23 g/mol | [2] |
| Density | 0.966-0.970 g/cm³ | [1] |
| Refractive Index | 1.478-1.481 | [1] |
| Boiling Point | Not explicitly stated, but GC data is available | [2] |
| Solubility | Very slightly soluble in water.[1] | [1] |
| Spectroscopic Data | 13C NMR and Mass Spectrometry data are available.[2][3][4] | [2][3][4] |
Synthesis and Chemical Reactivity
The synthesis of dihydrobenzofurans is an active area of research, with various methods being developed.[5] These methods often involve intramolecular cyclization reactions. For instance, palladium-catalyzed reactions are employed for the enantioselective synthesis of related dihydrobenzofuran structures.[6] The benzofuran core, in general, is a significant scaffold in natural products and biologically active molecules.[7][8]
The following diagram illustrates a generalized workflow for the synthesis of dihydrobenzofuran derivatives, which could be adapted for the synthesis of 3,6-Dimethyl-2,3,3a,4,5,7a-hexahydro-1-benzofuran.
Caption: Generalized synthetic workflow for dihydrobenzofuran derivatives.
Applications in Research and Industry
The primary application of 3,6-Dimethyl-2,3,3a,4,5,7a-hexahydro-1-benzofuran is as a flavoring agent or adjuvant.[1] Its presence has been reported in Solanum lycopersicum (tomato).[1] The broader class of benzofurans is of significant interest in drug development, with derivatives showing potential as anticancer agents and for the treatment of neurodegenerative diseases like Alzheimer's.[9][10] Specifically, 2,3-dihydro-1-benzofuran derivatives have been investigated as potent and selective cannabinoid receptor 2 (CB2) agonists.[11]
Safety and Handling
For safe handling of dihydrobenzofuran derivatives, it is crucial to work in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves and safety goggles.[12][13] Avoid contact with skin and eyes, and prevent the formation of aerosols.[12] Store the compound in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[12][14]
First Aid Measures:
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen.[12]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water.[12]
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[14]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.
Part 3: Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of 3,6-Dimethyl-2,3,3a,4,5,7a-hexahydro-1-benzofuran was not found in the initial search, a general procedure for the synthesis of related dihydrobenzofurans via a palladium-catalyzed intramolecular Heck reaction can be outlined as a representative example.
Protocol: Enantioselective Synthesis of a 3,3-Disubstituted-2,3-dihydrobenzofuran [6]
-
Reaction Setup: To an oven-dried reaction vessel, add the aryl triflate starting material, a palladium catalyst (e.g., Pd(OAc)2), a chiral ligand, and a suitable solvent (e.g., DMF).
-
Reagent Addition: Add a base (e.g., a hindered amine) to the reaction mixture under an inert atmosphere (e.g., argon or nitrogen).
-
Reaction Conditions: Heat the mixture to the specified temperature and stir for the required duration to allow for the intramolecular Heck reaction to proceed.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).
-
Analysis: Characterize the final product by NMR spectroscopy and mass spectrometry to confirm its structure and purity. Determine the enantiomeric ratio by chiral HPLC analysis.
The following diagram illustrates the logical flow of this experimental protocol.
Caption: Logical flow of a representative experimental protocol for dihydrobenzofuran synthesis.
References
-
National Institute of Standards and Technology. (n.d.). 3,6-Dimethyl-2,3,3a,4,5,7a-hexahydrobenzofuran. NIST Chemistry WebBook. [Link]
-
PubChem. (n.d.). 2,3,3a,4,5,7a-Hexahydro-3,6-dimethylbenzofuran. [Link]
-
ChemSrc. (2019). 3,6-Dimethylhexahydrobenzofuran-2(3H)-one SDS. [Link]
-
García-Rocabado, D., et al. (2018). Enantioselective Synthesis of 3,3-Disubstituted-2,3-dihydrobenzofurans by Intramolecular Heck-Matsuda/Carbonylation/Stille Coupling. Molecules, 23(11), 2949. [Link]
-
PubChem. (n.d.). 3,6-Dimethyl-2(3H)-benzofuranone. [Link]
-
The Good Scents Company. (n.d.). dimethyl benzofuranone. [Link]
-
SpectraBase. (n.d.). 3,6-Dimethyl-2,3,3a,4,5,7a-hexahydro-1-benzofuran. [Link]
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Tzanetou, E., et al. (2021). One-pot synthesis of benzofurans via heteroannulation of benzoquinones. Heterocyclic Communications, 27(1), 59-65. [Link]
-
SpectraBase. (n.d.). 3,6-Dimethyl-2,3,3a,4,5,7a-hexahydro-1-benzofuran - Optional[13C NMR]. [Link]
-
FooDB. (2010). Showing Compound 3,6-Dimethyl-2(3H)-benzofuranone (FDB018355). [Link]
-
FooDB. (2010). Showing Compound 3,6-Dimethyl-2,3,4,5,8,9-hexahydrobenzofuran (FDB003823). [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 2,3-Dihydrobenzofurans. [Link]
-
American Elements. (n.d.). 2,2-dimethyl-2,3-dihydro-1-benzofuran-6-carboxylic acid. [Link]
-
GSRS. (n.d.). 3,6-DIMETHYL-2(3H)-BENZOFURANONE. [Link]
-
National Institute of Standards and Technology. (n.d.). Benzofuran, 3,6-dimethyl-. NIST Chemistry WebBook. [Link]
-
Wang, Y., et al. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. Molecules, 29(16), 3658. [Link]
-
Malan, P., et al. (2009). 2,3-Dihydro-1-Benzofuran Derivatives as a Series of Potent Selective Cannabinoid Receptor 2 Agonists: Design, Synthesis, and Binding Mode Prediction through Ligand-Steered Modeling. Journal of Medicinal Chemistry, 52(24), 7643–7658. [Link]
-
Semantic Scholar. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. [Link]
-
Cheméo. (n.d.). Chemical Properties of Benzofuran, 2,3-dihydro- (CAS 496-16-2). [Link]
-
Goyal, D., et al. (2018). Benzofuran and Indole: Promising Scaffolds for Drug Development in Alzheimer's Disease. ChemMedChem, 13(13), 1275–1299. [Link]
-
ResearchGate. (2025). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. [Link]
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Pharmacological and Structural Profiling of Dimethyl-Substituted Dihydrobenzofurans: A Technical Whitepaper
Executive Summary
Dimethyl-substituted dihydrobenzofurans—specifically the 2,2-dimethyl-2,3-dihydrobenzofuran scaffold—represent a highly privileged pharmacophore in modern medicinal chemistry and agrochemistry. By introducing a gem-dimethyl group onto a saturated oxygen-containing heterocycle, researchers achieve a critical structural objective: conformational restriction . This whitepaper explores the causality behind the biological activity of these derivatives, detailing their mechanistic roles as neuropharmacological modulators, immunomodulators, and potent antioxidants.
Mechanistic Rationale: The Thermodynamics of Conformational Restriction
The biological efficacy of the dimethyl-dihydrobenzofuran scaffold is rooted in structural thermodynamics. Acyclic ethers (such as isopropyl phenyl ethers) suffer from high entropic penalties upon target binding due to free rotation around the C–O bonds.
By "tying back" the alkyl chain into a five-membered dihydrobenzofuran ring, the oxygen lone pairs and the hydrophobic bulk of the gem-dimethyl groups are locked into a defined spatial vector. This rigidification minimizes the entropic loss during receptor binding and enhances target selectivity by preventing the molecule from adopting off-target conformations 1. Furthermore, the gem-dimethyl group provides a localized lipophilic shield, enhancing metabolic stability against cytochrome P450-mediated oxidative cleavage.
Key Biological Activities & Target Interactions
Neuropharmacology: 5-HT and CB2 Receptor Modulation
The dihydrobenzofuran scaffold is a proven bioisostere for indoles and phenyl ethers in central nervous system (CNS) drug design.
-
5-HT2C Agonism: Derivatives such as (2-(5-chloro-2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)cyclopropyl)methanamine act as selective 5-HT2C partial agonists. The constrained heterocyclic system perfectly mimics the binding pose of serotonin while avoiding 5-HT2B activation (which is linked to valvular heart disease) 1.
-
CB2 Agonism: 2,3-dihydro-1-benzofuran derivatives have been identified as highly selective Cannabinoid Receptor 2 (CB2) agonists. These compounds offer a therapeutic pathway for treating neuropathic pain without the psychoactive side effects associated with CB1 receptor activation 2.
Immunomodulation: IRAK4 Inhibition
In the innate immune system, Toll-like receptors (TLRs) and IL-1 receptors signal through the Myddosome complex, which relies heavily on Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). Gem-dimethyl dihydrobenzofuran derivatives have been engineered as potent pyrazolopyrimidine IRAK4 inhibitors. The semi-saturated bicyclic nature of the dihydrobenzofuran provides superior drug-like properties (solubility and membrane permeability) compared to fully aromatic systems, halting innate immune overactivation 3.
Antioxidant & Radical Scavenging Capacity
Oxidative stress is neutralized by compounds capable of donating hydrogen atoms to stabilize reactive oxygen species (ROS). Substituted 2,2-dimethyl-2,3-dihydrobenzofuran-5-ols demonstrate superior galvinoxyl and hydroxyl radical scavenging activities compared to traditional 6-chromanols (like α-tocopherol).
-
Mechanistic Causality: The five-membered ring enforces strict planarity between the oxygen p-orbital and the aromatic π-system. This stereoelectronic alignment maximizes orbital overlap, highly stabilizing the resulting phenoxyl radical after hydrogen donation 4.
Agrochemical Fungicides
Beyond human therapeutics, 2-(2,2-dimethyl-2,3-dihydrobenzofuran-5-yl)-2-(1,2,4-triazole-1-methyl)-1,3-dioxolane derivatives exhibit potent fungicidal activity. They show >70% inhibition against crop pathogens like Sclerotinia sclerotiorum, leveraging the lipophilicity of the gem-dimethyl group to penetrate fungal cell walls .
Quantitative Data Presentation
| Compound Scaffold | Primary Target | Biological Activity | Key Metric | Reference |
| (5-Chloro-2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)methanamine | 5-HT2C Receptor | Partial Agonist (Anxiolytic/Metabolic) | EC50 = 600 nM | 1 |
| 6-amino-2,2-dimethyl-2,3-dihydrobenzofuran-5-ol | Free Radicals (ROS) | Antioxidant / Radical Scavenging | High Galvinoxyl Inhibition | 4 |
| 2-(2,2-Dimethyl-dihydrobenzofuran-5-yl)-triazole-dioxolane | Fungal Ergosterol Synthesis | Fungicidal (S. sclerotiorum) | >70% Inhibition at 25 mg/L | |
| 2,3-Dihydro-1-benzofuran amides | CB2 Receptor | Selective Agonist (Neuropathic Pain) | High functional potency | 2 |
| Gem-dimethyl dihydrobenzofuran pyrazolopyrimidines | IRAK4 Kinase | Kinase Inhibitor (Immunomodulation) | High target selectivity | 3 |
Experimental Protocols (Self-Validating Systems)
Protocol A: Calcium Flux Assay for 5-HT2C Functional Activity
This protocol measures the functional agonism of dihydrobenzofuran derivatives at the Gq-coupled 5-HT2C receptor.
-
Cell Seeding: Plate CHO-K1 cells stably expressing the human 5-HT2C receptor in 384-well black, clear-bottom plates at 10,000 cells/well. Incubate overnight at 37°C.
-
Dye Loading: Remove media and add 20 µL of Fluo-4 AM dye solution (dissolved in assay buffer with probenecid to prevent dye efflux). Causality: Fluo-4 AM is cell-permeable; once inside, esterases cleave the AM group, trapping the fluorophore. It acts as a highly sensitive reporter for intracellular calcium release triggered by Gq/PLC/IP3 signaling.
-
Incubation: Incubate for 60 minutes at 37°C, followed by 30 minutes at room temperature to allow complete de-esterification.
-
Compound Addition & Kinetic Reading: Using a FLIPR (Fluorometric Imaging Plate Reader), establish a baseline fluorescence (Ex 488 nm / Em 516 nm) for 10 seconds. Inject the dihydrobenzofuran test compound and record fluorescence kinetically for 3 minutes.
-
Self-Validation Checkpoint: Include a known full agonist (e.g., Serotonin) as a 100% response control and an antagonist (e.g., Ketanserin) to confirm that the calcium flux is exclusively mediated by the 5-HT receptor. Calculate the EC50 using the peak fluorescence minus baseline (ΔF).
Protocol B: DPPH Radical Scavenging Assay
This protocol quantifies the antioxidant capacity of 2,2-dimethyl-2,3-dihydrobenzofuran-5-ols.
-
Reagent Preparation: Prepare a 0.1 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in anhydrous ethanol. Causality: DPPH is a stable free radical with a deep violet color absorbing strongly at 515 nm.
-
Reaction Setup: In a 96-well plate, mix 100 µL of the DPPH solution with 100 µL of the test compound at various concentrations (e.g., 1 µM to 100 µM).
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes. As the dihydrobenzofuran-5-ol donates a hydrogen atom to DPPH, the radical is reduced to its hydrazine form, shifting the color from violet to pale yellow.
-
Absorbance Reading: Measure the absorbance at 515 nm using a microplate reader.
-
Self-Validation Checkpoint: Use α-tocopherol (Vitamin E) as a positive control. The decrease in absorbance must be strictly dose-dependent. Calculate the IC50 (concentration required to scavenge 50% of the DPPH radical).
Signaling Pathway Visualizations
Fig 1: Gq-coupled signaling pathway of 5-HT2C receptors activated by dihydrobenzofuran agonists.
Fig 2: Inhibition of the IRAK4/Myddosome signaling cascade by dihydrobenzofuran derivatives.
References
-
Design and Synthesis of (2-(5-Chloro-2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)cyclopropyl)methanamine as a Selective Serotonin 2C Agonist. PMC. 1
-
Synthesis and radical scavenging activity of substituted dihydrobenzofuran-5-ols. Heterocycles / Clockss. 4
-
Synthesis and Fungicidal Activity of 2-(2,2-Dimethyl-2,3-dihydro-benzofuran-5-yl)-2-(1,2,4-triazole-1-methyl)-1,3-dioxolane. SIOC Journals. Link
-
2,3-Dihydro-1-benzofuran derivatives as a series of potent selective cannabinoid receptor 2 agonists. ChemMedChem / SciSpace. 2
-
Development of potent and selective pyrazolopyrimidine IRAK4 inhibitors. OSTI. 3
Sources
Whitepaper: The Synthesis and Evolution of the 3,6-Dimethyl-2,3-dihydro-1-benzofuran Scaffold
Abstract
The 3,6-dimethyl-2,3-dihydro-1-benzofuran (also referred to as 3,6-dimethylcoumaran) framework is a privileged pharmacophore found in various natural products and biologically active molecules. This technical guide reviews the historical context of its synthesis, its biological significance, and the modern transition-metal-catalyzed asymmetric methodologies that have revolutionized the construction of its chiral quaternary stereocenters.
Biological Grounding and Natural Occurrence
The 2,3-dihydrobenzofuran core is ubiquitous in nature. Specifically, the 3,6-dimethyl substituted variants are biosynthetically derived from thymol and monoterpene precursors. Phytochemical studies have isolated key derivatives from medicinal plants, highlighting their evolutionary and pharmacological importance:
-
Eupatorium fortunei : Yields epimeric mixtures of 3,6-dimethyl-2,3-dihydrobenzofuran-2-ol, a compound utilized in traditional medicine for antipyretic and diuretic purposes[1].
-
Carpesium cernuum : Yields complex structural analogs such as 3-hydroxy-3,6-dimethyl-2,3-dihydrobenzofuran-2-yl isobutyrate (carpesibenzofuran), which exhibits significant polyphenolic and cytotoxic activity against leukemia cell lines[2].
Biosynthetic relationship of the 3,6-dimethyl-2,3-dihydrobenzofuran core from thymol precursors.
Historical Synthesis vs. Modern Asymmetric Catalysis
Historically, the synthesis of the dihydrobenzofuran core relied on the acid-catalyzed cyclization of 2-allylphenols or radical-mediated ring closures. While effective for generating racemic mixtures, these methods lacked the facial selectivity required to establish the chiral C3 quaternary stereocenter—a critical feature for specific target binding affinity in pharmaceutical applications.
The paradigm shifted with the advent of Palladium-catalyzed dearomatization and Heck-type cross-couplings. Modern approaches leverage arenediazonium salts as highly reactive electrophiles in Heck-Matsuda reactions, enabling mild, enantioselective cyclizations without the need for harsh bases[3].
Mechanistic Insights into Palladium-Catalyzed Heck-Matsuda Couplings
Recent breakthroughs have established highly enantioselective routes to 3,3-disubstituted-2,3-dihydrobenzofurans, solving the long-standing challenge of quaternary stereocenter formation:
-
Intramolecular Heck-Matsuda/Carbonylation/Stille Coupling : Leão et al. (2025) developed a one-pot synthesis utilizing chiral N,N-ligands. The reaction proceeds via the oxidative addition of an arenediazonium salt to Pd(0), followed by an intramolecular migratory insertion that establishes the chiral center. The resulting Pd(II)-alkyl species is then intercepted by organotin compounds (Stille coupling) or carbon monoxide, yielding complex ketones like (R)-1-(3,6-Dimethyl-2,3-dihydrobenzofuran-3-yl)propan-2-one[3].
-
Enantioselective Double Heck Reaction : Ju et al. (2019) demonstrated a double Heck strategy using a (4S, 4'S)-BOX ligand to achieve high enantiomeric excess (ee) for derivatives such as (R,E)-3-(3-(4-bromophenyl)allyl)-3,6-dimethyl-2,3-dihydrobenzofuran.
Pd-catalyzed enantioselective Heck-Matsuda cascade cycle for dihydrobenzofuran synthesis.
Experimental Protocols: Self-Validating Systems
The following protocols highlight the causality behind the experimental design, ensuring high yield, safety, and stereocontrol.
Protocol A: Preparation of the Arenediazonium Tetrafluoroborate Precursor[4]
-
Diazotization : Dissolve the aniline derivative (10 mmol) in HCl (3.0 M, 10 mL) and cool to 0 °C.
-
Causality: Maintaining a low temperature (0 °C) is critical to prevent the premature thermal decomposition of the highly unstable diazonium intermediate into a phenol.
-
-
Nitrous Acid Generation : Add a solution of NaNO₂ (2.5 equiv) in 2.0 mL H₂O dropwise over 20 minutes.
-
Causality: Slow addition controls the exothermic nature of the reaction, ensuring complete conversion without generating localized heat spikes.
-
-
Counterion Exchange : Wash the mixture with cold Et₂O, then add HBF₄ (48% w/w, 4.5 equiv).
-
Causality: The tetrafluoroborate (
) anion is non-nucleophilic and significantly stabilizes the diazonium salt, allowing it to be isolated, extracted with DCM, and stored safely at -25 °C without risk of explosive degradation.
-
Protocol B: Pd-Catalyzed Enantioselective Double Heck Reaction[4]
-
Precatalyst Formation : In an oven-dried vial, stir PdCl₂ (10 mol%) and the chiral (4S, 4'S)-BOX ligand (20 mol%) in MeOH (1.0 mL) at room temperature for 15 minutes.
-
Causality: Pre-coordinating the chiral ligand ensures that the active Pd(0) species is entirely chiral before the substrate is introduced, preventing background racemic pathways that would lower the final enantiomeric excess.
-
-
Reaction Assembly : Cool the solution to 10 °C. Add the arenediazonium salt (0.1 mmol), alkene (0.2 mmol), and Ag₂CO₃ (0.1 mmol).
-
Causality: Ag₂CO₃ acts as a mild base and halide scavenger. Unlike strong amine bases, it drives the catalytic cycle forward without risking the epimerization of the newly formed C3 stereocenter.
-
-
Validation & Purification : Stir until N₂ gas evolution ceases.
-
Self-Validation: The cessation of gas evolution acts as a visual cue that the oxidative addition of the diazonium salt is complete. Remove the solvent under vacuum, purify via silica gel chromatography, and confirm the enantiomeric excess (ee) using chiral HPLC (e.g., OD-H column).
-
Quantitative Data Summary
The table below summarizes the efficiency and stereocontrol of modern catalytic methods for synthesizing 3,6-dimethyl-2,3-dihydrobenzofuran derivatives.
| Synthetic Methodology | Target Derivative | Catalyst / Ligand System | Base / Additive | Yield (%) | Enantiomeric Ratio (er) / ee |
| Intramolecular Heck-Matsuda / Stille Coupling | (R)-1-(3,6-Dimethyl-2,3-dihydrobenzofuran-3-yl)propan-2-one | Pd₂(dba)₃ / Chiral N,N-Ligand | None required (Mild) | 64% | 99:1 er |
| Enantioselective Double Heck Reaction | (R,E)-3-(3-(4-bromophenyl)allyl)-3,6-dimethyl-2,3-dihydrobenzofuran | PdCl₂ / (4S, 4'S)-BOX | Ag₂CO₃ | 82% | 91% ee |
References
1.[1] Benzofuran derivatives from Eupatorium fortunei - Taylor & Francis Online - 1 2.[2] New Terpenoids and Polyphenolic Profile of Carpesium cernuum L. of European Origin - MDPI Molecules -2 3.[3] Enantioselective Synthesis of 3,3-Disubstituted-2,3-dihydrobenzofurans by Intramolecular Heck-Matsuda/Carbonylation/Stille Coupling - The Journal of Organic Chemistry (ACS Publications) - 3 4. Pd-Catalyzed Enantioselective Double Heck Reaction (Supporting Information) - Amazon S3 / Organic Letters -
Sources
Thermodynamic Stability of 3,6-Dimethyl-2,3-dihydro-1-benzofuran: A Comprehensive Technical Guide
Executive Summary
As a Senior Application Scientist, I frequently encounter the 2,3-dihydrobenzofuran (DHB) scaffold in both early-stage drug discovery and materials science. Specifically, 3,6-dimethyl-2,3-dihydro-1-benzofuran (also known as 3,6-dimethylcoumaran) presents a fascinating case study in structural thermodynamics. This privileged heterocyclic motif is ubiquitous in biologically active natural products, such as eupatobenzofuran analogs and resveratrol oligomers [1].
Understanding the thermodynamic stability of this specific compound is not merely an academic exercise; it is a fundamental prerequisite for predicting its chemical reactivity, biological persistence, and synthetic accessibility. In this guide, we will dissect the thermodynamic parameters governing the DHB core, detail the self-validating experimental protocols required to quantify these metrics, and explore how these thermodynamic principles dictate advanced synthetic strategies.
Thermodynamic Fundamentals of the Dihydrobenzofuran Core
From a mechanistic standpoint, the stability of the this compound system is governed by a delicate balance of ring strain,
Ring Strain and Conjugation
The parent 2,3-dihydrobenzofuran core consists of a five-membered oxygen-containing heterocycle fused to a benzene ring. High-precision thermochemical studies reveal that the strain enthalpy (
Why is this value significant? When compared to indan (
Substituent Effects: The 3,6-Dimethyl Perturbation
The addition of methyl groups at the 3- and 6-positions introduces specific thermodynamic perturbations:
-
The 6-Methyl Group (Aromatic Substitution): Positioned on the benzene ring, this group exerts a positive inductive (+I) and hyperconjugative effect. By enriching the electron density of the aromatic system, it enhances the conjugative overlap with the oxygen lone pair, marginally increasing the overall thermodynamic stability of the molecule.
-
The 3-Methyl Group (Aliphatic Substitution): Located on the
-hybridized carbon of the heterocycle, this group introduces steric bulk. However, it simultaneously provides hyperconjugative stabilization to the C3 position. During synthetic ring-closing events, the thermodynamic equilibrium will heavily favor conformers that minimize steric clashes between the 3-methyl group and adjacent substituents, often dictating the diastereoselectivity of the resulting molecule.
Experimental Protocol: Assessing Thermodynamic Parameters
To empirically validate the thermodynamic stability of this compound, we must employ a rigorous, self-validating physical chemistry workflow.
The Causality of the Workflow: Why do we utilize the transpiration method alongside combustion calorimetry? Combustion calorimetry provides the condensed-phase enthalpy of formation, but high-level computational models (like DFT or G3(MP2)) calculate energies in the gas phase. The transpiration method accurately determines the enthalpy of vaporization, serving as the critical bridge to derive the experimental gas-phase enthalpy. This creates a closed-loop, self-validating system where empirical data can be directly benchmarked against quantum mechanical predictions [2][3].
Step-by-Step Methodology
-
Sample Purification: Purify the synthesized this compound via fractional distillation under dry
to achieve a mass fraction purity of , verified by Gas Chromatography (GC). -
Combustion Calorimetry (Condensed Phase):
-
Encapsulate the purified sample in a polyethylene ampoule.
-
Combust the sample in a static bomb calorimeter under 3.04 MPa of high-purity oxygen.
-
Measure the massic energy of combustion (
) by tracking the temperature rise in the calorimeter fluid. -
Calculate the standard molar enthalpy of formation in the condensed phase (
) using standard Washburn corrections.
-
-
Transpiration Method (Vaporization Enthalpy):
-
Pass a slow, precisely measured stream of inert carrier gas (e.g.,
) over the liquid sample at varying temperatures. -
Condense the saturated vapor downstream and quantify the mass transported.
-
Calculate the vapor pressure (
) at each temperature and derive the enthalpy of vaporization ( ) using the Clausius-Clapeyron relation.
-
-
Gas-Phase Enthalpy Derivation:
-
Compute the experimental gas-phase enthalpy of formation:
.
-
-
Computational Validation:
-
Perform Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) to compute the theoretical gas-phase enthalpy. Convergence between the experimental and theoretical values validates the thermodynamic stability profile.
-
Experimental workflow for thermodynamic evaluation of the DHB core.
Synthetic Implications: Kinetic vs. Thermodynamic Control
The thermodynamic stability of the DHB core is not just an analytical metric; it actively drives advanced synthetic methodologies. A prime example is the synthesis of substituted DHBs via the Persistent Radical Effect (PRE) [1].
In the oxidative coupling of phenols to form DHB derivatives, the reaction relies on the kinetic generation of transient phenoxyl radicals and their cross-coupling with persistent quinone methide radicals. The final step of this cascade—a 5-exo-trig cyclization—acts as a massive thermodynamic sink . Because the this compound core is highly stable (due to the restoration of aromaticity and optimal
Persistent Radical Effect pathway driving DHB core cyclization.
Quantitative Data Presentation
To contextualize the stability of this compound, we must compare its thermodynamic parameters against related parent scaffolds. The table below summarizes the key energetic metrics derived from high-precision calorimetric studies and group additivity estimations.
Table 1: Comparative Thermodynamic Parameters of Fused Heterocycles
| Compound | Enthalpy of Vaporization ( | Gas-Phase Enthalpy of Formation ( | Strain Enthalpy ( |
| Indan | 45.2 ± 0.5 | 23.2 ± 1.2 | 23.2 |
| 2,3-Dihydrobenzofuran | 48.7 ± 0.3 | -55.8 ± 1.5 | 25.4 |
| Benzofuran | 43.5 ± 0.4 | 45.6 ± 1.4 | ~10.8 |
| 3,6-Dimethyl-2,3-DHB (Est.) | 54.1 ± 0.6 | -115.2 ± 2.0 | 26.1 |
Note: Baseline data for indan, 2,3-dihydrobenzofuran, and benzofuran are sourced from empirical calorimetric studies [2]. Data for 3,6-Dimethyl-2,3-DHB is estimated based on Benson group additivity increments for methyl substitutions.
Conclusion
The thermodynamic stability of this compound is a complex interplay of inherent ring strain, aromatic conjugation, and targeted substituent hyperconjugation. By understanding these energetic parameters, researchers can rationally design synthetic pathways—such as radical-mediated cyclizations—that leverage the inherent stability of the DHB core as a thermodynamic sink. Employing rigorous, self-validating calorimetric and computational workflows allows scientists to reliably predict the behavior of this privileged scaffold, ultimately accelerating its application in drug discovery and advanced materials development [3].
References
-
Title: Leveraging the Persistent Radical Effect in the Synthesis of trans-2,3-Diaryl Dihydrobenzofurans Source: Angewandte Chemie International Edition, 2023 URL: [Link]
-
Title: Thermodynamic Analysis of Strain in Heteroatom Derivatives of Indene Source: The Journal of Physical Chemistry A, 2011 URL: [Link]
-
Title: Hydrogenation of Aromatic Ethers and Lactones: Does the Oxygen Functionality Really Improve the Thermodynamics of Reversible Hydrogen Storage in the Related LOHC Systems? Source: Oxygen, 2025 URL: [Link]
A Technical Guide to Determining the Solubility Profile of 3,6-Dimethyl-2,3-dihydro-1-benzofuran in Organic Solvents
Abstract
This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine and understand the solubility profile of 3,6-Dimethyl-2,3-dihydro-1-benzofuran. Given the sparse publicly available solubility data for this specific compound, this document emphasizes robust experimental methodology and theoretical principles. It outlines a detailed protocol for the equilibrium shake-flask method, coupled with High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for accurate quantification. Furthermore, it delves into the physicochemical properties of the solute and various organic solvents, offering insights into the intermolecular forces governing solubility. This guide is designed to be a practical, self-validating resource for generating reliable solubility data essential for applications ranging from reaction chemistry to pharmaceutical formulation.
Introduction
This compound is a heterocyclic compound belonging to the benzofuran class of molecules.[1] Benzofuran derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities and potential as scaffolds for novel therapeutics.[2] The solubility of an active compound is a critical physicochemical parameter that influences its behavior in both chemical and biological systems. In drug development, solubility directly impacts formulation strategies, bioavailability, and ultimately, therapeutic efficacy. For synthetic chemists, understanding solubility is key to selecting appropriate solvents for reactions, purification, and crystallization processes.
This guide addresses the absence of a comprehensive public solubility profile for this compound by providing a first-principles approach. We will explore the theoretical underpinnings of solubility, provide a detailed, field-proven experimental protocol, and discuss the interpretation of the resulting data.
Theoretical Framework: Predicting Solubility Behavior
The principle of "like dissolves like" is the cornerstone of solubility prediction. This means that solutes tend to dissolve in solvents with similar polarity and intermolecular force characteristics.[3] To anticipate the solubility of this compound, we must first consider its molecular properties and those of the potential solvents.
Physicochemical Properties of this compound
While extensive experimental data is not available, we can infer key properties from its structure:
-
Molecular Formula: C₁₀H₁₂O[4]
-
Molecular Weight: 162.19 g/mol [5]
-
Structure: The molecule consists of a bicyclic system with a benzene ring fused to a dihydrofuran ring, with two methyl group substituents. This structure imparts a degree of aromaticity and a significant nonpolar character. The ether oxygen in the furan ring introduces a polar site capable of acting as a hydrogen bond acceptor.
-
Polarity: The molecule is expected to be moderately polar. A predicted octanol-water partition coefficient (logP), a measure of lipophilicity, is approximately 2.58, indicating a preference for more nonpolar environments over water.[1]
-
Hydrogen Bonding: It lacks hydrogen bond donors (like -OH or -NH groups) but possesses a hydrogen bond acceptor (the ether oxygen).
Classification of Organic Solvents
Organic solvents are typically classified based on their polarity and their ability to participate in hydrogen bonding.[3][6] Understanding these classifications is crucial for selecting an appropriate range of solvents to test.
| Solvent Class | Key Characteristics | Examples | Expected Solubility of this compound |
| Nonpolar | Low dielectric constant, dispersion forces dominate. | Hexane, Toluene, Cyclohexane | High: The large hydrocarbon portion of the solute will interact favorably with these solvents. |
| Polar Aprotic | High dielectric constant, possess a dipole moment, but no O-H or N-H bonds. | Acetone, Acetonitrile (ACN), Tetrahydrofuran (THF), Dimethyl Sulfoxide (DMSO) | Moderate to High: The polarity of these solvents can interact with the polar ether group of the solute, while their organic nature accommodates the nonpolar regions. |
| Polar Protic | High dielectric constant, contain O-H or N-H bonds, capable of hydrogen bonding. | Methanol, Ethanol, Isopropanol | Moderate: These solvents are highly polar. While they can act as hydrogen bond donors to the solute's ether oxygen, the solute's overall nonpolar character may limit high solubility. |
Experimental Determination of Solubility
The most reliable method for determining the equilibrium solubility of a compound is the shake-flask method .[7][8] This technique involves saturating a solvent with an excess of the solute and then quantifying the amount dissolved after equilibrium has been reached. This protocol is consistent with guidelines from the Organisation for Economic Co-operation and Development (OECD).[8]
Logical Workflow for Solubility Determination
The following diagram illustrates the systematic process for determining solubility, from preparation to final analysis.
Caption: Figure 1. Experimental workflow for shake-flask solubility determination.
Detailed Step-by-Step Protocol
Materials:
-
This compound (solid, >98% purity)
-
Selected organic solvents (HPLC grade)
-
Scintillation vials or glass test tubes with screw caps
-
Orbital shaker or rotator with temperature control
-
Syringes (1-5 mL)
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
HPLC system with a UV detector
-
Appropriate HPLC column (e.g., C18 for reversed-phase)
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a vial. "Excess" means enough solid remains undissolved at the end of the experiment, ensuring saturation. A starting point is ~10-20 mg.
-
Accurately add a known volume (e.g., 2.0 mL) of the chosen organic solvent to the vial.
-
Prepare samples in triplicate for each solvent to ensure statistical validity.
-
-
Equilibration:
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C ± 1°C).
-
Agitate the samples for a minimum of 24 hours. Causality Note: This extended period is necessary to ensure that a true thermodynamic equilibrium between the dissolved and undissolved solute is reached. For some compounds, 48-72 hours may be required, which can be determined by taking measurements at different time points until the concentration plateaus.
-
-
Sample Separation:
-
Remove vials from the shaker and let them stand undisturbed for at least 1 hour to allow undissolved solids to settle.
-
Carefully draw the supernatant (the clear liquid phase) into a syringe.
-
Attach a 0.22 µm syringe filter to the syringe. Trustworthiness Note: This filtration step is critical to remove any microscopic solid particles that could lead to an overestimation of solubility.[7] The filter material must be chemically resistant to the solvent being used.
-
Discard the first few drops of filtrate and then collect the clear solution into a clean vial.
-
-
Quantification by HPLC-UV:
-
Standard Curve Preparation: Prepare a series of standard solutions of this compound of known concentrations in the HPLC mobile phase.
-
Sample Preparation: Accurately dilute a small aliquot of the clear filtrate into the mobile phase to a concentration that falls within the range of the standard curve. The dilution factor must be recorded precisely.
-
Analysis: Inject the prepared standards and diluted samples onto the HPLC system. The UV detector wavelength should be set to the absorbance maximum (λ_max) of the compound to ensure maximum sensitivity.[9]
-
Calculation: Use the standard curve (plotting peak area vs. concentration) to determine the concentration of the diluted sample.[10] The final solubility is calculated by multiplying this concentration by the dilution factor.
Solubility (mg/mL) = Concentration from HPLC (mg/mL) x Dilution Factor
-
Data Presentation and Interpretation
All experimentally determined solubility data should be compiled into a structured table for clear comparison.
Table 1: Experimentally Determined Solubility of this compound at 25°C
| Solvent | Solvent Class | Polarity Index¹ | Dielectric Constant (20°C)² | Solubility (mg/mL) | Solubility (mol/L) |
| e.g., Hexane | Nonpolar | 0.1 | 1.89 | [Experimental Data] | [Calculated Data] |
| e.g., Toluene | Nonpolar | 2.4 | 2.38 | [Experimental Data] | [Calculated Data] |
| e.g., Dichloromethane | Polar Aprotic | 3.1 | 9.08 | [Experimental Data] | [Calculated Data] |
| e.g., Acetone | Polar Aprotic | 5.1 | 20.7 | [Experimental Data] | [Calculated Data] |
| e.g., Acetonitrile | Polar Aprotic | 5.8 | 37.5 | [Experimental Data] | [Calculated Data] |
| e.g., Ethanol | Polar Protic | 4.3 | 24.5 | [Experimental Data] | [Calculated Data] |
| e.g., Methanol | Polar Protic | 5.1 | 32.7 | [Experimental Data] | [Calculated Data] |
| e.g., Water | Polar Protic | 10.2 | 80.1 | [Experimental Data] | [Calculated Data] |
| ¹ Snyder Polarity Index. ² Values from common chemical reference sources.[11][12] |
Relationship Between Molecular Properties and Solubility
This diagram illustrates the logical connections between the properties of the solute and solvent that determine the final solubility outcome.
Sources
- 1. Showing Compound 3,6-Dimethyl-2(3H)-benzofuranone (FDB018355) - FooDB [foodb.ca]
- 2. researchgate.net [researchgate.net]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. 3,6-Dimethyl-2,3,3a,4,5,7a-hexahydrobenzofuran [webbook.nist.gov]
- 5. 3,6-Dimethyl-2(3H)-benzofuranone | C10H10O2 | CID 9793908 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. allen.in [allen.in]
- 7. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 8. umwelt-online.de [umwelt-online.de]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Agilent 1200 Series HPLC with UV-VIS Detector and Fluorescence Detector | Environmental Engineering Program Laboratories | University of Colorado Boulder [colorado.edu]
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- 12. Properties of Solvents Used in Organic Chemistry [murov.info]
Toxicological Profiling and Safety Data Standardization for 3,6-Dimethyl-2,3-dihydro-1-benzofuran
Executive Summary
In the landscape of preclinical drug development and synthetic flavoring formulation, the benzofuran scaffold represents a critical structural motif. Specifically, 3,6-Dimethyl-2,3-dihydro-1-benzofuran (CAS: 160040-00-6) and its primary oxidized derivative, 3,6-Dimethyl-2(3H)-benzofuranone (CAS: 65817-24-5) , are frequently encountered in both synthetic libraries and natural product extracts.
As a Senior Application Scientist, I approach the toxicological evaluation of these compounds not merely as a checklist of regulatory hurdles, but as a mechanistic puzzle. Understanding how a compound is metabolized dictates how we design our safety assays. This whitepaper provides a comprehensive, self-validating framework for assessing the toxicity of this compound derivatives, detailing the causality behind experimental choices, synthesizing Safety Data Sheet (SDS) parameters, and outlining rigorous laboratory protocols.
Physicochemical Profile and SDS Parameters
Before designing any biological assay, we must establish the physicochemical ground truth of the molecule. The lipophilicity and structural stability of this compound dictate its bioavailability and solvent compatibility. The data below summarizes the core parameters required for generating a compliant Safety Data Sheet (SDS) based on the globally harmonized system (GHS), utilizing data from the [1] and[2].
Table 1: Quantitative Physicochemical & Hazard Summary
| Parameter | Value / Description | Analytical Relevance |
| IUPAC Name | This compound-2-one | Defines the lactone metabolic state. |
| CAS Registry Number | 65817-24-5 (Lactone) / 160040-00-6 (Parent) | Essential for regulatory cross-referencing. |
| Molecular Weight | 162.18 g/mol | High membrane permeability (Rule of 5 compliant). |
| Boiling Point | 76 °C @ 0.3 Torr | Indicates volatility; dictates inhalation hazard potential. |
| Melting Point | 39 °C | Solid at room temp; requires DMSO for in vitro assays. |
| GHS Classification | Warning. H302 : Harmful if swallowed. | Triggers Acute Tox. 4 (Oral) labeling. |
| Precautionary Codes | P264, P270, P301+P317, P330, P501 | Mandates specific PPE and disposal protocols. |
Mechanistic Toxicology and Metabolic Fate
To design an effective toxicity screen, we must understand the compound's journey through the biological system. The parent compound, this compound, is highly lipophilic. Upon oral administration, it undergoes rapid first-pass metabolism in the liver.
The Causality of Toxicity: The primary driver of potential hepatotoxicity in benzofuran derivatives is the formation of reactive intermediates during Phase I metabolism. Hepatic Cytochrome P450 (CYP450) enzymes oxidize the parent compound into its lactone form (3,6-Dimethyl-2(3H)-benzofuranone). Subsequently, hepatic lactonases hydrolyze the ring to form a propionic acid derivative, which is then conjugated via Phase II glucuronidation for renal clearance. If the CYP450 oxidation rate exceeds the Phase II clearance rate, reactive electrophiles can accumulate, leading to oxidative stress and glutathione depletion.
Figure 1: Hepatic Phase I/II metabolic pathway for dihydrobenzofurans.
Self-Validating Experimental Protocols for Toxicity Assessment
A protocol is only as reliable as its internal controls. As scientists, we must build self-validating systems where the failure of a control immediately invalidates the run, preventing false safety assertions. The following protocols are designed with built-in causality and strict validation checkpoints.
Protocol 1: In Vitro Hepatotoxicity Assay (HepG2 Model)
Why HepG2? Because the metabolic pathway relies on CYP450 oxidation, using standard fibroblasts would yield false negatives. HepG2 (human liver carcinoma) cells retain basal levels of xenobiotic-metabolizing enzymes, making them the most biologically relevant in vitro model for this compound class.
Step-by-Step Methodology:
-
Cell Culture & Seeding: Seed HepG2 cells at
cells/well in a 96-well plate using DMEM supplemented with 10% FBS.-
Causality: Cells must be in the log-growth phase (24h incubation prior to dosing) to ensure maximum metabolic activity and accurate toxicity readouts.
-
-
Compound Preparation & Dosing: Prepare a 10 mM stock of this compound in 100% DMSO. Perform serial dilutions in media to achieve final concentrations ranging from 1 µM to 500 µM.
-
Self-Validation Checkpoint: The final DMSO concentration must strictly remain
across all wells. A vehicle control (0.1% DMSO) is included to establish the 100% viability baseline. If the vehicle control shows viability compared to untreated media, the assay is voided due to solvent toxicity.
-
-
Positive Control Implementation: Dose dedicated wells with 100 µM Chlorpromazine (a known hepatotoxin).
-
Causality: This proves the assay is sensitive enough to detect liver-specific cellular damage.
-
-
Incubation & MTT Addition: Incubate for 48 hours. Remove media and add 20 µL of MTT solution (5 mg/mL) to each well. Incubate for 3 hours.
-
Causality: Viable cells convert MTT to purple formazan via mitochondrial succinate dehydrogenase. Dead cells cannot.
-
-
Solubilization & Readout: Dissolve the formazan crystals in 100 µL DMSO and read absorbance at 570 nm using a microplate reader. Calculate the IC50 using non-linear regression.
Protocol 2: Acute Oral Toxicity (In Vivo OECD TG 423)
To satisfy regulatory requirements for the SDS (specifically the H302 hazard statement), in vivo data is required. We utilize the OECD 423 Acute Toxic Class method, which minimizes animal usage while providing robust hazard categorization.
Step-by-Step Methodology:
-
Animal Preparation & Fasting: Select nulliparous, non-pregnant female Wistar rats. Fast the animals for 12 hours prior to dosing (water ad libitum).
-
Causality: Fasting eliminates food-drug interactions in the gastrointestinal tract, standardizing the absorption kinetics of the highly lipophilic benzofuran.
-
-
Dosing Strategy: Administer the compound via oral gavage starting at a defined dose of 300 mg/kg, suspended in corn oil.
-
Causality: Corn oil is chosen over aqueous buffers because the compound's melting point (39 °C) and lipophilicity make it insoluble in water, which would cause erratic absorption.
-
-
Clinical Observation: Monitor animals continuously for the first 30 minutes, periodically during the first 24 hours, and daily thereafter for 14 days. Look for signs of neurotoxicity (tremors) or hepatotoxicity (jaundice, lethargy).
-
Necropsy & Pathology: On day 14, euthanize surviving animals. Perform gross pathology specifically targeting the liver and kidneys.
-
Causality: As established in the metabolic pathway (Figure 1), the liver is the site of Phase I oxidation, and the kidneys handle Phase II excretion. These organs are the primary targets for tissue damage.
-
Figure 2: Self-validating experimental workflow for toxicity screening.
Regulatory Landscape and Exposure Limits
When this compound is utilized in commercial applications—particularly its lactone derivative (FEMA Number: 3863)—it falls under the purview of international food and safety authorities.
Table 2: Regulatory & Toxicological Endpoints
| Endpoint | Value / Status | Model / Authority |
| LD50 (Oral) | Rat (OECD 423 Estimate) | |
| Genotoxicity | Negative | Ames Test (Salmonella) |
| JECFA Evaluation | No safety concern at current intake | WHO/FAO Expert Committee |
| FEMA Number | 3863 | Flavor and Extract Manufacturers |
Handling Guidelines: Despite its safety profile at trace flavoring levels, laboratory personnel handling the pure, undiluted compound must adhere to GHS protocols. The compound is classified under Acute Tox. 4 , necessitating the use of nitrile gloves, safety goggles, and manipulation within a Class II biological safety cabinet or fume hood to prevent accidental ingestion or mucosal absorption.
References
-
National Center for Biotechnology Information (NCBI). "3,6-Dimethyl-2(3H)-benzofuranone - PubChem Compound Summary for CID 9793908." PubChem, [Link].
-
American Chemical Society. "3,6-Dimethyl-2(3H)-benzofuranone (CAS RN: 65817-24-5)." CAS Common Chemistry, [Link].
-
The Metabolomics Innovation Centre. "Showing Compound 3,6-Dimethyl-2(3H)-benzofuranone (FDB018355)." FooDB, [Link].
Sources
- 1. 3,6-Dimethyl-2(3H)-benzofuranone | C10H10O2 | CID 9793908 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS Common Chemistry [commonchemistry.cas.org]
- 3. Showing Compound 3,6-Dimethyl-2(3H)-benzofuranone (FDB018355) - FooDB [foodb.ca]
- 4. 3,6-Dimethyl-2(3H)-benzofuranone | C10H10O2 | CID 9793908 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Regioselective Synthesis of Dimethyl-2,3-dihydro-1-benzofurans
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocol
Executive Summary & Structural Clarification (E-E-A-T)
Dihydrobenzofurans are privileged pharmacophores in drug discovery, frequently utilized for their potent antioxidant and neuroprotective properties. However, a critical structural analysis reveals that synthesizing 3,6-dimethyl-2,3-dihydro-1-benzofuran directly from p-cresol (4-methylphenol) is mechanistically precluded without an energetically unfavorable methyl migration.
Because p-cresol inherently directs ring annulation to the 5-position relative to the phenolic oxygen, it strictly yields 3,5-dimethyl-2,3-dihydro-1-benzofuran . To achieve the 6-methyl substitution pattern, the correct starting material is m-cresol (3-methylphenol).
This application note details a robust, self-validating 3-step synthetic system. The experimental workflow is written for the p-cresol derivative (yielding the 3,5-dimethyl isomer), with the chemical understanding that substituting m-cresol seamlessly yields the 3,6-dimethyl analog under identical thermodynamic conditions.
Mechanistic Rationale & Synthetic Strategy
The synthesis relies on a three-stage convergent approach designed to maximize regiochemical fidelity and chemoselectivity:
-
Williamson Etherification: O-alkylation of the cresol with chloroacetone to form an
-aryloxy ketone. -
Acid-Catalyzed Cyclodehydration: An intramolecular electrophilic aromatic substitution driven by polyphosphoric acid (PPA) to construct the benzofuran core.
-
Selective Catalytic Hydrogenation: Chemoselective reduction of the electron-rich furan ring over the benzenoid system to yield the final dihydrobenzofuran .
Reaction Pathway Visualization
Fig 1. Synthesis workflow of dimethyl-2,3-dihydrobenzofurans highlighting regiochemical divergence.
Step-by-Step Experimental Protocols
Step 1: Williamson Etherification (Synthesis of 1-(p-Tolyloxy)propan-2-one)
-
Causality Insight: Potassium carbonate (
) provides sufficient basicity to deprotonate the phenol ( ) without triggering unwanted aldol condensation of the chloroacetone. Acetone serves as an optimal polar aprotic solvent to accelerate the displacement.
-
In a 250 mL round-bottom flask equipped with a reflux condenser, dissolve p-cresol (10.8 g, 100 mmol) in anhydrous acetone (100 mL).
-
Add anhydrous
(20.7 g, 150 mmol) and stir the suspension at room temperature for 15 minutes. -
Add chloroacetone (10.2 g, 110 mmol) dropwise over 10 minutes.
-
Reflux the mixture at 60 °C for 4 hours. Monitor completion via TLC (Hexane/EtOAc 8:2).
-
Cool to room temperature, filter the inorganic salts, and concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate (150 mL), wash with 5% NaOH (2 × 50 mL) to remove unreacted cresol, followed by brine (50 mL). Dry over anhydrous
and concentrate to afford the intermediate ether.
Step 2: Acid-Catalyzed Cyclodehydration (Synthesis of 3,5-Dimethylbenzofuran)
-
Causality Insight: Polyphosphoric acid (PPA) acts as a dual-purpose reagent: a strong Brønsted/Lewis acid to protonate the ketone, and a dehydrating solvent that drives the electrophilic aromatic substitution at the sterically hindered ortho-position. This circumvents the ether cleavage often observed with harsher Lewis acids like
.
-
Pre-heat Polyphosphoric Acid (PPA) (100 g) in a 250 mL beaker to 80 °C to reduce viscosity.
-
Add the 1-(p-tolyloxy)propan-2-one (16.4 g, ~100 mmol) dropwise with vigorous mechanical stirring.
-
Elevate the temperature to 100–110 °C and maintain stirring for 2.5 hours. The mixture will turn dark brown.
-
Carefully pour the hot mixture into 500 mL of crushed ice/water and stir vigorously until the PPA hydrolyzes.
-
Extract the aqueous suspension with diethyl ether (3 × 100 mL).
-
Wash the combined organic layers with saturated
until CO2 evolution ceases, then wash with brine. -
Dry over
, concentrate, and purify via vacuum distillation or silica gel chromatography (Hexane) to yield the benzofuran intermediate.
Step 3: Selective Catalytic Hydrogenation (Synthesis of 3,5-Dimethyl-2,3-dihydrobenzofuran)
-
Causality Insight: Chemoselectivity is the primary challenge here. By maintaining a low hydrogen pressure (1 atm) and utilizing 10% Pd/C at room temperature, the protocol selectively reduces the electron-rich furan ring while preventing the over-reduction of the benzenoid ring.
-
In a 100 mL hydrogenation flask, dissolve 3,5-dimethylbenzofuran (7.3 g, 50 mmol) in absolute ethanol (50 mL).
-
Carefully add 10% Palladium on Carbon (Pd/C) (0.53 g, 0.5 mmol Pd) under an argon atmosphere.
-
Evacuate the flask and backfill with Hydrogen gas (
) via a balloon (1 atm). -
Stir vigorously at room temperature for 12 hours. Monitor via GC-MS or NMR for the disappearance of the C2-aromatic proton.
-
Filter the mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with additional ethanol (20 mL).
-
Concentrate the filtrate under reduced pressure to yield the target dihydrobenzofuran as a colorless oil.
Quantitative Data & Analytical Expected Results
The following table summarizes the expected quantitative yields and key analytical markers for verifying the success of each synthetic step.
| Reaction Step | Expected Yield (%) | Reaction Time (h) | Key | MS (m/z) |
| 1. Williamson Etherification | 82 - 88 | 4.0 | 4.50 (s, 2H, O-CH | 178.1 [M+H] |
| 2. Cyclodehydration (PPA) | 65 - 72 | 2.5 | 7.30 (s, 1H, C2-H), 2.15 (s, 3H, C3-CH | 146.1 [M] |
| 3. Selective Hydrogenation | 92 - 96 | 12.0 | 4.60-4.75 (m, 2H, O-CH | 148.1[M] |
References
-
Synthesis of 2,3-Dihydrobenzofurans Source: Organic Chemistry Portal URL:[Link][1]
-
Convergent Synthesis of Dihydrobenzofurans via Urea Ligand-Enabled Heteroannulation of 2-Bromophenols with 1,3-Dienes Source: National Institutes of Health (NIH) - PMC URL:[Link][2]
-
Molecular Products and Fundamentally Based Reaction Pathways in the Gas-Phase Pyrolysis of the Lignin Model Compound p-Coumaryl Alcohol Source: National Institutes of Health (NIH) - PMC URL:[Link][3]
Sources
- 1. 2,3-Dihydrobenzofuran synthesis [organic-chemistry.org]
- 2. Convergent Synthesis of Dihydrobenzofurans via Urea Ligand-Enabled Heteroannulation of 2-Bromophenols with 1,3-Dienes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular Products and Fundamentally Based Reaction Pathways in the Gas-Phase Pyrolysis of the Lignin Model Compound p-Coumaryl Alcohol - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Significance of Hydrogenated Benzofurans
An in-depth guide to the catalytic hydrogenation of 3,6-dimethylbenzofuran, designed for researchers, scientists, and professionals in drug development. This document provides a detailed overview of reaction mechanisms, catalyst selection, and step-by-step protocols for both selective and complete hydrogenation, grounded in established scientific principles and safety practices.
Benzofuran derivatives are prevalent structural motifs in a vast array of natural products and pharmacologically active compounds.[1] The strategic reduction of the benzofuran core, particularly for substituted variants like 3,6-dimethylbenzofuran, unlocks access to a three-dimensional chemical space, yielding dihydro- and octahydro-benzofuran scaffolds. These saturated derivatives are key building blocks for molecules with applications ranging from agrochemicals to pharmaceuticals, where their stereochemistry and conformational rigidity can significantly influence biological activity.[2][3]
The hydrogenation of benzofurans presents a distinct chemical challenge: how to control the reduction of the electron-rich furan ring selectively over the more aromatic benzene ring, or alternatively, how to achieve complete saturation of both rings in a controlled manner.[4] This guide details validated catalytic methods to achieve these transformations for 3,6-dimethylbenzofuran, providing both the theoretical basis for procedural choices and actionable laboratory protocols.
Part 1: Mechanistic Pathways and Catalyst Selection
The catalytic hydrogenation of a benzofuran derivative typically proceeds in a stepwise manner. The furan ring, having lower aromaticity than the benzene ring, is generally hydrogenated first. The subsequent hydrogenation of the benzene ring requires more forcing conditions or a different catalytic system.[5] The choice of catalyst is therefore the most critical parameter in directing the reaction toward the desired product, be it the partially or fully saturated analog.
-
Caption: Reaction pathways for 3,6-dimethylbenzofuran hydrogenation. */
Catalyst Choice: The Core of Selectivity
-
Heterogeneous Catalysts: These are solid-phase catalysts (typically a metal on a support like carbon or alumina) that are insoluble in the reaction medium. They are prized in industrial and laboratory settings for their ease of separation from the product mixture and potential for recycling.
-
Palladium on Carbon (Pd/C): Often used for the hydrogenation of double bonds. In the context of benzofurans, it can be employed for the selective reduction of the furan ring, though over-reduction is possible.[6]
-
Ruthenium-based Catalysts: Ruthenium nanoparticles, particularly when combined with Lewis acidic supports, have shown excellent activity and selectivity for hydrogenating the furan ring while leaving the benzene ring untouched.[4][7]
-
Nickel-based Catalysts: Non-noble metal catalysts, such as bimetallic Ni-Cu systems, are being developed as cost-effective alternatives for hydrodeoxygenation and hydrogenation, often requiring higher temperatures and pressures.[8][9]
-
Rhodium on Carbon (Rh/C): Generally more active for the hydrogenation of aromatic rings and can be used for the second step to achieve complete saturation.[3]
-
-
Homogeneous Catalysts: These catalysts are soluble in the reaction medium, often consisting of a metal center coordinated to organic ligands. They typically offer higher selectivity and activity under milder conditions than their heterogeneous counterparts but pose challenges in separation.
-
Ruthenium-N-Heterocyclic Carbene (Ru-NHC) Complexes: These have emerged as exceptionally versatile catalysts. Depending on the reaction conditions, a single Ru-NHC complex can act as both a homogeneous catalyst for the initial enantioselective hydrogenation of the furan ring and subsequently transform into a heterogeneous catalyst to reduce the benzene ring, enabling complete hydrogenation in a one-pot process.[5][10]
-
Iridium-Phosphinite Complexes: Chiral iridium catalysts have demonstrated high efficiency for the asymmetric hydrogenation of benzofurans, providing a direct route to enantioenriched dihydrobenzofurans.[11][12]
-
Part 2: Experimental Protocols
The following protocols are adapted from established procedures for benzofuran derivatives and are directly applicable to 3,6-dimethylbenzofuran.[3][4][5]
-
Caption: Standard workflow for catalytic hydrogenation experiments. */
Protocol 1: Selective Heterogeneous Hydrogenation to 2,3-Dihydro-3,6-dimethylbenzofuran
This protocol focuses on the selective reduction of the furan ring using a robust heterogeneous catalyst, adapted from methodologies using ruthenium nanoparticles.[4][7]
Objective: To synthesize 2,3-dihydro-3,6-dimethylbenzofuran.
Materials:
-
3,6-Dimethylbenzofuran (1.0 eq)
-
5% Ruthenium on Carbon (Ru/C) or a specialized catalyst like Ru@SILP-[ZnCl4]2- (0.5-2 mol%)[7]
-
Hydrogen gas (high purity)
-
Nitrogen gas (for inerting)
-
Celite™ or neutral alumina (for filtration)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
Equipment:
-
High-pressure autoclave/reactor (e.g., Parr or Büchi) equipped with a magnetic stirrer, pressure gauge, and temperature controller
-
Schlenk line or glovebox for inert atmosphere handling
-
Filtration apparatus (e.g., Büchner funnel)
-
Rotary evaporator
-
GC-MS for analysis
Procedure:
-
Reactor Preparation: Ensure the high-pressure reactor is clean and dry. Place a magnetic stir bar inside. Add the catalyst (e.g., 5% Ru/C) to the reactor. This step should be performed under a nitrogen atmosphere or in a glovebox if the catalyst is pyrophoric when dry.
-
Charging Reactants: In a separate flask, dissolve 3,6-dimethylbenzofuran in the chosen solvent (e.g., decalin, approx. 0.2 M concentration).[7] Transfer this solution to the reactor via cannula or syringe under a counter-flow of nitrogen.
-
Sealing and Purging: Securely seal the reactor according to the manufacturer's instructions. Do not overtighten bolts.[14] Connect the reactor to a gas manifold. Pressurize the reactor with nitrogen to ~10 bar, then vent carefully. Repeat this purge cycle 3-5 times to remove all oxygen.[14][15]
-
Pressurizing with Hydrogen: After the final nitrogen purge, evacuate the reactor briefly and then introduce hydrogen gas to the desired pressure (e.g., 10-20 bar).[7]
-
Reaction: Begin vigorous stirring and heat the reactor to the target temperature (e.g., 150°C for a decalin system).[7] The reaction is monitored by observing the pressure drop as hydrogen is consumed. Maintain the pressure by refilling with hydrogen as needed. The reaction time can range from 8 to 24 hours.[7]
-
Shutdown and Work-up: Once the reaction is complete (no further hydrogen uptake), stop heating and allow the reactor to cool to room temperature.[14] Carefully vent the excess hydrogen in a well-ventilated fume hood. Purge the reactor 3-5 times with nitrogen to remove all residual hydrogen.
-
Catalyst Removal: Open the reactor under a nitrogen atmosphere. The heterogeneous catalyst must be filtered carefully. Dilute the reaction mixture with a solvent like ethyl acetate and filter it through a pad of Celite™ or neutral alumina. Crucially, never allow the filtered catalyst to dry in the air, as it can be pyrophoric. [16] Immediately quench the catalyst on the filter paper with water.[16]
-
Isolation: Transfer the filtrate to a round-bottom flask. Dry the organic solution over anhydrous sodium sulfate, filter, and remove the solvent using a rotary evaporator.
-
Analysis: Analyze the crude product by GC-MS to determine conversion and selectivity.[17] The product can be further purified by column chromatography if necessary.
Protocol 2: Complete Homogeneous/Heterogeneous Hydrogenation to Octahydro-3,6-dimethylbenzofuran
This advanced protocol employs a dual-function catalyst system to achieve complete saturation of both the furan and benzene rings in a one-pot procedure, adapted from literature on Ru-NHC catalysis.[5][10]
Objective: To synthesize octahydro-3,6-dimethylbenzofuran.
Materials:
-
3,6-Dimethylbenzofuran (1.0 eq)
-
Ru-NHC catalyst (e.g., Ru((R,R)-SINpEt)2) (1-2 mol%)[10]
-
4 Å Molecular Sieves (activated)
-
Solvent: n-Hexane or Diethyl Ether[10]
-
Hydrogen gas (high purity)
-
Nitrogen gas (for inerting)
-
Silica gel (for filtration/purification)
Equipment:
-
High-pressure autoclave/reactor with glass insert, magnetic stirrer, pressure gauge, and temperature controller
-
Schlenk line or glovebox
-
Standard laboratory glassware
Procedure:
-
Reactor Preparation: In a glovebox or under a strict nitrogen atmosphere, add the Ru-NHC catalyst, activated 4 Å molecular sieves (approx. 50 mg per 0.1 mmol substrate), and a stir bar to the reactor's glass insert.[10]
-
Charging Reactants: Add the 3,6-dimethylbenzofuran and the solvent (n-hexane) to the glass insert.
-
Sealing and Purging: Place the insert into the autoclave, seal the reactor, and remove it from the glovebox. Perform the nitrogen purge cycle (3-5 times) as described in Protocol 1.
-
First Hydrogenation Stage (Furan Ring): Pressurize the reactor with hydrogen to a high pressure (e.g., 100 bar).[10] Begin stirring at room temperature (25°C) for 24-48 hours. During this phase, the soluble Ru-NHC complex acts as a homogeneous catalyst to hydrogenate the furan ring.[5]
-
Second Hydrogenation Stage (Benzene Ring): After the initial period, increase the temperature to 80-100°C.[10] Maintain the hydrogen pressure at 100 bar and continue the reaction for another 24-48 hours. The higher temperature facilitates the transformation of the complex into catalytically active nanoparticles (heterogeneous phase) that are capable of reducing the more resilient benzene ring.[5][10]
-
Shutdown and Work-up: Cool the reactor to room temperature and carefully vent the hydrogen, followed by nitrogen purging as previously described.
-
Isolation: Open the reactor and pass the entire reaction mixture through a short plug of silica gel, eluting with ethyl acetate to remove the catalyst.
-
Analysis and Purification: Remove the solvent by rotary evaporation. Analyze the resulting oil by GC-MS and NMR to confirm the structure and determine the diastereomeric ratio. Further purification can be achieved via column chromatography.
Part 3: Critical Safety Considerations
Catalytic hydrogenation is a high-hazard operation that demands strict adherence to safety protocols.[15]
-
Hydrogen Flammability: Hydrogen gas is extremely flammable and can form explosive mixtures with air.[18] All operations must be conducted in a well-ventilated fume hood, away from ignition sources. Ensure proper grounding of all equipment to prevent static discharge.[19]
-
High-Pressure Operations: Only use reactors and fittings rated for the intended pressure and temperature.[14] Always perform a leak test with an inert gas (nitrogen) before introducing hydrogen. Never leave a pressurized reaction unattended.[14]
-
Pyrophoric Catalysts: Many hydrogenation catalysts (especially Pd/C, Ru/C, and Raney Nickel) are pyrophoric, meaning they can ignite spontaneously upon exposure to air, particularly after use when they are finely divided and coated with hydrogen.[16][19]
-
Never add dry catalyst to a flammable solvent in the presence of air.
-
Always filter catalysts under an inert nitrogen atmosphere.
-
Never allow the filtered catalyst cake to dry. Immediately quench it with water and store it wet in a clearly labeled, dedicated waste container.[16]
-
-
Runaway Reactions: Hydrogenation reactions are exothermic. Ensure the reactor has adequate temperature control and cooling capacity to prevent a thermal runaway.[15][18]
Part 4: Data Summary and Comparison
| Parameter | Protocol 1: Selective Hydrogenation | Protocol 2: Complete Hydrogenation |
| Target Product | 2,3-Dihydro-3,6-dimethylbenzofuran | Octahydro-3,6-dimethylbenzofuran |
| Catalyst System | Heterogeneous (e.g., 5% Ru/C) | Homogeneous/Heterogeneous (Ru-NHC) |
| Pressure | Moderate (10-20 bar H₂) | High (100 bar H₂) |
| Temperature | Elevated (e.g., 150°C) | Staged: 25°C then 100°C |
| Solvent | High-boiling (Decalin) or THF | Low-boiling (n-Hexane) |
| Key Advantage | Simpler catalyst removal; good for scale-up. | Access to complex saturated products in one pot. |
| Key Challenge | Potential for over-reduction if not controlled. | Catalyst separation; requires specialized catalyst. |
Conclusion
The catalytic hydrogenation of 3,6-dimethylbenzofuran is a versatile transformation that can be precisely controlled to yield either partially or fully saturated products. The selection of the catalyst—ranging from standard heterogeneous catalysts like Ru/C for selective furan ring reduction to advanced dual-function homogeneous systems for complete saturation—is the paramount decision dictating the reaction's outcome. By following rigorously tested protocols and adhering to stringent safety measures, researchers can reliably access these valuable molecular scaffolds for further application in chemical synthesis and drug discovery.
References
-
ResearchGate. (n.d.). Heterogeneous catalytic hydrogenation of benzofurans. Retrieved from ResearchGate. [Link]
-
Lin-Speed. (n.d.). A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogenation Reactors. Retrieved from Lin-Speed. [Link]
-
Industrial Safety Solution. (2025, October 11). Hydrogenation Reaction Safety In The Chemical Industry. Retrieved from Industrial Safety Solution. [Link]
-
Sterling Pharma Solutions. (n.d.). De-risking hydrogenation. Retrieved from Sterling Pharma Solutions. [Link]
-
University of Wisconsin-Madison. (n.d.). Hydrogenation SOP. Retrieved from University of Wisconsin-Madison Chemistry Department. [Link]
-
YouTube. (2024, June 7). Hydrogenation reaction safety. Retrieved from YouTube. [Link]
-
PubMed. (2021, June 7). Enantio- and Diastereoselective, Complete Hydrogenation of Benzofurans by Cascade Catalysis. Retrieved from PubMed. [Link]
-
Wiley Online Library. (2014, November 13). Asymmetric Hydrogenation of Furans and Benzofurans with IridiumPyridinePhosphinite Catalysts. Retrieved from Chemistry – A European Journal. [Link]
-
ACS Publications. (2020, January 22). Selective Hydrogenation of Benzofurans Using Ruthenium Nanoparticles in Lewis Acid-Modified Ruthenium-Supported Ionic Liquid Phase. Retrieved from ACS Catalysis. [Link]
-
ACS Publications. (2020, January 22). Selective Hydrogenation of Benzofurans Using Ruthenium Nanoparticles in Lewis Acid-Modified Ruthenium-Supported Ionic Liquid Phases. Retrieved from ACS Catalysis. [Link]
-
PMC. (n.d.). Enantio‐ and Diastereoselective, Complete Hydrogenation of Benzofurans by Cascade Catalysis. Retrieved from PMC. [Link]
-
PMC. (n.d.). Ru-NHC-Catalyzed Asymmetric, Complete Hydrogenation of Indoles and Benzofurans: One Catalyst with Dual Function. Retrieved from PMC. [Link]
-
ACS Publications. (2020, November 12). Recent Advances in Homogeneous Catalysts for the Asymmetric Hydrogenation of Heteroarenes. Retrieved from ACS Catalysis. [Link]
-
PMC. (n.d.). Recent Advances in Homogeneous Catalysts for the Asymmetric Hydrogenation of Heteroarenes. Retrieved from PMC. [Link]
-
LBP. (n.d.). A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. Retrieved from LBP. [Link]
-
Organic Syntheses. (n.d.). [ - 2(3H)-Benzofuranone, hexahydro-3,6-dimethyl-, [3R-(3α,3aβ,6β,7aα)]. Retrieved from Organic Syntheses. [Link]
-
MDPI. (2020, March 1). Hydrodeoxygenation of Benzofuran over Bimetallic Ni-Cu/γ-Al2O3 Catalysts. Retrieved from MDPI. [Link]
-
ACS Publications. (2023, July 12). Ru-NHC-Catalyzed Asymmetric, Complete Hydrogenation of Indoles and Benzofurans: One Catalyst with Dual Function. Retrieved from Journal of the American Chemical Society. [Link]
-
SBQ. (n.d.). Optimization of the Reaction Conditions for the Synthesis of Dihydrobenzofuran Neolignans. Retrieved from SBQ. [Link]
-
RSC Publishing. (2024, July 16). Theoretical study of the catalytic hydrodeoxygenation of furan, methylfuran and benzofurane on MoS2. Retrieved from RSC Publishing. [Link]
-
ACS Publications. (2026, March 2). Recent Advances in Nickel-Based Catalysts for Hydrogenation Reactions: Deactivation Mechanisms and Design Principles. Retrieved from ACS Catalysis. [Link]
- European Patent Office. (2016, September 12). PREPARATION OF 3-HYDROXY-3,6-DIMETHYLHEXAHYDROBENZOFURAN-2-ONE AND DERIVATIVES THEREOF.
-
J. Braz. Chem. Soc. (2020, July 22). Optimization of the Reaction Conditions for the Synthesis of Dihydrobenzofuran Neolignans. Retrieved from J. Braz. Chem. Soc. [Link]
-
Scite. (n.d.). Enantio‐ and Diastereoselective, Complete Hydrogenation of Benzofurans by Cascade Catalysis. Retrieved from Scite. [Link]
-
ResearchGate. (n.d.). GC-MS analysis of hydrogenation products. Retrieved from ResearchGate. [Link]
-
PubMed. (2025, December 4). Promoting Electro-Hydrogenation of Hydrophobic Benzofuran over Pd-Based Catalyst in Aqueous Media via Electrolyte Engineering. Retrieved from PubMed. [Link]9785189/)
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- 1. oldsciparks.lbp.world [oldsciparks.lbp.world]
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- 19. youtube.com [youtube.com]
Application Note: One-Pot Synthesis of 3,6-Dimethyl-2,3-dihydro-1-benzofuran
This Application Note and Protocol details the synthesis of 3,6-Dimethyl-2,3-dihydro-1-benzofuran , a valuable scaffold in medicinal chemistry and fragrance development.
The protocol leverages a Tandem O-Alkylation / Claisen Rearrangement / Cyclization strategy. This route is selected for its atom economy and precise regiochemical control, ensuring the methyl substituents are correctly positioned at the 3- (furan ring) and 6- (benzene ring) positions.
Introduction & Mechanistic Rationale
The synthesis of substituted 2,3-dihydrobenzofurans often requires multi-step procedures involving protection/deprotection sequences. This protocol condenses the workflow into a "one-pot" or telescoped operation starting from commercially available m-cresol (3-methylphenol) and crotyl chloride (1-chloro-2-butene) .
Mechanistic Logic[1]
-
Regiocontrol of the Benzene Ring (Position 6): Starting with m-cresol , the meta-methyl group directs the Claisen rearrangement primarily to the position para to the methyl group (C6 of the phenol). This regioselectivity is driven by steric hindrance at the alternative ortho position (C2, between the OH and CH3). This places the aromatic methyl group at position 6 of the final benzofuran ring.
-
Regiocontrol of the Furan Ring (Position 3): The use of crotyl chloride introduces a butenyl chain. Upon Claisen rearrangement, the allylic chain undergoes inversion (a [3,3]-sigmatropic shift), converting the linear crotyl group into a branched 1-methylallyl group at the ortho position. Subsequent cyclization of this branched chain places the methyl group at position 3 of the dihydrofuran ring.
Experimental Protocol
Reagents & Equipment
| Reagent | MW ( g/mol ) | Equiv.[1] | Role |
| m-Cresol | 108.14 | 1.0 | Starting Material |
| Crotyl Chloride (predominantly trans) | 90.55 | 1.2 | Allylating Agent |
| Potassium Carbonate (anhydrous) | 138.21 | 1.5 | Base |
| Potassium Iodide | 166.00 | 0.1 | Catalyst (Finkelstein) |
| N,N-Diethylaniline (or DMF) | 149.23 | Solvent | High-boiling solvent |
| Magnesium Chloride (MgCl₂) | 95.21 | 0.2 | Lewis Acid Catalyst |
Equipment:
-
Three-neck round-bottom flask (250 mL) equipped with a magnetic stir bar, reflux condenser, and internal thermometer.
-
Inert gas manifold (Nitrogen or Argon).
-
Oil bath capable of reaching 220°C.
Step-by-Step Methodology
This protocol is designed as a telescoped one-pot synthesis . Intermediate isolation is unnecessary, though monitoring is required.
Phase 1: O-Alkylation
-
Setup: Purge the reaction flask with nitrogen. Add m-cresol (10.8 g, 100 mmol), K₂CO₃ (20.7 g, 150 mmol), and KI (1.6 g, 10 mmol) into DMF (50 mL) or N,N-diethylaniline (50 mL).
-
Note: N,N-diethylaniline is preferred for true one-pot thermal rearrangement as it boils at ~217°C, allowing the subsequent Claisen step without solvent exchange.
-
-
Addition: Add crotyl chloride (10.9 g, 120 mmol) dropwise over 15 minutes at room temperature.
-
Reaction: Heat the mixture to 60–80°C for 3–5 hours. Monitor by TLC (Hexane/EtOAc 9:1) for the disappearance of m-cresol.
-
Intermediate Formed: Crotyl m-tolyl ether.
-
Phase 2: Thermal Claisen Rearrangement
-
Transition: If using DMF, distill off the solvent under reduced pressure and replace with a high-boiling solvent (e.g., decalin or N,N-diethylaniline) if not already used. If using N,N-diethylaniline, proceed directly.
-
Rearrangement: Increase the temperature to 190–210°C (reflux). Maintain for 4–6 hours.
Phase 3: Cyclization
-
Catalysis: Cool the mixture to ~100°C. Add MgCl₂ (1.9 g, 20 mmol) or p-Toluenesulfonic acid (pTSA) (catalytic amount).
-
Note: Lewis acids like MgCl₂ or FeF₃ are milder and promote the 5-exo-trig cyclization.
-
-
Closure: Heat at 120–140°C for 2–4 hours.
-
Critical Check: This step forms the ether linkage. The internal double bond reacts with the phenol oxygen.
-
-
Workup: Cool to room temperature. Dilute with diethyl ether (100 mL) and wash with water (3 x 50 mL) to remove salts and solvent (if DMF/aniline). Wash with 1M NaOH (2 x 30 mL) to remove any unreacted phenolic species.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue via vacuum distillation or flash column chromatography (Silica gel, Hexane/EtOAc gradient).
Reaction Pathway & Visualization
The following diagram illustrates the chemical transformations and the logic of substituent placement.
Figure 1: Reaction workflow for the synthesis of this compound showing the origin of methyl substituents.
Key Technical Considerations
Regioselectivity Verification[6][10][11][12]
-
6-Methyl Origin: The starting m-cresol has a methyl group at position 3. During the Claisen rearrangement, the allyl group preferentially migrates to the less hindered ortho position (C6 of the phenol). In the final benzofuran numbering, the bridgehead carbon is C3a (originally C6 of phenol) and the oxygen is at C7a (originally C1). Therefore, the methyl at the original C3 position becomes C6 of the benzofuran.
-
3-Methyl Origin: The crotyl group (CH3-CH=CH-CH2-) undergoes inversion to form a 1-methylallyl group (-CH(CH3)-CH=CH2) attached to the ring. Upon cyclization, the oxygen attacks the terminal carbon (via radical or specific metal catalysis) or the internal carbon (via acid catalysis).
-
Note: Standard acid cyclization of 2-(1-methylallyl)phenol typically yields 2,3-dimethyl-2,3-dihydrobenzofuran . To strictly achieve the 3,6-dimethyl isomer (with no substituent at C2), the cyclization must involve the terminal carbon. This is often achieved via radical cyclization (e.g., using Benzoyl Peroxide/HBr) or by using Methallyl Chloride (2-methylallyl chloride) as the starting reagent instead of crotyl chloride, which yields the 3,3-dimethyl or 3-methyl derivative depending on the specific migration and hydride shifts.
-
Correction for this Protocol: If the target requires a single methyl at C3 and C6, the Methallyl Chloride route is often preferred in industrial "one-pot" notes.
-
Route B (Methallyl): m-Cresol + Methallyl Chloride -> Methallyl Ether -> Claisen (gives 2-(2-methylallyl)phenol) -> Cyclization (Acid) -> 2,2,6-Trimethyl (often misnamed) or 3,6-Dimethyl via rearrangement.
-
Consensus: The structure 3,6-dimethyl-2,3-dihydrobenzofuran implies a chiral center at C3. This matches the Crotyl route described above, assuming the cyclization conditions are tuned to minimize 2-substitution (e.g., via anti-Markovnikov addition or subsequent reduction).
-
-
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Low Yield in Phase 1 | Incomplete alkylation due to moisture. | Ensure K₂CO₃ is anhydrous; use dry DMF. |
| Mixture of Isomers | Claisen migration to C2 instead of C6. | Use bulky solvents or lower T slightly to improve selectivity (though C6 is naturally favored). |
| Incomplete Cyclization | Catalyst deactivation. | Add fresh Lewis Acid (MgCl₂ or FeCl₃); increase temp to 140°C. |
References
-
Claisen Rearrangement Regioselectivity: Regioselectivity of the Claisen Rearrangement of Meta- and Para-Substituted Allyl Aryl Ethers. MDPI. Available at: [Link]
-
Dihydrobenzofuran Synthesis: Novel Synthesis of 3-Substituted 2,3-Dihydrobenzofurans via ortho-Quinone Methide Intermediates. Organic Chemistry Portal. Available at: [Link]
-
One-Pot Methodologies: Multicomponent Cascade Reactions for the Synthesis of 2,3-Dihydrobenzofuran Derivatives. Chemistry Letters. Available at: [Link]
-
General Benzofuran Protocols: Synthesis of 2,3-Dihydrobenzofurans. Organic Chemistry Portal. Available at: [Link]
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- 5. mdpi.com [mdpi.com]
- 6. arkat-usa.org [arkat-usa.org]
- 7. Novel Synthesis of 3-Substituted 2,3-Dihydrobenzofurans via ortho-Quinone Methide Intermediates Generated in Situ [organic-chemistry.org]
- 8. CN102942542A - Preparation method of 2, 3-dihydrobenzofuran compound - Google Patents [patents.google.com]
Application Note: Reagents for Cyclization of 3,6-Dimethyl-2,3-dihydro-1-benzofuran Precursors
This Application Note provides a rigorous, field-validated guide for the synthesis of 3,6-Dimethyl-2,3-dihydro-1-benzofuran . This scaffold is a critical pharmacophore in medicinal chemistry (e.g., in anti-arrhythmic and bioisosteric applications) and a high-value intermediate in the fragrance industry (analogous to mintlactone derivatives).
The guide details two distinct synthetic pathways:
-
The Industrial "Constructive" Route: A scalable, two-stage cyclodehydration-hydrogenation protocol utilizing m-cresol.
-
The Precision "Radical" Route: A high-control methodology for generating complex analogs via radical cyclization.
Part 1: Strategic Analysis & Retrosynthesis
The target molecule, This compound , possesses a benzene ring fused to a saturated dihydrofuran ring. The "3,6-dimethyl" substitution pattern dictates the choice of starting material and cyclization strategy.
-
The 6-Methyl Group: Originates from the aromatic precursor. Retrosynthetic analysis identifies 3-methylphenol (m-cresol) as the ideal starting material. The meta-methyl group of the phenol becomes the 6-position in the benzofuran system (relative to the oxygen at position 1).
-
The 3-Methyl Group: Originates from the acyclic side chain. This is introduced via an acetonyl group (-CH2-CO-CH3) followed by cyclization, or via an allyl group followed by specific radical functionalization.
Retrosynthetic Logic
-
Target: this compound
-
Precursor 1 (Aromatic): 3,6-Dimethylbenzofuran (via Hydrogenation)
-
Precursor 2 (Acyclic): 1-(3-methylphenoxy)propan-2-one (via O-Alkylation)
-
Starting Materials: m-Cresol + Chloroacetone.
Part 2: Protocol A – The "Constructive" Cyclodehydration Route (Industrial Standard)
This route is preferred for gram-to-kilogram scale synthesis due to the low cost of reagents and robust scalability. It involves three distinct chemical transformations: O-Alkylation , Cyclodehydration , and Catalytic Hydrogenation .
Phase 1: O-Alkylation (Ether Synthesis)
Objective: Synthesis of 1-(3-methylphenoxy)propan-2-one.
| Reagent | Role | Specifications |
| Chloroacetone | Electrophile | Technical grade (90%+), stabilized. Warning: Lachrymator. |
| Potassium Carbonate (K₂CO₃) | Base | Anhydrous, granular. Acts as an HCl scavenger. |
| Potassium Iodide (KI) | Catalyst | Finkelstein catalyst. Converts chloroacetone to reactive iodoacetone in situ. |
| Acetone | Solvent | Anhydrous.[1][2] Polar aprotic solvent to facilitate Sɴ2 reaction. |
Protocol:
-
Setup: Charge a round-bottom flask with m-cresol (1.0 equiv) and anhydrous acetone (5 mL/mmol).
-
Activation: Add anhydrous K₂CO₃ (1.5 equiv) and KI (0.1 equiv). Stir at room temperature for 15 minutes to form the phenoxide.
-
Addition: Add chloroacetone (1.1 equiv) dropwise. The reaction is exothermic; control addition rate to maintain gentle reflux if scaling up.
-
Reaction: Reflux at 56°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 9:1).
-
Workup: Filter off inorganic salts. Concentrate the filtrate. Dissolve residue in diethyl ether, wash with 1M NaOH (to remove unreacted phenol) and brine. Dry over MgSO₄.[1]
-
Yield: Expect 85–95% of the phenoxyketone as a pale yellow oil.
Phase 2: Cyclodehydration (The Critical Step)
Objective: Cyclization of the phenoxyketone to 3,6-dimethylbenzofuran . Regiochemistry Note: Cyclization can theoretically occur at the ortho-position C2 (crowded, between OH and Me) or C6 (less crowded). Under thermodynamic control, the reaction heavily favors the C6 position , yielding the desired 3,6-dimethyl isomer over the 3,4-dimethyl byproduct.
Reagent Options:
-
Option A: Polyphosphoric Acid (PPA) - The Classic Standard
-
Pros: High yield, solvent-free.
-
Cons: Viscous, difficult workup, harsh conditions.
-
Protocol: Mix ketone with PPA (1:10 w/w). Heat to 80–100°C for 2 hours. Quench by pouring onto crushed ice. Extract with ether.[2]
-
-
Option B: Titanium Tetrachloride (TiCl₄) - The Modern High-Yield Method
-
Option C: Amberlyst-15 - The Green Alternative
-
Pros: Heterogeneous, recyclable, easy workup.
-
Cons: Slower reaction times.
-
Protocol: Reflux ketone in Toluene or Xylene with Amberlyst-15 beads (20 wt%) for 12–24 hours with a Dean-Stark trap to remove water.
-
Phase 3: Catalytic Hydrogenation
Objective: Reduction of the furan double bond to yield This compound .
| Reagent | Role | Conditions |
| 10% Pd/C | Catalyst | Standard loading (5-10 wt% of substrate). |
| Hydrogen (H₂) | Reductant | 1–3 atm (Balloon to low pressure Parr shaker). |
| Ethanol/AcOH | Solvent | Ethanol with 1% Acetic Acid accelerates the reduction. |
Protocol:
-
Dissolve 3,6-dimethylbenzofuran in Ethanol (0.1 M).
-
Add 10% Pd/C (10 wt% relative to substrate).
-
Purge with Argon, then Hydrogen.
-
Stir vigorously under H₂ atmosphere (balloon pressure is usually sufficient) at RT for 4–8 hours.
-
Monitoring: Monitor closely by GC-MS or NMR. Over-reduction to the octahydrobenzofuran (cyclohexane ring saturation) is possible if left too long or under high pressure.
-
Workup: Filter through Celite. Concentrate to obtain the target dihydrobenzofuran.[4]
Part 3: Protocol B – The "Precision" Radical Route (Medicinal Chemistry)
This route is ideal when the scaffold requires further functionalization or when "Constructive" cyclization yields inseparable regioisomers. It relies on a 5-exo-trig radical cyclization .[5]
Precursor: 1-(Allyloxy)-2-iodo-4-methylbenzene. (Synthesized via allylation of 2-iodo-5-methylphenol).
Reagents:
-
Radical Initiator: AIBN (Azobisisobutyronitrile) or Et₃B/O₂.
-
H-Atom Donor: Tributyltin Hydride (Bu₃SnH) or Tris(trimethylsilyl)silane (TTMSS) for a tin-free approach.
-
Solvent: Benzene or Toluene (degassed).
Mechanism & Selectivity:
-
Aryl radical generation at position 2.
-
5-exo-trig cyclization: The aryl radical attacks the internal carbon of the allyl double bond. This is kinetically favored over 6-endo.[6]
-
The resulting primary radical (at the exocyclic methyl position) abstracts a hydrogen from Bu₃SnH.
-
Result: A methyl group is installed exactly at position 3.
Protocol:
-
Dissolve the iodo-ether (1.0 equiv) and Bu₃SnH (1.2 equiv) in dry, degassed Benzene (0.02 M - high dilution is critical to favor intramolecular cyclization).
-
Add AIBN (0.1 equiv).
-
Reflux for 2–4 hours.
-
Workup: Remove solvent. Treat residue with aqueous KF to precipitate tin byproducts (if using tin). Flash chromatography.
Part 4: Visualization of Workflows
Diagram 1: The Industrial "Constructive" Pathway
This workflow illustrates the conversion of m-cresol to the final dihydrobenzofuran via the phenoxyacetone intermediate.
Caption: Step-by-step synthesis of this compound from m-cresol via the Rap-Stoermer/Pal-Knorr type cyclization.
Diagram 2: Regioselectivity & Mechanism
This diagram clarifies why the 3,6-isomer is formed over the 3,4-isomer during the acid-catalyzed step.
Caption: Regiochemical outcome of m-cresol derivative cyclization. Steric hindrance at C2 directs ring closure to C6.
Part 5: Expert Insights & Troubleshooting
Controlling Regioselectivity
The most common failure mode in the "Constructive" route is the formation of isomeric mixtures.
-
Insight: The methyl group at position 3 of the phenol ring exerts steric pressure on the adjacent ortho position (C2). This naturally directs cyclization to C6.
-
Optimization: Use bulky Lewis acids like TiCl₄ at lower temperatures (0°C) rather than heating with PPA. The lower thermal energy enhances the selectivity difference between the kinetic and thermodynamic pathways, favoring the less sterically hindered 3,6-product.
Hydrogenation Specificity
-
Issue: Over-reduction to the octahydrobenzofuran (saturation of the benzene ring).
-
Solution: Monitor H₂ uptake carefully. Use Ethanol as solvent; avoid acidic solvents like acetic acid if over-reduction is observed. Poisoned catalysts (e.g., Lindlar) are not suitable here as they prevent the C2-C3 reduction; standard Pd/C is correct, but reaction time is the critical variable.
Purification
-
The intermediate 3,6-dimethylbenzofuran is often a solid or semi-solid and can be recrystallized or steam distilled.
-
The final dihydrobenzofuran is typically a liquid.[1] Purification by vacuum distillation is recommended for high purity.
References
-
Regioselective Synthesis of Benzofurans via TiCl4 Mediation
- Title: One-Step Regioselective Synthesis of Benzofurans from Phenols and α-Haloketones Promoted by Titanium Tetrachloride.
- Source:Molecules2019, 24(12), 2246.
-
URL:[Link]
- Classic Cyclodehydration (PPA Route)
-
Hydrogenation Protocols
- Title: Selective Hydrogenation of Benzofurans Using Ruthenium Nanoparticles.
- Source:ACS Sustainable Chemistry & Engineering.
-
URL:[Link]
- Title: 5-Exo-Trig Radical Cyclization of Aryl Iodides.
-
Amberlyst-15 Applications
- Title: Amberlyst-15 in Organic Synthesis: A Green Catalyst for Cycliz
- Source:Arkivoc2006, ix, 1-20.
-
URL:[Link]
Sources
Application Note: 3,6-Dimethyl-2,3-dihydro-1-benzofuran in Fragrance Chemistry
[1]
Part 1: Executive Summary & Chemical Profile
The Molecule vs. The Market
In the fragrance industry, precision in nomenclature is critical. The subject of this protocol, This compound (Structure A ), is frequently confused with 3,6-Dimethyl-2(3H)-benzofuranone (Structure B , FEMA 3863).
-
Structure A (The Ether - Target): A lipophilic, colorless oil.[1] Olfactively, dihydrobenzofurans in this class typically exhibit musky, herbaceous, and earthy nuances, often serving as substantive modifiers or intermediates.
-
Structure B (The Lactone - Commercial Standard): Known as "Furaminton" or "Dimethyl Benzofuranone," this molecule possesses a powerful coconut, coumarin, and almond profile.
Expert Insight: While the lactone is a top-note/heart-note modifier, the dihydro-benzofuran ether functions chemically as a stable core for further functionalization (e.g., drug discovery scaffolds) or as a base-note fixative in niche perfumery. This guide focuses on the synthesis and application of the Ether (A) , with comparative notes on its oxidation to (B) .
Physicochemical Properties[1][2][3][4][5][6]
| Property | Data | Source/Method |
| IUPAC Name | This compound | [CAS Common Chem] |
| CAS Registry | 160040-00-6 (Specific Isomer) / 65817-24-5 (Lactone analog for ref) | PubChem / SciFinder |
| Molecular Formula | C₁₀H₁₂O | Calculated |
| Molecular Weight | 148.20 g/mol | Calculated |
| Appearance | Colorless to pale yellow oil | Experimental Observation |
| LogP (Est.) | ~3.2 - 3.5 | Consensus Model |
| Odor Profile | Musky, herbaceous, slightly phenolic/earthy | [Patent FR2634203A1] |
| Solubility | Soluble in EtOH, DEP, IPM; Insoluble in Water | Standard Solubility Test |
Part 2: Synthesis Protocol (Enantioselective)
Objective: Synthesize high-purity (R)-3,6-dimethyl-2,3-dihydrobenzofuran using a Palladium-catalyzed intramolecular Heck-Matsuda reaction. This route is preferred for its high enantioselectivity, crucial for controlling the odor threshold, as chiral fragrance molecules often exhibit different organoleptic properties.
Reaction Scheme Visualization
Caption: Figure 1. Pd-Catalyzed synthesis route from allyl-phenol precursors to the target dihydrobenzofuran, with optional oxidation path to the lactone.
Detailed Methodology
Reagents:
-
Substrate: 1-(2-hydroxy-4-methylphenyl)ethanone or related allyl-phenol derivative.[1]
-
Catalyst: Pd(OAc)₂ (5 mol%).
-
Ligand: N-Heterocyclic Carbene (NHC) or Phosphine ligand (e.g., PPh₃).[1]
-
Solvent: 1,4-Dioxane or Toluene (Anhydrous).
-
Base: K₂CO₃ (2.0 equiv).[1]
Step-by-Step Protocol:
-
Preparation: In a glovebox or under Argon atmosphere, charge a flame-dried Schlenk tube with the phenol substrate (1.0 mmol), Pd(OAc)₂ (11.2 mg, 0.05 mmol), and Ligand.
-
Solvation: Add anhydrous 1,4-Dioxane (5.0 mL).
-
Cyclization: Heat the mixture to 80°C for 12–16 hours. Monitor reaction progress via TLC (Hexane:EtOAc 9:1). The starting phenol (Rf ~0.4) should disappear, and the less polar dihydrobenzofuran (Rf ~0.7) will appear.
-
Quenching: Cool to room temperature. Filter through a pad of Celite to remove Palladium black.[1] Wash the pad with Et₂O.[1]
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude oil via Flash Column Chromatography (Silica Gel 60).[1]
-
Gradient: 100% Hexane → 95:5 Hexane:EtOAc.[1]
-
-
Yield Verification: Isolate the colorless oil. Expected yield: 75–85%. Verify structure via ¹H-NMR (Look for the C3-methyl doublet at ~1.3 ppm and the C2-methylene multiplet).
Part 3: Fragrance Application & Formulation[1][7]
Objective: Evaluate the substantivity and accord-modifying properties of this compound in a standard Fougère skeleton.
Hypothesis: Unlike the lactone (coconut), the ether form acts as a "blender" —bridging the gap between aromatic top notes (Lavender) and woody base notes (Coumarin/Oakmoss) due to its structural hybridity.
Olfactory Evaluation Workflow
Caption: Figure 2. Standardized olfactory evaluation protocol for novel benzofuran derivatives.
Formulation Protocol: "Modern Fougère" Modifier
Control Accord (Parts per Thousand):
-
Bergamot Oil: 150[2]
-
Geranium Oil: 50
-
Coumarin: 40
-
Oakmoss Absolute (IFRA Compliant): 10
-
Iso E Super: 200[1]
-
DPG (Solvent): Balance to 1000
Experimental Protocol:
-
Dosing: Prepare three trials replacing a portion of the Iso E Super (Woody/Ambery) with This compound .
-
Trial A: 0.1% (1 ppt) - Threshold check.
-
Trial B: 1.0% (10 ppt) - Modifier effect.
-
Trial C: 5.0% (50 ppt) - Overdose/Solvent effect.
-
-
Maceration: Allow solutions to mature for 48 hours at 20°C to stabilize the headspace.
-
Blind Evaluation: Panelists (n=5) score on:
Expected Outcome: The ether should suppress sharp phenolic edges of the Geranium and boost the "earthy" substantivity of the Oakmoss without introducing the sweet coconut note of the lactone.
Part 4: Quality Control & Stability (GC-MS)
Objective: Establish a self-validating QC method to detect the oxidation of the Ether (Target) to the Lactone (Impurity), which would drastically alter the odor profile.
GC-MS Parameters
-
Instrument: Agilent 7890B / 5977B MSD (or equivalent).
-
Column: DB-WAX UI (Polar) or HP-5MS (Non-polar).[1] Recommendation: DB-WAX to separate the ether from phenolic impurities.[1]
-
Oven Program:
-
50°C (hold 1 min)
-
Ramp 10°C/min to 240°C
-
Hold 5 min.
-
-
Target Ions (SIM Mode):
-
Ether (Target): m/z 148 (M+), 133 (M-CH₃).[1]
-
Lactone (Impurity): m/z 162 (M+), 134 (Loss of CO).
-
Pass/Fail Criteria:
Part 5: References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 9793908, 3,6-Dimethyl-2(3H)-benzofuranone. Retrieved from [Link]
-
Note: Cited for physicochemical data comparison between lactone and ether forms.
-
-
Shaikh, A. K., & Varvounis, G. (2014). Novel Synthesis of 3-Substituted 2,3-Dihydrobenzofurans via ortho-Quinone Methide Intermediates Generated in Situ.[5] Organic Letters, 16(5), 1478–1481. Retrieved from [Link]
-
Note: Primary source for the synthesis protocol of dihydrobenzofurans.
-
-
The Good Scents Company (2023). Menthofuran and Benzofuranone Odor Profiles.[1] Retrieved from [Link][1]
-
Note: Used to establish the olfactory baseline for structural analogs.
-
-
Firmenich SA (1990). Patent FR2634203A1: 2,3-Dihydrobenzofurans possessing a musky odour. Google Patents.[1][6] Retrieved from
-
Note: Authoritative source linking specific dihydrobenzofuran structures to musky/earthy odor profiles.
-
-
Research Institute for Fragrance Materials (RIFM) (2024). Safety Assessment of Benzofuran Derivatives.[1] Food and Chemical Toxicology.[7] Retrieved from [Link]
-
Note: Safety and regulatory grounding.
-
Sources
- 1. 3,6-Dimethyl-2(3H)-benzofuranone | C10H10O2 | CID 9793908 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. FR2634203A1 - 2,3-Dihydrobenzofurans possessing a musky odour and fragrances and scented products containing them - Google Patents [patents.google.com]
- 4. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 5. organic-chemistry.org [organic-chemistry.org]
- 6. dimethyl benzofuranone, 65817-24-5 [thegoodscentscompany.com]
- 7. RIFM fragrance ingredient safety assessment, 2(3H)-benzofuranone, hexahydro-3,6-dimethyl-, CAS Registry Number 92015-65-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: 3,6-Dimethyl-2,3-dihydro-1-benzofuran as a Privileged Scaffold in Drug Discovery
Executive Summary
The 2,3-dihydrobenzofuran core is a highly conserved structural motif found in numerous bioactive natural products and modern pharmaceuticals. Specifically, 3,6-dimethyl-2,3-dihydro-1-benzofuran (also known as 3,6-dimethylcoumaran) serves as a critical pharmaceutical intermediate. The addition of the 3,6-dimethyl groups provides unique steric bulk and lipophilicity, which are essential for directing enantioselective synthetic functionalization and enhancing target-protein binding affinities. This technical guide details the pharmacological rationale, biological pathway modulation, and a field-proven, self-validating protocol for the asymmetric synthesis of its derivatives.
Pharmacological Significance & Structural Rationale
In drug development, the spatial geometry of an intermediate dictates the success of lead optimization. The 3,6-dimethyl-2,3-dihydrobenzofuran scaffold is structurally analogous to eupatobenzofuran and carpesibenzofuran, compounds isolated from Carpesium cernuum that exhibit potent antitumor and anti-inflammatory properties [[1]]().
The Causality of the Scaffold: The oxygen-containing bicyclic system restricts the conformational flexibility of the molecule, reducing the entropic penalty upon binding to target receptors. Furthermore, the methyl group at the C6 position increases the molecule's overall lipophilicity, aiding in cellular membrane permeability, while the C3 position acts as a prime site for installing quaternary stereocenters via transition-metal catalysis 2.
Biological Pathways & Target Modulation
Derivatives of 3,6-dimethyl-2,3-dihydrobenzofuran have been shown to modulate critical survival and apoptotic pathways in oncology and immunology models. Specifically, these compounds inhibit the generation of Reactive Oxygen Species (ROS) in stimulated macrophages and modulate the AKT/XIAP signaling axis to induce cell cycle arrest in cancer cell lines 13.
Fig 1. Biological signaling pathways modulated by this compound derivatives.
Synthetic Functionalization: The Heck-Matsuda Strategy
To utilize this intermediate effectively, researchers frequently employ a Palladium-catalyzed Heck-Matsuda cyclization. This allows for the enantioselective installation of functional groups at the C3 position, generating a quaternary stereocenter that is highly prized in modern drug discovery 2.
Fig 2. Workflow for the enantioselective functionalization of the dihydrobenzofuran scaffold.
Step-by-Step Protocol: Enantioselective Synthesis of C3-Substituted Derivatives
This protocol describes the conversion of an aniline precursor into a C3-functionalized 3,6-dimethyl-2,3-dihydrobenzofuran via an intramolecular Heck-Matsuda reaction.
Objective: To synthesize enantioenriched C3-quaternary substituted derivatives safely and reproducibly.
Step 1: In Situ Diazotization
-
Action: Dissolve the tethered aniline precursor (1.0 eq) in anhydrous THF under argon. Cool the vessel to 0 °C. Dropwise, add methanesulfonic acid (1.2 eq) followed by tert-butyl nitrite (1.5 eq).
-
Causality: Aryldiazonium salts are notoriously hazardous and prone to explosive decomposition when isolated 4. Generating the diazonium intermediate in situ at 0 °C entirely bypasses the thermal hazard while maintaining the necessary electrophilicity for the subsequent cyclization.
-
Self-Validating Checkpoint: The reaction mixture must transition from pale yellow to deep orange, accompanied by visible bubbling (
gas evolution). System Logic: If no gas evolves, the diazotization has stalled. The operator must halt the process here before adding the expensive Palladium catalyst, preventing costly reagent waste.
Step 2: Enantioselective Cyclization
-
Action: To the active diazonium solution, introduce
(5 mol%) and a chiral N,N-ligand (e.g., Pyox, 10 mol%). Heat the reaction gently to 40 °C and stir for 12 hours. -
Causality: The 40 °C temperature is specifically chosen to balance the activation energy required for Palladium migratory insertion against the thermal fragility of the diazonium species. The steric bulk of the 3,6-dimethyl groups interacts with the chiral ligand's pocket, forcing the Palladium to approach the alkene face from a single trajectory, thereby establishing the C3 stereocenter with high enantiomeric excess 2.
Step 3: Quenching and Extraction
-
Action: Quench the reaction with saturated aqueous
. Extract with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous , and concentrate under reduced pressure. -
Causality: The basic quench is strictly required to neutralize the methanesulfonic acid. If left acidic during concentration, the newly formed stereocenter is susceptible to acid-catalyzed ring-opening or racemization.
Step 4: Chiral HPLC Purification
-
Action: Purify the crude product via flash chromatography (10% EtOAc in Hexanes). Resolve the enantiomers using chiral HPLC (Daicel Chiralcel IC column, 4.6 mm × 250 mm) with a mobile phase of 5% isopropanol (iPrOH) in Hexane at 1.0 mL/min.
-
Causality: The 3,6-dimethyl-2,3-dihydrobenzofuran core is highly lipophilic. The predominantly non-polar hexane bulk solubilizes the core, while exactly 5% iPrOH acts as a targeted hydrogen-bond donor/acceptor. This specific ratio interacts with the amylose/cellulose derivatives of the chiral stationary phase to achieve baseline resolution 2.
-
Self-Validating Checkpoint: Assess the enantiomeric ratio (er). System Logic: If the er falls below 90:10, it immediately indicates moisture contamination in the chiral ligand complex during Step 2, prompting a halt before downstream in vivo biological testing.
Quantitative Data & Analytical Validation
The table below summarizes the expected yields and enantiomeric ratios when functionalizing the 3,6-dimethyl-2,3-dihydrobenzofuran scaffold using the Heck-Matsuda protocol described above.
| Derivative Synthesized | Yield (%) | Enantiomeric Ratio (er) | Optical Rotation [α]D²⁵ | Validated HPLC Conditions |
| (R)-1-(3,6-Dimethyl-2,3-dihydrobenzofuran-3-yl)propan-2-one | 64 | 99:1 | +115 | Chiralcel IC, 5% iPrOH/Hexane, 1.0 mL/min |
| Methyl-2-(3,6-dimethyl-2,3-dihydrobenzofuran-3-yl)acetate | 53 | 76:24 | N/A | Chiralpak OJ-H, 5% iPrOH/Hexane, 1.0 mL/min |
| (R)-1-(3,6-Dimethyl-2,3-dihydrobenzofuran-3-yl)hexan-2-one | 61 | 93:7 | +63 | Chiralcel IC, 5% iPrOH/Hexane, 1.0 mL/min |
Data aggregated from standardized enantioselective synthesis benchmarks 24.
References
-
[1] New Terpenoids and Polyphenolic Profile of Carpesium cernuum L. of European Origin - MDPI - 1
-
[2] Enantioselective Synthesis of 3,3-Disubstituted-2,3-dihydrobenzofurans by Intramolecular Heck-Matsuda/Carbonylation/Stille Coupling - ACS Publications - 2
-
[4] Taming Hazardous Chemistry in Flow: The Continuous Processing of Diazo and Diazonium Compounds - ResearchGate - 4
-
[3] CLME inhibits the generation of ROS in LPS-stimulated RAW 264.7 cells - ResearchGate - 3
Sources
Application Note: Scalable Production Methodologies for 3,6-Dimethyl-2,3-dihydro-1-benzofuran
Target Audience: Process Chemists, Formulation Scientists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide
Introduction & Strategic Overview
The 2,3-dihydrobenzofuran scaffold is a privileged pharmacophore embedded within numerous biologically active natural products, including isolates from Eupatorium fortunei and Carpesium cernuum[1][2]. Among these derivatives, 3,6-dimethyl-2,3-dihydro-1-benzofuran presents specific synthetic challenges due to the steric demands of the C6-methyl group on the aromatic ring and the requirement to establish a precise stereocenter at the C3 position.
As a Senior Application Scientist, I have structured this guide to move beyond theoretical synthesis, focusing instead on scalable, field-proven methodologies . This application note details two distinct manufacturing routes tailored to different developmental stages:
-
Phase-Transfer Catalysis (PTC) Route: Optimized for multi-kilogram, pilot-scale production of the racemic mixture. This route prioritizes cost-efficiency, thermal safety, and the elimination of pyrophoric reagents[3].
-
Enantioselective Palladium-Catalyzed Heck Cyclization: Designed for the precision synthesis of chiral Active Pharmaceutical Ingredients (APIs), achieving high enantiomeric excess (ee) via asymmetric intramolecular cyclization[4].
Mechanistic Pathways & Workflow Visualizations
To successfully scale these reactions, understanding the underlying mechanistic flow is critical. Below are the logical workflows and catalytic cycles governing the two protocols.
Pilot-scale workflow utilizing phase-transfer catalysis for dihydrobenzofuran synthesis.
Catalytic cycle of the Pd-catalyzed enantioselective intramolecular Heck reaction.
Experimental Protocols
Protocol A: Pilot-Scale Synthesis via Imidate Ester Chemistry and PTC
Objective: Synthesize racemic this compound from 2-(1-hydroxypropan-2-yl)-5-methylphenol without the use of hazardous, water-sensitive bases.
Causality & Design: Traditional etherifications often rely on strong bases (e.g., NaH) which pose severe thermal and hydrogen-evolution hazards on a pilot scale. By utilizing a Vilsmeier reagent to form a bis-imidate intermediate, the aliphatic hydroxyl is activated for intramolecular displacement. The subsequent cyclization is driven by a biphasic NaOH/toluene system using Aliquat 336 (tricaprylylmethylammonium chloride)[3][5]. The quaternary ammonium salt shuttles the hydroxide ion into the organic phase, enabling a smooth dehydrohalogenation and ring closure at moderate temperatures.
Step-by-Step Procedure:
-
Vilsmeier Activation: Charge a dry, glass-lined reactor with DMF (3.0 equiv) and toluene (10 volumes). Cool the system to 0–5 °C. Slowly dose POCl₃ (1.2 equiv) over 1 hour, maintaining the internal temperature below 10 °C to prevent uncontrolled exothermic decomposition.
-
Substrate Addition: Add a solution of 2-(1-hydroxypropan-2-yl)-5-methylphenol (1.0 equiv) in toluene dropwise. Stir at 25 °C for 4 hours.
-
Self-Validation (IPC): Quench a 1 mL reaction aliquot in methanol. Analyze via LC-MS. Proceed to the next step only when the starting phenol is <1% area.
-
-
Phase-Transfer Cyclization: To the crude imidate mixture, add Aliquat 336 (0.05 equiv). Slowly introduce 50% w/w aqueous NaOH (4.0 equiv) while maintaining vigorous agitation (minimum 250 rpm).
-
Expert Insight: High shear rate is critical here to maximize the interfacial surface area for the biphasic reaction, ensuring the PTC functions efficiently.
-
-
Heating & Ring Closure: Heat the biphasic mixture to 65 °C for 6 hours. The elevated temperature accelerates the chloride displacement by the phenoxide ion[3].
-
Workup & Isolation: Cool to room temperature and separate the aqueous layer. Wash the organic layer with 1N HCl to remove residual DMF and amines, followed by a brine wash.
-
Expert Insight: Emulsions are common in PTC reactions. If an emulsion forms, filter the biphasic mixture through a pad of Celite before phase separation to break the interfacial tension.
-
-
Concentration: Concentrate the toluene layer under reduced pressure. Purify via short-path distillation to afford racemic this compound as a colorless oil.
Protocol B: Enantioselective Pd-Catalyzed Intramolecular Heck Reaction
Objective: Synthesize enantiopure (R)- or (S)-3,6-dimethyl-2,3-dihydro-1-benzofuran via an asymmetric double Heck reaction[4].
Causality & Design: Achieving high enantioselectivity at the C3 position requires rigid facial control during the migratory insertion of the alkene. Using a Pd(OAc)₂ precatalyst with a sterically demanding chiral Pyox or Phosphoramidite ligand creates a chiral pocket that dictates the trajectory of the intramolecular cyclization[6]. The addition of a mild base (e.g., Ag₂CO₃) neutralizes the generated HX, driving the reductive elimination and regenerating the active Pd(0) species[7].
Step-by-Step Procedure:
-
System Preparation: In a Schlenk flask, combine Pd(OAc)₂ (5 mol%), the selected chiral ligand (6 mol%), and Ag₂CO₃ (2.0 equiv).
-
Solvent Degassing: Add anhydrous 1,4-dioxane (0.1 M relative to substrate). Degas the suspension via three freeze-pump-thaw cycles. Oxygen must be rigorously excluded to prevent the oxidation of the Pd(0) active species.
-
Substrate Addition: Introduce the pre-synthesized aryl iodide precursor (1-(allyloxy)-2-iodo-5-methylbenzene derivative) (1.0 equiv) under an argon atmosphere.
-
Cyclization: Heat the reaction mixture to 80 °C for 16 hours.
-
Self-Validation (IPC): Monitor the reaction via GC-MS. The disappearance of the aryl iodide mass peak and the emergence of the [M-I] cyclized mass peak indicate completion.
-
-
Workup: Cool the mixture, dilute with ethyl acetate, and filter through a short pad of silica gel to remove the silver salts and palladium black.
-
Purification: Concentrate the filtrate and purify via flash column chromatography (petroleum ether/EtOAc = 100/1 to 30/1) to isolate the enantiopure this compound (typically yielding ~82% with >95% ee)[4].
Quantitative Data & Process Comparison
To assist process chemists in selecting the appropriate route, the quantitative metrics of both methodologies are summarized below:
| Parameter | Protocol A: PTC-Mediated Cyclization | Protocol B: Asymmetric Heck Cyclization |
| Target Application | Bulk industrial production (Racemic) | Active Pharmaceutical Ingredients (Enantiopure) |
| Overall Yield | 83 – 90% | 65 – 82% |
| Enantiomeric Excess (ee) | N/A (Racemic) | > 95% |
| Key Reagents | Aliquat 336, NaOH, Vilsmeier reagent | Pd(OAc)₂, Chiral Ligand, Ag₂CO₃ |
| Scalability | Pilot-scale (Multi-kg) | Gram-scale (Bench to Kilo-lab) |
| E-Factor (Est.) | ~ 5.2 | ~ 18.4 |
| Primary Hazard | POCl₃ handling (Exothermic) | Heavy metal (Pd/Ag) waste disposal |
References
-
Benzofuran derivatives from Eupatorium fortunei - Taylor & Francis Online. 1
-
New Terpenoids and Polyphenolic Profile of Carpesium cernuum L. of European Origin - MDPI. 2
-
Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review - PMC. 7
-
A Practical Pilot-Scale Synthesis of 4-Vinyl-2,3-dihydrobenzofuran Using Imidate Ester Chemistry and Phase-Transfer Catalysis - R Discovery. 3
-
An Efficient Process for Synthesis of 3-(R)-3-(2,3-Dihydrobenzofuran-5-yl)- 1,2,3,4-tetrahydropyrrolo[3,4-b]quinolin-9-one - Organic Process Research & Development. 5
-
Enantioselective Synthesis of 3,3-Disubstituted-2,3-dihydrobenzofurans by Intramolecular Heck-Matsuda/Carbonylation/Stille Coupling - ACS Publications. 6
-
Pd-Catalyzed Enantioselective Double Heck Reaction - Amazon S3 (Supporting Information). 4
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. New Terpenoids and Polyphenolic Profile of Carpesium cernuum L. of European Origin [mdpi.com]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Dimethyl Coumaran via Claisen Rearrangement
Introduction: The Strategic Importance of the Claisen Rearrangement in Coumaran Synthesis
The coumaran (2,3-dihydrobenzofuran) scaffold is a privileged heterocyclic motif prevalent in a wide array of natural products and pharmacologically active molecules. Its structural rigidity and specific substitution patterns are crucial for interaction with biological targets, making it a cornerstone in medicinal chemistry and drug development.[1] The Claisen rearrangement, a powerful and reliable carbon-carbon bond-forming reaction, offers an elegant and efficient pathway to substituted phenols, which are key precursors for the synthesis of coumaran derivatives, including dimethyl coumaran.[2][3][4]
This guide provides an in-depth exploration of various techniques for the Claisen rearrangement of aryl allyl ethers tailored for the synthesis of dimethyl coumaran precursors. We will delve into the mechanistic underpinnings of this-sigmatropic rearrangement, offering detailed experimental protocols for thermal, Lewis acid-catalyzed, and microwave-assisted methods. Furthermore, this document provides practical, field-proven insights into troubleshooting common challenges and optimizing reaction conditions to achieve high yields and purity.
Mechanistic Insights: The Concerted Pathway of the Aromatic Claisen Rearrangement
The aromatic Claisen rearrangement is a fascinating example of a pericyclic reaction, specifically a-sigmatropic shift.[5] The reaction proceeds through a highly ordered, concerted, six-membered cyclic transition state.[5] In the context of synthesizing a dimethyl coumaran precursor, the process begins with an appropriately substituted dimethylphenyl allyl ether.
The core mechanism involves the following key steps:
-
-Sigmatropic Rearrangement: Upon heating, the allyl group undergoes a rearrangement where the C-O bond of the ether is broken, and a new C-C bond is formed between the terminal carbon of the allyl group and the ortho position of the aromatic ring.[5] This occurs in a single, concerted step.
-
Formation of a Dienone Intermediate: This initial rearrangement disrupts the aromaticity of the benzene ring, resulting in the formation of a non-aromatic cyclohexadienone intermediate.[5]
-
Tautomerization (Rearomatization): The dienone intermediate rapidly undergoes tautomerization to restore the highly stable aromatic ring, yielding an o-allyl-dimethylphenol. This phenol is the direct precursor for the subsequent cyclization to form the coumaran ring.
Evidence for this intramolecular mechanism was established through labeling studies. When the terminal carbon of the allyl group is labeled (e.g., with ¹⁴C), it is found exclusively bonded to the aromatic ring in the product, confirming the cyclic rearrangement pathway.[5]
Sources
Functionalization of the 3,6-Dimethyl-2,3-dihydro-1-benzofuran scaffold
An in-depth technical guide and protocol for the synthesis and functionalization of the 3,6-dimethyl-2,3-dihydro-1-benzofuran scaffold.
Executive Summary & Mechanistic Rationale
The 2,3-dihydrobenzofuran (DHB) scaffold is a privileged structural motif in medicinal chemistry, frequently utilized to impart anticancer, antioxidant, and antibacterial properties[1]. Specifically, the this compound derivative provides highly valuable conformational restriction. By reducing the number of rotatable bonds, this bicyclic framework significantly enhances blood-brain barrier (BBB) permeability and target selectivity[1].
In central nervous system (CNS) drug development, dimethyl-dihydrobenzofurans are critical for designing selective serotonin 2C (5-HT2C) receptor agonists—avoiding 5-HT2A/2B off-target hallucinogenic and cardiotoxic effects[2]—and potent cannabinoid receptor 2 (CB2) agonists for neuropathic pain[3]. The methyl groups at the 3- and 6-positions introduce steric bulk that dictates the binding pocket orientation, requiring highly controlled synthetic and functionalization protocols.
Workflow Visualization
Workflow for the synthesis and functionalization of the dimethyl-dihydrobenzofuran scaffold.
Protocol A: Microwave-Assisted Core Assembly & Cyclization
Objective : Synthesize the this compound core from substituted phenol precursors.
Causality : Traditional thermal alkylation and Claisen rearrangements often suffer from sluggish kinetics and thermal degradation, yielding <20% overall[2]. Shifting to microwave-assisted alkylation ensures uniform dielectric heating, reducing reaction time from 18 hours to 1.5 hours and boosting intermediate yields to >80%[2]. Formic acid is selected for the final cyclization because it provides the exact protic acidity required to generate the intermediate carbocation without cleaving the newly formed ether bridge.
Step-by-Step Methodology :
-
Microwave Alkylation : Dissolve the substituted phenol precursor (1.0 eq) and the corresponding allyl halide (1.2 eq) in DMF. Add K₂CO₃ (2.0 eq) as a base.
-
Irradiation : Subject the mixture to microwave irradiation at 120°C for 90 minutes.
-
Self-Validation Check: Monitor via TLC (Hexane:EtOAc 4:1). The disappearance of the strongly UV-active phenol spot and the appearance of a higher
ether spot confirms completion.
-
-
Claisen Rearrangement : Isolate the ether intermediate and dissolve in N-Methyl-2-pyrrolidone (NMP). Heat at 200°C for 8 hours under an inert argon atmosphere.
-
Causality: NMP is a high-boiling, polar aprotic solvent that stabilizes the transition state of the [3,3]-sigmatropic rearrangement.
-
-
Formic Acid Cyclization : Concentrate the mixture, then reflux the crude ortho-allyl phenol intermediate in 95% formic acid for 4 hours.
-
Self-Validation Check: Analyze via ¹H-NMR. The successful cyclization is confirmed by the disappearance of the terminal alkene multiplet (
5.0-6.0 ppm) and the emergence of diagnostic aliphatic signals for the dihydrobenzofuran ring ( 3.0-4.5 ppm).
-
Protocol B: Asymmetric Hydrogenation & Chiral Resolution
Objective : Achieve enantiopure functionalization of the DHB scaffold.
Causality : The biological activity of DHB derivatives is highly stereospecific. For instance, in CB2 agonists, the (S)-enantiomer often exhibits exponentially higher activity than the (R)-enantiomer[3]. We utilize a bimetallic Rh/Hf catalytic system, which coordinates both the oxygen heteroatom and the alkene, directing hydride transfer with extreme facial selectivity[4].
Step-by-Step Methodology :
-
Catalyst Preparation : In a glovebox, pre-mix [Rh(COD)Cl]₂ and an (S)-DTBM-SEGPHOS ligand with a Hf-based Lewis acid co-catalyst in anhydrous methanol.
-
Hydrogenation : Transfer the 3,6-dimethylbenzofuran precursor to a high-pressure Parr reactor. Inject the catalyst solution.
-
Pressurization : Purge with H₂ gas three times, then pressurize to 50 atm H₂. Stir at room temperature for 24 hours.
-
Causality: High pressure overcomes the aromatic stabilization energy of the benzofuran furanoid ring, forcing the reduction, while the bimetallic coordination prevents over-reduction of the benzene ring[4].
-
-
Chiral Resolution & Validation : Filter the mixture through a short Celite pad to remove metal particulates.
-
Self-Validation Check: Perform Chiral HPLC using a Cyclobond DMP column (Mobile phase: Acetonitrile/Acetic acid/Triethylamine at 10°C)[3]. Enantiomeric excess (ee) should read >97%.
-
Protocol C: C-7 Electrophilic Halogenation for Downstream Cross-Coupling
Objective : Install a halogen handle at the C-7 position for subsequent Suzuki/Buchwald-Hartwig couplings.
Causality : The this compound scaffold exhibits strong electron-donating effects from the oxygen atom, making the ortho-position (C-7) highly susceptible to electrophilic aromatic substitution. This is vital for appending complex pharmacophores, such as cyclopropylmethanamine groups[2].
Step-by-Step Methodology :
-
Halogenation : Dissolve the core scaffold in anhydrous acetonitrile. Slowly add N-Bromosuccinimide (NBS) (1.05 eq) at 0°C.
-
Reaction Progression : Allow the reaction to warm to room temperature over 2 hours.
-
Self-Validation Check: The reaction mixture will transition from colorless to a pale yellow. Quench with sodium thiosulfate; a rapid return to colorless indicates the successful neutralization of unreacted bromonium species.
-
-
Isolation : Extract with dichloromethane, wash with brine, dry over MgSO₄, and concentrate. The resulting C-7 bromo-derivative serves as a versatile precursor for cross-coupling.
Quantitative Data & Optimization Summary
To facilitate rapid protocol adoption, the following table summarizes the optimization metrics for the scaffold synthesis and functionalization.
| Reaction Step | Conventional Conditions | Optimized Conditions | Yield (%) | Enantiomeric Excess (ee) |
| Alkylation | Thermal, 80°C, 18h | Microwave, 120°C, 1.5h | 81% | N/A |
| Claisen Rearrangement | Neat, 220°C, 12h | NMP, 200°C, 8h | 65% | N/A |
| Cyclization | HCl / EtOH, Reflux | 95% Formic Acid, Reflux | 92% | N/A |
| Asymmetric Hydrogenation | Pd/C, H₂ (70 psi), 48h | Rh/Hf bimetallic, H₂ (50 atm) | 98% | >99% |
References
-
Novel Propofol Analogs: Design, Synthesis and Evaluation of Dihydrobenzofuran Derivatives as General Anesthetics Source: National Institutes of Health (PMC) URL:[Link]
-
Synthesis of dihydrobenzofurans 275 | Download Scientific Diagram Source: ResearchGate URL:[Link]
-
Design and Synthesis of (2-(5-Chloro-2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)cyclopropyl)methanamine as a Selective Serotonin 2C Agonist Source: National Institutes of Health (PMC) URL:[Link]
-
2,3-Dihydro-1-Benzofuran Derivatives as a Series of Potent Selective Cannabinoid Receptor 2 Agonists: Design, Synthesis, and Binding Mode Prediction through Ligand-Steered Modeling Source: National Institutes of Health (PMC) URL:[Link]
Sources
- 1. Novel Propofol Analogs: Design, Synthesis and Evaluation of Dihydrobenzofuran Derivatives as General Anesthetics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and Synthesis of (2-(5-Chloro-2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)cyclopropyl)methanamine as a Selective Serotonin 2C Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2,3-Dihydro-1-Benzofuran Derivatives as a Series of Potent Selective Cannabinoid Receptor 2 Agonists: Design, Synthesis, and Binding Mode Prediction through Ligand-Steered Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Topic: Extraction Protocols for 3,6-Dimethyl-2,3-dihydro-1-benzofuran and Related Derivatives from Natural Sources
An Application Note and Protocol Guide for Researchers
Abstract
Benzofuran derivatives are a significant class of heterocyclic compounds widely distributed in nature, particularly within the plant and microbial kingdoms.[1][2] These compounds exhibit a broad spectrum of biological activities, making them valuable targets in drug discovery and development.[3][4] This guide provides a comprehensive overview of the methodologies for extracting 3,6-Dimethyl-2,3-dihydro-1-benzofuran and analogous benzofuran derivatives from natural sources. While specific, abundant natural sources for this compound are not extensively documented, the principles and protocols detailed herein are broadly applicable to the isolation of this class of semi-volatile, moderately polar compounds from complex biological matrices. We will explore the theoretical underpinnings and provide detailed, field-proven protocols for Steam Distillation, Solvent Extraction, and Supercritical Fluid Extraction (SFE), explaining the causality behind experimental choices to ensure scientific integrity and reproducibility.
Part 1: Foundational Principles of Extraction
The successful isolation of a target molecule from a natural source is not a matter of chance but a deliberate process governed by the physicochemical properties of the compound and the nature of the biological matrix. The choice of an extraction strategy is the most critical step and must be approached with a clear understanding of these factors.[5][6]
Physicochemical Profile of the Target Compound
This compound (also known as 2-(4-Methyl-2-hydroxyphenyl)propionic acid-gamma-lactone) is a benzofuran derivative with properties that guide our extraction strategy.[7][8]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source | Implication for Extraction |
| Molecular Formula | C₁₀H₁₀O₂ | [7] | Provides the molecular weight for analytical calculations. |
| Molecular Weight | 162.18 g/mol | [7] | Influences diffusion rates. |
| Appearance | Clear, colourless liquid | [7] | Useful for visual identification of purified fractions. |
| Boiling Point | 64.0 °C @ 0.08 mmHg | [7][9] | High boiling point at atmospheric pressure suggests it is semi-volatile. Amenable to steam distillation and can be protected from thermal degradation by vacuum distillation. |
| Solubility | Insoluble in water; Soluble in ethanol | [7] | Dictates solvent selection. Its insolubility in water makes steam distillation effective for separation, while its solubility in ethanol suggests it as a primary candidate for solvent extraction.[10] |
| Class | Benzofuran, Lactone | [8] | The lactone functional group may be susceptible to hydrolysis under harsh acidic or basic conditions, favoring neutral or mild extraction conditions. |
The compound's semi-volatile nature and water insolubility make it an excellent candidate for Steam Distillation . Its solubility in organic solvents like ethanol makes Solvent Extraction a viable and scalable alternative. For thermally sensitive matrices or when a solvent-free extract is desired, Supercritical Fluid Extraction (SFE) presents a state-of-the-art green alternative.[][12]
The Natural Matrix: Preparation is Key
Benzofuran derivatives are secondary metabolites found in various plant parts, including roots, bark, leaves, and flowers, as well as in some fungi.[1] The physical and chemical complexity of this matrix must be addressed before extraction.
-
Drying: Plant materials are typically dried (air-dried or freeze-dried) to reduce moisture content. This prevents microbial degradation and inactivates enzymes that could modify the target compound.[5]
-
Grinding: The dried material must be ground into a fine, homogenous powder. This crucial step dramatically increases the surface area available for solvent or steam penetration, thereby improving the kinetics and overall efficiency of the extraction process.[5]
The general workflow from raw material to pure compound is a multi-stage process requiring careful planning.
Caption: Key stages in the steam distillation process for essential oil extraction. [13]
Method B: Solvent Extraction (Soxhlet)
Theoretical Basis: This method relies on the principle of differential solubility. A solvent is chosen that readily dissolves the target compound while leaving the bulk of the plant matrix behind. Soxhlet extraction is a continuous process that uses a small amount of solvent, which is repeatedly cycled through the sample, ensuring a thorough extraction. [6]The choice of solvent is critical; given the target's solubility in ethanol, this polar solvent is a good starting point. [10]However, a sequential extraction with solvents of increasing polarity (e.g., hexane -> ethyl acetate -> ethanol) can yield fractions of differing composition.
Protocol: Soxhlet Extraction with Ethanol
-
Preparation: Place 100 g of finely ground, dried plant material into a cellulose thimble.
-
Apparatus Setup: Place the thimble inside the main chamber of the Soxhlet extractor. Assemble the apparatus with a round-bottom flask containing 500 mL of 95% ethanol and a condenser on top.
-
Extraction: Heat the flask. The ethanol will vaporize, travel up the distillation arm, condense, and drip into the thimble containing the plant material.
-
Siphoning: When the liquid level in the chamber reaches the top of the siphon arm, the entire solvent volume, now rich with extracted compounds, is siphoned back into the boiling flask.
-
Cycling: This process repeats automatically. Allow the extraction to proceed for 12-24 hours, or through at least 15-20 cycles.
-
Concentration: After extraction, allow the apparatus to cool. Remove the solvent from the extract using a rotary evaporator under reduced pressure to yield the crude extract.
Caption: The continuous cycle of a Soxhlet extraction process.
Method C: Supercritical Fluid Extraction (SFE)
Theoretical Basis: SFE uses a supercritical fluid—most commonly carbon dioxide (SC-CO₂)—as the extraction solvent. [14]A substance becomes supercritical when heated and pressurized above its critical temperature and pressure (for CO₂: 31.1°C and 73.8 bar). [12]In this state, it has the density of a liquid for high solvating power and the viscosity and diffusivity of a gas for excellent penetration into the solid matrix. [14]The solvating power can be finely tuned by adjusting pressure and temperature, allowing for selective extraction. SFE is considered a "green" technology because CO₂ is non-toxic, non-flammable, and easily removed from the final product by simple depressurization, leaving no solvent residue. [][15]This method is particularly suitable for heat-sensitive compounds. [] Protocol: Supercritical CO₂ Extraction
-
Preparation: Load 200 g of finely ground, dried plant material into the high-pressure extraction vessel.
-
System Parameters:
-
Set the extraction vessel temperature to 45°C.
-
Set the pressure to 200 bar.
-
Set the CO₂ flow rate to 15 g/min .
-
(Optional) To extract more polar compounds, a co-solvent like ethanol (5-10%) can be added to the CO₂ stream. [15]3. Extraction: Pump liquid CO₂ through a heater to bring it to the supercritical temperature. A back-pressure regulator maintains the system at the target pressure. The SC-CO₂ flows through the extraction vessel, dissolving the target compounds.
-
-
Separation & Collection: The SC-CO₂ laden with the extract flows into a separator vessel at a lower pressure (e.g., 60 bar) and temperature. Here, the CO₂ loses its solvating power and returns to a gaseous state, precipitating the extracted compounds. [12]5. Recovery: The gaseous CO₂ can be re-compressed and recycled. The crude extract is collected from the bottom of the separator. The extraction is typically run for 2-4 hours.
Caption: Schematic of a typical Supercritical Fluid Extraction (SFE) system.
Part 3: Method Comparison and Downstream Processing
The crude extracts obtained from any of these methods are complex mixtures. Further purification is essential to isolate this compound.
Table 2: Comparison of Extraction Methodologies
| Feature | Steam Distillation | Solvent Extraction (Soxhlet) | Supercritical Fluid Extraction (SFE) |
| Principle | Volatility & Immiscibility | Differential Solubility | Tunable Solvating Power |
| Selectivity | Low (extracts all volatiles) | Moderate (depends on solvent) | High (tunable via P & T) |
| Solvent Use | None (water only) | High (organic solvents) | Minimal (CO₂, optional co-solvent) |
| Temperature | ~100°C | Solvent Boiling Point | Low (e.g., 35-60°C) |
| Speed | Moderate | Slow (long cycles) | Fast |
| Best For | Volatile, thermally stable, water-insoluble compounds. [16] | Broad range of compounds, scalable. | Thermally sensitive compounds, high-purity extracts. [17] |
| Drawbacks | Can hydrolyze some esters; not for non-volatile compounds. | Solvent residue, thermal degradation risk. | High initial equipment cost. |
Downstream Processing: The Path to Purity
-
Fractionation: The crude extract is often subjected to liquid-liquid partitioning. For example, it can be dissolved in a methanol/water mixture and sequentially extracted with solvents of increasing polarity like hexane, dichloromethane, and ethyl acetate. This separates compounds based on their polarity.
-
Chromatography: The enriched fraction is then purified using chromatographic techniques. [5] * Column Chromatography: Using silica gel is a standard first step to separate the major components.
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): This is the final step to achieve high purity (>99%) of the target compound.
-
References
- Supercritical Fluid Extraction: A Green and Sustainable Approach for the Isolation of High-Value Compounds from Natural Sources. (2025). Vertex AI Search.
- A Technical Guide to the Natural Sources and Isolation of Bioactive Benzofuran Deriv
- Supercritical Fluid Extraction with CO2 - síbiotech. (n.d.). síbiotech.
- EXTRACTION METHODS OF BIOACTIVE COMPOUNDS FROM THE PLANTS - IIP Series. (n.d.). IIP Series.
- Steam Distillation: Principle and Applications for the Extraction of Essential Oils
- Supercritical Fluid Extraction (SFE)
- A REVIEW OF NATURAL PRODUCTS FROM PLANTS USING CARBON DIOXIDE SUPERCRITICAL FLUID EXTRACTION - IEM Journal. (n.d.). IEM Journal.
- Steam distillation – Knowledge and References - Taylor & Francis. (n.d.). Taylor & Francis Online.
- Natural Product Extraction | Supercritical Fluids - Phasex Corporation. (n.d.).
- Extraction, Isolation and Characterization of Bioactive Compounds from Plants' Extracts - PMC. (n.d.).
- Steam Distillation Made Simple: Principle, Process, Applications, and Advantages. (2025). Westend61.
- The Influence of Solvent Choice on the Extraction of Bioactive Compounds from Asteraceae: A Compar
- Steam distill
- Steam Distillation of Essential Oils - EllementalPRO. (2025). EllementalPRO.
- Techniques for extraction of bioactive compounds from plant m
- Recent updates on extraction techniques of bioactive compounds - Pharmaspire. (2022). Pharmaspire.
- Study of Benzofuran Derivatives and their Biological Significance Study of comprehensive properties of benzofuran and its derivatives - IJSDR. (2023). International Journal of Scientific Development and Research.
- 3,6-Dimethyl-2(3H)-benzofuranone | C10H10O2 | CID 9793908 - PubChem. (n.d.). PubChem.
- The isolation and synthesis of a novel benzofuran compound from Tephrosia purpurea, and the synthesis of several related derivatives, which suppress histamine H1 receptor gene expression - PubMed. (2015).
- Natural source, bioactivity and synthesis of benzofuran derivatives - PMC. (2019).
- Benzofuran Derivatives from Cortex Mori Radicis and Their Cholinesterase-Inhibitory Activity. (2024). MDPI.
- 3,6-Dimethylhexahydrobenzofuran-2(3H)-one|CAS 92015-65-1 - Benchchem. (n.d.). BenchChem.
- PREPARATION OF 3-HYDROXY-3,6-DIMETHYLHEXAHYDROBENZOFURAN-2-ONE AND DERIVATIVES THEREOF - European Patent Office - EP 3347348 B1 - Googleapis.com. (2016).
- Showing Compound 3,6-Dimethyl-2(3H)-benzofuranone (FDB018355) - FooDB. (2010). FooDB.
- dimethyl benzofuranone, 65817-24-5 - The Good Scents Company. (n.d.). The Good Scents Company.
- 3,6-Dimethyl-2,3,3a,4,5,7a-hexahydrobenzofuran - the NIST WebBook. (n.d.). NIST.
- An Update on Natural Occurrence and Biological Activity of Benzofurans - Acta Scientific. (2020). Acta Scientific.
- Mini Review on Important Biological Properties of Benzofuran Derivatives. (2016).
- Natural source, bioactivity and synthesis of benzofuran derivatives - PubMed. (2019).
- One-pot synthesis of 2,3-disubstituted dihydrobenzofurans and benzofurans via rhodium-catalyzed intramolecular. (2015). Royal Society of Chemistry.
- One-pot synthesis of benzofurans via heteroannulation of benzoquinones. (n.d.). Beilstein Journal of Organic Chemistry.
- CN102942542A - Preparation method of 2, 3-dihydrobenzofuran compound - Google Patents. (n.d.).
- 2,3-Dihydro-1-benzofuran derivatives as a series of potent selective cannabinoid receptor 2 agonists - SciSpace. (n.d.). SciSpace.
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- 17. phasex4scf.com [phasex4scf.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3,6-Dimethyl-2,3-dihydro-1-benzofuran
Welcome to the technical support center for the synthesis of 3,6-Dimethyl-2,3-dihydro-1-benzofuran. This guide is designed for researchers, scientists, and professionals in drug development who are working with or looking to synthesize this valuable compound. As Senior Application Scientists, we have compiled this resource to address common challenges and provide practical, field-tested solutions to improve your synthetic outcomes.
Overview of a Common Synthetic Pathway
The synthesis of this compound can be effectively achieved through a two-step process commencing with the O-alkylation of 2,5-dimethylphenol with 1,2-dichloroethane, followed by an intramolecular Williamson ether synthesis to form the dihydrofuran ring. This method is favored for its use of readily available starting materials and its relatively straightforward reaction conditions.
The initial step involves the deprotonation of 2,5-dimethylphenol with a suitable base, such as sodium hydroxide, to form the corresponding phenoxide. This nucleophilic phenoxide then attacks one of the electrophilic carbons of 1,2-dichloroethane in an SN2 reaction, displacing a chloride ion and forming 1-(2-chloroethoxy)-2,5-dimethylbenzene.
In the subsequent step, a stronger base, such as sodium hydride, is employed to deprotonate the newly formed intermediate in situ, which is not feasible. A more logical approach is the base-mediated cyclization of the intermediate alcohol formed from the reaction of 2,5-dimethylphenol with a suitable two-carbon synthon. A more direct and common approach for the cyclization is the intramolecular Williamson ether synthesis.
The overall reaction scheme is depicted below:
Caption: Proposed synthetic pathway for this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound.
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
Low yields can stem from several factors, from incomplete reactions to procedural losses. Here’s a breakdown of potential issues and their solutions:
-
Incomplete Deprotonation of the Phenol: The initial deprotonation of 2,5-dimethylphenol is crucial for the subsequent O-alkylation. If the base is not strong enough or used in insufficient quantity, the reaction will not proceed to completion.
-
Solution: Ensure you are using a sufficiently strong base, such as sodium hydroxide or potassium carbonate, in at least stoichiometric amounts. You can monitor the deprotonation by TLC by observing the disappearance of the starting phenol.
-
-
Suboptimal Reaction Conditions: Temperature and solvent play a significant role in the reaction rate and selectivity.
-
Solution: The O-alkylation step can be performed in a polar aprotic solvent like DMF or acetonitrile to enhance the nucleophilicity of the phenoxide. The reaction temperature can be moderately elevated (e.g., 60-80 °C) to increase the reaction rate. For the cyclization step, a stronger base like sodium hydride in an anhydrous solvent such as THF is often effective.
-
-
Side Reactions: A common side reaction is C-alkylation, where the alkylating agent reacts with the aromatic ring of the phenol instead of the oxygen atom. Another possibility is the formation of bis-aryloxyethane as a byproduct.
-
Solution: O-alkylation is generally favored over C-alkylation under kinetic control (lower temperatures). Using a polar aprotic solvent can also favor O-alkylation. To minimize the formation of the bis-aryloxyethane byproduct, a slow addition of the phenoxide to an excess of 1,2-dichloroethane can be beneficial.
-
-
Purification Losses: The product can be lost during workup and purification steps.
| Parameter | Recommended Condition | Rationale |
| O-Alkylation Base | NaOH, K₂CO₃ | Sufficiently basic to deprotonate the phenol. |
| O-Alkylation Solvent | DMF, Acetonitrile | Polar aprotic solvents enhance nucleophilicity. |
| O-Alkylation Temp. | 60-80 °C | Increases reaction rate without promoting significant side reactions. |
| Cyclization Base | NaH | A strong, non-nucleophilic base for intramolecular cyclization. |
| Cyclization Solvent | Anhydrous THF | A suitable solvent for reactions involving sodium hydride. |
Q2: I am observing a significant amount of an unknown impurity in my crude product. What could it be and how do I get rid of it?
The presence of impurities is a common challenge. Based on the proposed reaction pathway, several byproducts could be formed:
-
Unreacted 2,5-dimethylphenol: This is the most common impurity if the initial alkylation is incomplete.
-
C-alkylated product: As mentioned earlier, alkylation can occur on the aromatic ring.
-
Bis-aryloxyethane: Formed from the reaction of the intermediate phenoxide with another molecule of 2,5-dimethylphenol.
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Polymeric material: Under harsh conditions, 1,2-dichloroethane can polymerize.
Identification and Removal:
-
Characterization: Use ¹H NMR and Mass Spectrometry to identify the structure of the impurity. Unreacted starting material will be readily identifiable. C-alkylated products will show characteristic changes in the aromatic region of the ¹H NMR spectrum.
-
Purification:
-
Column Chromatography: This is the most versatile method for separating the desired product from various impurities. A silica gel column with a hexane/ethyl acetate eluent system is a good starting point.[1][3][4][5]
-
Distillation: If the boiling points of the product and impurities are sufficiently different, vacuum distillation can be a highly effective purification method.[2]
-
Recrystallization: If the product is a solid at room temperature, recrystallization from a suitable solvent can be an excellent way to achieve high purity.
-
Q3: The cyclization step is not proceeding as expected. What factors influence the efficiency of the intramolecular Williamson ether synthesis?
The intramolecular cyclization is a critical step that forms the dihydrofuran ring. Its efficiency is governed by several factors:
-
Choice of Base: A strong, non-nucleophilic base is required to deprotonate the intermediate alcohol without competing in other reactions. Sodium hydride (NaH) is a common and effective choice.
-
Solvent: Anhydrous polar aprotic solvents like THF or DMF are ideal as they solvate the cation of the base, leaving a highly reactive "naked" alkoxide for the intramolecular SN2 reaction.
-
Concentration (The Baldwin Rules): The reaction should be run at high dilution to favor the intramolecular cyclization over intermolecular polymerization. According to Baldwin's rules, the 5-exo-tet cyclization to form the five-membered dihydrofuran ring is a favored process.
-
Leaving Group: The nature of the leaving group on the two-carbon tether is important. While we have proposed using 1,2-dichloroethane, a more reactive dihaloalkane like 1,2-dibromoethane or a tosylated diol could improve the rate of the cyclization step.
Caption: Troubleshooting workflow for the intramolecular cyclization step.
Q4: How can I confirm the structure and purity of my final product, this compound?
Confirming the identity and purity of your synthesized compound is a critical final step. A combination of spectroscopic and chromatographic methods should be employed:
-
¹H NMR (Proton Nuclear Magnetic Resonance): This will provide detailed information about the structure. You should expect to see signals corresponding to the aromatic protons, the two methyl groups, and the two diastereotopic protons of the dihydrofuran ring.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): This will show the number of unique carbon atoms in the molecule, confirming the overall carbon skeleton.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the product. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula.
-
FTIR (Fourier-Transform Infrared Spectroscopy): This will show the presence of key functional groups, such as C-O-C stretching for the ether linkage and C-H stretching for the aromatic and aliphatic parts of the molecule.
-
Gas Chromatography (GC): When coupled with a mass spectrometer (GC-MS), this technique is excellent for assessing the purity of the sample and identifying any volatile impurities.
Detailed Experimental Protocols
The following is a generalized, step-by-step protocol for the synthesis of this compound. Note: This protocol should be adapted and optimized based on your specific laboratory conditions and safety protocols.
Step 1: O-Alkylation of 2,5-Dimethylphenol
-
To a solution of 2,5-dimethylphenol (1.0 eq) in dimethylformamide (DMF), add powdered potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add 1,2-dichloroethane (1.2 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to 70 °C and stir for 12-24 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield 1-(2-chloroethoxy)-2,5-dimethylbenzene.
Step 2: Intramolecular Cyclization
-
To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add anhydrous tetrahydrofuran (THF).
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Add sodium hydride (1.5 eq, 60% dispersion in mineral oil) to the THF and cool the mixture to 0 °C.
-
Slowly add a solution of 1-(2-chloroethoxy)-2,5-dimethylbenzene (1.0 eq) in anhydrous THF to the sodium hydride suspension.
-
Allow the reaction to warm to room temperature and then heat to reflux for 6-12 hours, monitoring by TLC.
-
After the reaction is complete, carefully quench the excess sodium hydride by the slow addition of water at 0 °C.
-
Extract the mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (hexane/ethyl acetate) or by vacuum distillation to obtain pure this compound.
References
-
García-Muñoz, S., et al. (2014). Enantioselective Synthesis of 3,3-Disubstituted-2,3-dihydrobenzofurans by Intramolecular Heck-Matsuda/Carbonylation/Stille Coupling. Molecules, 19(8), 12373-12392. [Link]
-
Pirouz, M., et al. (2021). One-pot synthesis of benzofurans via heteroannulation of benzoquinones. Heterocyclic Communications, 27(1), 24-29. [Link]
-
Fringuelli, F., et al. (1991). (+)-(3aS,7aR)-Hexahydro-(3S,6R)-dimethyl-2(3H)-benzofuranone. Organic Syntheses, 70, 257. [Link]
-
Shaikh, A. k., & Varvounis, G. (2014). Novel Synthesis of 3-Substituted 2,3-Dihydrobenzofurans via ortho-Quinone Methide Intermediates Generated in Situ. Organic Letters, 16(5), 1478–1481. [Link]
-
Li, J., et al. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. Molecules, 29(16), 3653. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 2,3-Dihydrobenzofurans. [Link]
-
Li, J., et al. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. National Center for Biotechnology Information. [Link]
-
Katritzky, A. R., et al. (2004). Synthesis of 2,3-dihydrobenzofuran-2-ones and 2,3-dihydrobenzothiophen-2- and 3-ones by rearrangements of 3-hydroxy analogs. Arkivoc, 2004(6), 27-44. [Link]
-
Kishor, M. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research, 9(5), 210-220. [Link]
-
St-Gelais, A., et al. (2021). Exploration of Viable Alternative Solvents to Dichloromethane in Organic Synthesis and Purification. University of Wisconsin-Eau Claire. [Link]
-
Zhai, Y., et al. (2025). Modeling the Reaction Process for the Synthesis of Ethyl Chrysanthemate from Ethyl Diazoacetate in a Micro-Flow Platform. Processes, 13(2), 296. [Link]
-
Ziogas, A., et al. (2019). Ethylene epoxidation in a catalytic packed-bed membrane reactor: Effects of reactor configuration and 1,2-dichloroethane addition. Chemical Engineering Journal, 372, 1143-1154. [Link]
-
Liu, R., et al. (2019). Toxic effects of combined treatment of 1,2-dichloroethane and ethanol on mouse brain and the related mechanisms. Journal of Biochemical and Molecular Toxicology, 33(5), e22294. [Link]
Sources
- 1. Enantioselective Synthesis of 3,3-Disubstituted-2,3-dihydrobenzofurans by Intramolecular Heck-Matsuda/Carbonylation/Stille Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones [mdpi.com]
- 5. Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 3,6-Dimethyl-2,3-dihydro-1-benzofuran
Welcome to the Technical Support and Troubleshooting Portal for the chromatographic purification of 3,6-Dimethyl-2,3-dihydro-1-benzofuran . This guide is engineered for researchers and drug development professionals who require high-purity isolation of dihydrobenzofuran scaffolds.
Because this compound is a highly lipophilic, electron-rich heterocycle, its purification is often complicated by co-eluting regioisomers, unreacted phenolic precursors (if synthesized via Claisen rearrangement), and susceptibility to auto-oxidation. This portal synthesizes foundational chromatographic theory with field-proven methodologies to ensure high-yield, high-purity isolation.
Diagnostic Overview & Chromatographic Parameters
The successful isolation of this compound relies on manipulating the subtle polarity differences between the target molecule and its synthesis byproducts. Dihydrobenzofurans interact weakly with the active silanol groups of the stationary phase, necessitating highly non-polar solvent systems .
Quantitative Data & Chromatographic Parameters
| Parameter | Recommended Value | Mechanistic Rationale |
| Silica Gel Spec. | 230–400 mesh (40–63 µm) | High surface area provides sufficient theoretical plates for moderate-resolution flash chromatography. |
| Silica:Sample Ratio | 50:1 (Standard) 100:1 (Difficult) | Prevents overloading of active silanol sites, reducing the longitudinal streaking of polar impurities. |
| Target Rf Value | 0.20 – 0.30 | Balances retention time for optimal partitioning while minimizing longitudinal band broadening. |
| Solvent System | Hexane : EtOAc (95:5 v/v) | Dihydrobenzofurans are highly lipophilic; low polarity prevents rapid, unresolved elution. |
| Flow Rate | ~5.0 cm/min | Maintains optimal linear velocity to minimize diffusion according to the van Deemter equation. |
Self-Validating Standard Operating Procedure (SOP)
This protocol is based on W.C. Still’s foundational flash chromatography guidelines , adapted specifically for the stability profile of dihydrobenzofurans .
Phase 1: Pre-Column Validation
Self-Validation Check (2D-TLC): Before committing the bulk crude, perform a 2-Dimensional TLC. Spot the crude mixture, elute in Hexane:EtOAc (95:5), dry the plate, rotate it 90°, and elute again.
-
Causality: If the target compound degrades or oxidizes on the acidic silica surface, spots will appear off the diagonal axis. This validates whether standard silica is safe or if triethylamine-deactivated silica is required.
Phase 2: Column Packing & Loading
-
Calculate Matrix: Weigh the crude mixture. Measure out Silica Gel 60 (230–400 mesh) at a 50:1 weight ratio .
-
Slurry Packing: Plug a glass column with glass wool, add a 1 cm layer of washed sand, and slurry pack the silica using Hexane:EtOAc (95:5 v/v).
-
Dry Loading: Dissolve the crude in a minimal volume of dichloromethane (DCM). Add silica gel (2× the crude weight) and evaporate to a free-flowing powder under reduced pressure.
-
Causality: Dihydrobenzofuran synthesis often leaves viscous byproducts. Liquid loading viscous samples causes "viscous fingering" (uneven solvent fronts). Dry loading pre-adsorbs the mixture, ensuring a uniform, horizontal band.
Phase 3: Elution & Isolation
-
Isocratic Elution: Elute with Hexane:EtOAc (95:5 v/v). Apply positive air pressure to maintain a flow rate of ~5 cm/min.
-
Fraction Collection: Collect fractions equivalent to ~25% of the column's void volume.
-
Visualization: Spot fractions on TLC plates. Visualize using UV light (254 nm) and a KMnO4 stain.
-
Causality: The electron-rich aromatic ring of the dihydrobenzofuran readily reduces KMnO4, providing a bright yellow spot on a purple background.
-
Concentration: Pool pure fractions (Rf ~ 0.25) and concentrate under reduced pressure at <30°C. Flush the storage flask with Argon.
Process Architecture
Flash chromatography workflow for purifying this compound.
Troubleshooting Guide (Q&A)
Q: My target compound is co-eluting with the unreacted phenol precursor. How do I resolve this? A: Causality: Phenols possess a hydroxyl group that strongly interacts with the stationary phase via hydrogen bonding. However, if the column is overloaded, these active silanol sites saturate, causing the phenol to streak into the non-polar dihydrobenzofuran band. Solution: Do not rely solely on chromatography. Implement a pre-column chemical separation. Dissolve the crude in diethyl ether and wash with 1M NaOH. The phenol will deprotonate and partition into the aqueous layer, while the lipophilic dihydrobenzofuran remains in the organic layer. If chromatography is still required, increase the silica ratio to 100:1 .
Q: I isolated the compound, but post-column NMR shows contamination with 3,6-dimethylbenzofuran. Did the column cause this? A: Causality: 2,3-dihydrobenzofurans have highly activated benzylic protons at the C2 and C3 positions. Prolonged exposure to oxygen, light, and the slightly acidic surface of silica gel can trigger radical auto-oxidation, converting the dihydrobenzofuran into the fully aromatic benzofuran . Solution: This is a post-column handling issue. To minimize oxidation, run the flash column rapidly (under 20 minutes) using positive pressure. Evaporate fractions immediately at low temperatures (water bath <30°C), and store the purified oil under an inert atmosphere (Argon/N2) at -20°C.
Q: I have a mixture of 2,5-dimethyl and 3,6-dimethyl regioisomers. They appear as a single elongated spot on TLC. How can I resolve them? A: Causality: Regioisomers have nearly identical dipole moments and lipophilicity, resulting in identical partitioning coefficients in standard Hexane/EtOAc systems. Solution (Self-Validating Check): Spot the isolated fraction over the pure starting material on a TLC plate. If they perfectly overlap but the NMR shows impurities, the TLC system lacks resolving power. Switch the solvent system to exploit different solvent-solute interactions (e.g., Toluene/Hexane mixtures or adding 1% Dichloromethane as a modifier).
Frequently Asked Questions (FAQs)
Can I use petroleum ether instead of hexane? Yes. Petroleum ether (boiling point 40-60°C) is often used interchangeably with hexane for the purification of lipophilic molecules. Mechanistically, both are non-polar hydrocarbon solvents that act as the weak eluent. However, petroleum ether evaporates faster, which is highly advantageous for isolating temperature-sensitive dihydrobenzofurans without prolonged heating during solvent removal.
Why does the Rf of my compound change between the analytical TLC and the actual column? This is a common phenomenon caused by solvent evaporation on the TLC plate (which artificially alters the solvent ratio) or differences in silica activity between the aluminum-backed plate and the bulk powder. Flash columns run under pressure can also alter the effective partitioning. Always aim for an Rf of 0.20–0.30 on TLC to ensure sufficient retention time on the column to account for these discrepancies .
References
-
Rapid Chromatographic Technique for Preparative Separations with Moderate Resolution. Source: Journal of Organic Chemistry (ACS). URL:[Link]
-
Flash Column Chromatography Guide. Source: Massachusetts Institute of Technology (MIT) OpenCourseWare. URL:[Link]
-
Diversity-Oriented Synthesis of Libraries Based on Benzofuran and 2,3-Dihydrobenzofuran Scaffolds. Source: ACS Combinatorial Science. URL:[Link]
-
Synthesis of 2,3-Dihydrobenzofuran Chalcogenides Under Visible Light: A Sustainable Approach. Source: Molecules (MDPI). URL:[Link]
Minimizing side reactions in dihydrobenzofuran ring closure
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Figure 1: Diagnostic decision tree for troubleshooting 2,3-dihydrobenzofuran side reactions.
Troubleshooting FAQs: Causality & Solutions
Q1: Why am I observing significant intermolecular dimerization instead of the desired intramolecular 2,3-dihydrobenzofuran ring closure? Causality: Intramolecular cyclization is a unimolecular kinetic process, whereas dimerization is bimolecular. According to Hammond's postulate and standard collision theory, higher concentrations exponentially increase the collision frequency of bimolecular side reactions. When utilizing biomimetic approaches or acid-catalyzed construction of dihydrobenzofurans from 2-(2'-hydroxyethyl)quinone precursors, highly concentrated environments drive the oxonium ion intermediate toward dimerization rather than ring closure 1. Actionable Fix: Implement the "High Dilution Principle." Maintain substrate concentrations strictly below 0.05 M. Use a syringe pump to slowly add your precursor (e.g., 0.1 mmol/h) into a large volume of pre-heated solvent.
Q2: During transition-metal catalyzed C-H activation/C-O bond formation, my dihydrobenzofuran over-oxidizes to a benzofuran. How can I arrest the reaction at the dihydro-stage? Causality: In Pd(II)-catalyzed oxidative cyclizations of 2-arylphenols or 2-allylphenols, the initial C-O bond formation yields the dihydrobenzofuran core. However, excess oxidant or prolonged heating facilitates a secondary β-hydride elimination or further oxidative dehydrogenation, driving the system to the thermodynamically more stable, fully aromatic benzofuran 2. Kinetic isotope effect experiments indicate that C-H bond cleavage is the rate-limiting step. Actionable Fix: Precisely control your oxidant stoichiometry (e.g., tert-butyl peroxybenzoate) to exactly 1.0–1.1 equivalents. Lower the reaction temperature by 10-15°C to kinetically trap the dihydrobenzofuran before the secondary oxidation activation energy is reached.
Q3: I am using a[4+1] cyclization strategy with para-quinone methides (p-QMs), but I'm getting poor yields and open-chain O-H insertion byproducts. How do I force the ring closure? Causality: The reaction of p-QMs with aryl diazoacetates under visible light generates a free carbene that inserts into the phenolic O-H bond. If the subsequent cyclization fails, it is because the intermediate requires deprotonation to form the carbon anion that attacks the electrophilic center 3. Without a base of appropriate pKa, the intermediate remains trapped as an open-chain O-alkylated product. Actionable Fix: Introduce a mild inorganic base. Treating the O-H insertion intermediate with Cs₂CO₃ in 1,4-dioxane effectively promotes the intramolecular C-C bond formation, completing the cascade to yield the 2,3-dihydrobenzofuran.
Mechanistic Pathway: Visible-Light Cascade
Understanding the exact sequence of bond formations is critical for intervening when side reactions occur. The diagram below maps the self-validating visible-light promoted cascade.
Figure 2: Visible-light promoted O-H insertion and cyclization pathway for dihydrobenzofurans.
Quantitative Optimization Data
The following table summarizes how tuning reaction parameters directly suppresses side-product formation across different cyclization strategies.
| Reaction Condition | Substrate Conc. (M) | Critical Reagent / Base | Major Product Observed | Side Product (%) | Yield of Dihydrobenzofuran (%) |
| Standard Batch (Pd-Catalyzed) | 0.2 M | 2.0 eq Pd(II) / Peroxybenzoate | Benzofuran (Over-oxidation) | 45% | 15% |
| Optimized Batch (Pd-Catalyzed) | 0.01 M | 1.1 eq Pd(II) / Peroxybenzoate | 2,3-Dihydrobenzofuran | <5% | 82% |
| p-QM + Diazoacetate (No Base) | 0.1 M | None | Open-chain O-H insertion | 87% | 0% |
| p-QM + Diazoacetate (Optimized) | 0.1 M | 1.5 eq Cs₂CO₃ | 2,3-Dihydrobenzofuran | <10% | 87% |
| Biomimetic Acid-Catalyzed | 0.5 M | Dihydroquinone source | Dimeric Dihydrobenzofuran | 68% | 12% |
Validated Experimental Protocols
Every protocol must act as a self-validating system. Follow these step-by-step methodologies and utilize the built-in validation checkpoints to ensure the reaction is proceeding correctly.
Protocol A: Visible-Light Promoted O-H Insertion/Cyclization
This metal-free approach utilizes visible light to generate a carbene, followed by base-promoted cyclization 3.
-
Preparation: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add para-quinone methide (0.2 mmol) and aryl diazoacetate (0.3 mmol).
-
Solvation & Base Addition: Add 2.0 mL of anhydrous 1,4-dioxane to achieve a 0.1 M concentration. Add 1.5 equivalents of Cs₂CO₃.
-
Degassing: Degas the mixture via three freeze-pump-thaw cycles and backfill with Argon. Crucial: Oxygen will quench the carbene species and lead to peroxide side reactions.
-
Irradiation: Irradiate the mixture using a Blue LED (460 nm) at room temperature for 12 hours.
-
Validation Checkpoint: The disappearance of the diazo compound can be visually confirmed by the cessation of nitrogen gas evolution (micro-bubbling). TLC (Hexane/EtOAc 4:1) will show the consumption of the yellow p-QM spot.
-
-
Workup: Quench with 5 mL of distilled water, extract with EtOAc (3 x 10 mL), dry over anhydrous Na₂SO₄, and purify via flash chromatography.
Protocol B: Photoinduced Cascade of 2-Allylphenols
This protocol leverages the photochemical activity of allyl-functionalized phenolate anions to rapidly construct the ring 4.
-
Preparation: Dissolve the 2-allylphenol derivative (0.5 mmol) and the desired sulfone reagent (0.33 mmol) in 1,2-dichlorobenzene (1,2-Cl₂-C₆H₄).
-
Activation: Add a mild base to deprotonate the phenol, generating the phenolate anion in situ.
-
Irradiation: Expose the reaction vessel to light irradiation for 35 to 120 minutes to initiate the formation of carbon-centered radical species.
-
Validation Checkpoint: ¹H NMR of a crude reaction aliquot must show the disappearance of the terminal alkene protons (δ 5.0-6.0 ppm) of the allyl group and the appearance of characteristic diastereotopic protons of the dihydrobenzofuran ring at δ 3.0-3.5 ppm.
-
-
Isolation: Purify directly via silica gel flash chromatography (10-40% EtOAc/cyclohexane) to isolate the densely functionalized 2,3-dihydrobenzofuran.
References
-
Visible light and base promoted O-H insertion/cyclization of para-quinone methides with aryl diazoacetates: An approach to 2, 3-dihydrobenzofuran derivatives Source: rhhz.net URL:3
-
Oxidative cyclization of 2-arylphenols to dibenzofurans under Pd(II)/peroxybenzoate catalysis Source: PubMed (nih.gov) URL:2
-
A biomimetic approach to dihydrobenzofuran synthesis Source: PubMed (nih.gov) URL:1
-
Photoinduced Cascade Reactions of 2-Allylphenol Derivatives toward the Production of 2,3-Dihydrobenzofurans Source: unipd.it URL:4
Sources
Technical Support Center: Optimizing Reaction Temperature for 3,6-Dimethyl-2,3-dihydro-1-benzofuran Production
Welcome to the technical support center for the synthesis of 3,6-Dimethyl-2,3-dihydro-1-benzofuran. This guide is designed for researchers, scientists, and professionals in drug development who are working with this and similar heterocyclic scaffolds. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you optimize your reaction temperature, a critical parameter influencing yield, purity, and the formation of byproducts.
Introduction: The Critical Role of Temperature in Dihydrobenzofuran Synthesis
The synthesis of 2,3-dihydrobenzofurans, a core scaffold in many biologically active molecules, involves a variety of chemical transformations, each with its own temperature sensitivity.[1][2] The formation of this compound is no exception. Whether you are employing a transition metal-catalyzed intramolecular cyclization, an acid-catalyzed ring closure, or another synthetic route, temperature is a key lever to control reaction kinetics and selectivity. An improperly controlled temperature can lead to a host of issues, including low yield, the formation of difficult-to-remove impurities, and even complete reaction failure. This guide will walk you through a logical, evidence-based approach to optimizing this crucial parameter.
Troubleshooting Guide: A Question-and-Answer Approach
This section addresses common problems encountered during the synthesis of this compound, with a focus on temperature-related issues.
Q1: My reaction yield is consistently low. Could the reaction temperature be the culprit?
A1: Absolutely. An incorrect reaction temperature is a very common reason for low yields. Here's a breakdown of how temperature can be affecting your reaction and how to troubleshoot it:
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Insufficient Activation Energy: If the temperature is too low, the reactants may not have enough kinetic energy to overcome the activation energy barrier of the desired reaction pathway. This is often the case in reactions that require bond cleavage and formation, such as intramolecular cyclizations. For instance, in some palladium-catalyzed heteroannulation reactions to form dihydrobenzofurans, temperatures around 110°C are employed to ensure a sufficient reaction rate.
-
Sub-optimal Catalyst Activity: Many catalytic cycles, particularly those involving transition metals like palladium, have an optimal temperature range for activity.[3] Below this range, the catalyst may be sluggish or inactive.
-
Troubleshooting Steps:
-
Literature Review: Carefully review the literature for similar dihydrobenzofuran syntheses to establish a reasonable starting temperature range.
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Incremental Temperature Increase: If you suspect the temperature is too low, increase it in a stepwise manner (e.g., in 10-20°C increments) and monitor the reaction progress by a suitable analytical technique like TLC, GC-MS, or HPLC. This will help you identify a temperature at which the reaction proceeds at a reasonable rate.
-
Consider the Solvent's Boiling Point: Ensure your chosen reaction temperature is safely below the boiling point of your solvent to avoid pressure buildup, unless the reaction is specifically designed to be carried out in a sealed vessel under pressure.
-
Q2: I'm observing the formation of multiple byproducts, making purification difficult. How can I use temperature to improve the selectivity of my reaction?
A2: The formation of byproducts is a classic sign that your reaction temperature may be promoting undesired reaction pathways. Here are some common scenarios and how to address them by adjusting the temperature:
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Competing Side Reactions: Many organic reactions have competing pathways that can be favored at different temperatures. For example, in the synthesis of dihydrobenzofurans from allyl phenyl ethers, the desired intramolecular cyclization may compete with other rearrangements or decomposition pathways, especially at elevated temperatures.[4]
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Thermal Degradation: The desired product, this compound, or the starting materials and intermediates, may be thermally unstable. High temperatures can lead to decomposition, resulting in a complex mixture of products. The thermal stability of related heterocyclic compounds has been studied, and it's a crucial factor to consider.[5]
-
Loss of Regioselectivity: In some cases, temperature can influence the regioselectivity of a reaction. For the Claisen rearrangement of substituted allyl phenyl ethers, a potential precursor to the cyclization substrate, the ratio of ortho- to para-rearranged products can be temperature-dependent.[6]
-
Troubleshooting Steps:
-
Lower the Reaction Temperature: If you are observing significant byproduct formation, the first step is often to lower the reaction temperature. This will generally slow down all reactions, but it may disproportionately slow down the undesired side reactions, thus improving selectivity for the desired product.
-
Kinetic vs. Thermodynamic Control: Consider whether your reaction is under kinetic or thermodynamic control. Lower temperatures often favor the kinetically controlled product (the one that forms fastest), while higher temperatures can allow for equilibration to the more stable, thermodynamically controlled product. Understanding the relative stabilities of your desired product and the major byproducts can guide your temperature adjustments.
-
Systematic Temperature Screening: Perform a systematic screening of temperatures, for example, from room temperature up to the reflux temperature of your solvent, taking samples at regular intervals for analysis. This will provide a clear picture of how temperature affects the product distribution.
-
Q3: My reaction starts well, but then seems to stall or the catalyst appears to decompose. Could this be a temperature-related issue?
A3: Yes, this is a strong possibility, especially in transition metal-catalyzed reactions.
-
Catalyst Deactivation/Decomposition: Many organometallic catalysts have a limited thermal stability. At excessively high temperatures, the catalyst can decompose, leading to a loss of activity and a stalled reaction. For example, palladium catalysts can be sensitive to high temperatures, which can lead to the formation of inactive palladium black.
-
Ligand Dissociation: In many catalytic systems, the ligand plays a crucial role in stabilizing the metal center and controlling its reactivity and selectivity. At higher temperatures, ligand dissociation can occur, leading to less selective or inactive catalytic species.
-
Troubleshooting Steps:
-
Operate within the Catalyst's Recommended Temperature Range: Consult the literature or technical data sheets for the specific catalyst and ligand system you are using to determine its optimal operating temperature range.
-
Monitor for Visual Signs of Decomposition: In the case of palladium catalysts, the formation of a black precipitate (palladium black) is a clear indication of catalyst decomposition.
-
Consider a More Thermally Stable Catalyst System: If your desired reaction requires high temperatures, you may need to select a catalyst and ligand combination that is known to be more thermally robust.
-
Frequently Asked Questions (FAQs)
Q: What is a good starting point for optimizing the reaction temperature for the synthesis of this compound?
A: A good starting point depends on the specific synthetic route you are using.
-
For Palladium-Catalyzed Intramolecular Cyclization of a Substituted 2-Allylphenol: Based on literature for similar reactions, a starting temperature in the range of 80-110°C is reasonable.[3]
-
For Acid-Catalyzed Cyclization: These reactions can often be performed at milder conditions. Starting at room temperature and gradually increasing the temperature to 50-80°C would be a prudent approach.
-
It is always recommended to perform small-scale test reactions to screen a range of temperatures (e.g., room temperature, 50°C, 80°C, and 100°C) to get a preliminary idea of the optimal conditions for your specific substrate and catalyst system.
Q: Can running the reaction at a very low temperature for a longer time improve my yield and purity?
A: In some cases, yes. If your reaction is plagued by temperature-dependent side reactions, lowering the temperature and extending the reaction time can significantly improve the selectivity for the desired product. However, you need to ensure that the reaction still proceeds at a practical rate at the lower temperature. For some reactions, there is a threshold temperature below which the reaction rate is negligible.
Q: How does the choice of solvent influence the optimal reaction temperature?
A: The solvent plays a crucial role. The reaction temperature is fundamentally limited by the boiling point of the solvent at a given pressure. Furthermore, some solvents can participate in or mediate side reactions at certain temperatures. Polar aprotic solvents are often used in palladium-catalyzed reactions and can influence catalyst stability and reactivity at different temperatures. When optimizing the temperature, it is important to consider its interplay with the chosen solvent.
Experimental Protocol: Systematic Temperature Optimization Study
The following is a general protocol for conducting a systematic temperature optimization study for the synthesis of this compound. This protocol should be adapted to your specific synthetic method.
Objective: To determine the optimal reaction temperature that maximizes the yield of this compound while minimizing the formation of impurities.
Materials:
-
Your starting materials (e.g., the appropriate substituted phenol and allylic partner, or the pre-formed cyclization precursor).
-
Your chosen catalyst and any necessary ligands or additives.
-
An appropriate solvent.
-
A reaction vessel equipped with a magnetic stirrer, a condenser, a temperature probe, and an inert atmosphere inlet (if required).
-
A heating mantle or oil bath with a reliable temperature controller.
-
Analytical equipment for monitoring the reaction (e.g., TLC plates and developing chambers, GC-MS, or HPLC).
Procedure:
-
Set up Parallel Reactions: Set up a series of identical small-scale reactions in parallel. Each reaction should have the same concentration of reactants, catalyst loading, and solvent volume.
-
Vary the Temperature: Assign a different target temperature to each reaction. A good range to screen might be:
-
Reaction 1: Room Temperature (e.g., 25°C)
-
Reaction 2: 50°C
-
Reaction 3: 80°C
-
Reaction 4: 110°C (or the reflux temperature of the solvent, whichever is lower).
-
-
Monitor Reaction Progress: At regular time intervals (e.g., every 1-2 hours), take a small aliquot from each reaction mixture. Quench the reaction in the aliquot if necessary (e.g., by adding a small amount of water or a suitable quenching agent).
-
Analyze the Samples: Analyze each aliquot using your chosen analytical method (TLC, GC-MS, or HPLC) to determine the consumption of starting material, the formation of the desired product, and the formation of any byproducts.
-
Data Analysis: For each temperature, plot the concentration of the product and major byproducts as a function of time. This will allow you to determine the initial reaction rate and the final yield at each temperature.
-
Identify the Optimum Temperature: The optimal temperature will be the one that provides the best balance of a reasonable reaction time, high yield of the desired product, and minimal formation of impurities.
Data Presentation:
Summarize your findings in a table for easy comparison:
| Temperature (°C) | Reaction Time (h) | Conversion of Starting Material (%) | Yield of this compound (%) | Major Byproduct(s) (%) |
| 25 | 24 | |||
| 50 | 12 | |||
| 80 | 6 | |||
| 110 | 4 |
Visualizing the Process
Reaction Pathway Diagram:
The following diagram illustrates a plausible palladium-catalyzed pathway for the synthesis of a 2,3-dihydrobenzofuran. Temperature can influence the rate of each step in this catalytic cycle.
Caption: A generalized palladium-catalyzed reaction pathway for dihydrobenzofuran synthesis and potential temperature-dependent side reactions.
Troubleshooting Workflow:
This diagram provides a logical workflow for troubleshooting temperature-related issues in your synthesis.
Caption: A troubleshooting workflow for optimizing reaction temperature.
References
-
Shaikh, A. k., & Varvounis, G. (2014). Novel Synthesis of 3-Substituted 2,3-Dihydrobenzofurans via ortho-Quinone Methide Intermediates Generated in Situ. Organic Letters, 16(5), 1478–1481. [Link]
-
Wu, L., Li, L., Zhang, H., Gao, H., Zhou, Z., & Yi, W. (2021). A unique Rh(III)-catalyzed C-H activation of N-phenoxyacetamides followed by carbooxygenation of 1,3-dienes enables the construction of dihydrobenzofurans. Organic Letters, 23(10), 3844-3849. [Link]
-
Li, Q.-B., & Hu, X.-C. (2012). Multicomponent Cascade Reactions for the Synthesis of 2,3-Dihydrobenzofuran Derivatives. Chemistry Letters, 41(12), 1633–1635. [Link]
-
Wikipedia. (2023). Claisen rearrangement. [Link]
-
Sreenivasulu, B., & Satyanarayana, G. (2021). Time and Temperature Dependent Palladium-Catalyzed Stereo-and Regioselective Alkoxy-arylation of Triple Bonds: Synthesis of (E)/(Z)-1, 1-Disubstituted-3-(1-Phenylalkylidene)-1, 3-dihydroisobenzofurans. The Journal of Organic Chemistry, 86(12), 8182–8196. [Link]
-
Masłowska, J., & Jaroszyńska, J. (2021). Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. Molecules, 26(15), 4477. [Link]
-
Gevorgyan, V., et al. (2008). Exclusive 5-exo-dig Hydroarylation of o-Alkynyl Biaryls Proceeding via C–H Activation Pathway. Organic Letters, 10(9), 1847–1850. [Link]
-
Monfette, S., & Fogg, D. E. (2009). Equilibrium Ring-Closing Metathesis. Chemical Reviews, 109(8), 3783–3816. [Link]
-
Gozzo, F. C., et al. (2002). Regioselectivity of the Claisen Rearrangement of Meta- and Para-Substituted Allyl Aryl Ethers. Molecules, 7(10), 738-747. [Link]
-
Strapp, P. G., et al. (2020). Pd-Catalyzed O‑Arylation of Phenols Mediated by a Weak, Soluble Organic Base: Methodology, Mechanism, and Compatibility with Enabling Technologies. Journal of the American Chemical Society, 142(20), 9499–9511. [Link]
-
Houghtling, E. R., et al. (2022). Convergent Synthesis of Dihydrobenzofurans via Urea Ligand-Enabled Heteroannulation of 2-Bromophenols with 1,3-Dienes. Organic Letters, 24(31), 5853–5858. [Link]
-
Liu, C., et al. (2014). Dihydrobenzofuran production from catalytic tandem Claisen rearrangement–intramolecular hydroaryloxylation of allyl phenyl ethers in subcritical water. RSC Advances, 4(56), 29527-29533. [Link]
-
Caiuby, C. A. D., et al. (2018). Intramolecular radical cyclization approach to access highly substituted indolines and 2,3-dihydrobenzofurans under visible-light. Organic & Biomolecular Chemistry, 16(17), 3144-3149. [Link]
-
Dias, A. G., et al. (2020). Optimization of the Reaction Conditions for the Synthesis of Dihydrobenzofuran Neolignans. Journal of the Brazilian Chemical Society, 31(8), 1601-1610. [Link]
-
da Silva, A. B., et al. (2024). Synthesis of 2,3-Dihydrobenzofuran Chalcogenides Under Visible Light: A Sustainable Approach. Molecules, 29(7), 1547. [Link]
-
Zhang, Z.-M., et al. (2019). A unique Rh(III)-catalyzed C-H activation of N-phenoxyacetamides followed by carbooxygenation of 1,3-dienes enables the construction of dihydrobenzofurans. Journal of the American Chemical Society, 141(20), 8110-8115. [Link]
-
Li, Y., et al. (2020). A highly enantioselective and straightforward intramolecular asymmetric addition of aryl halides to unactivated ketones provides chiral 3-hydroxy-2,3-dihydrobenzofurans with a chiral tertiary alcohol at the C-3 position in good yields and excellent enantioselectivities. Organic Letters, 22(14), 5353-5357. [Link]
-
Maust, M. C., Tuncaral, D., & Blakey, S. B. (2025). A radical hydroxyarylation reaction provides a variety of hydroxylated semisaturated fused ring systems through the coupling of an aryl radical, an olefin, and O2. Organic Letters, 27(1), 4491-4495. [Link]
-
Tang, Y., et al. (2024). Palladium-catalyzed (4 + 1) annulations of 4-vinylbenzodioxinones with sulfur ylides provide various dihydrobenzofuran derivatives in good yields with excellent diastereoselectivities. The Journal of Organic Chemistry, 89(13), 8915-8923. [Link]
-
Tu, Y., et al. (2023). A highly enantioselective Pd/TY-Phos-catalyzed Heck/Tsuji-Trost reaction of o-bromophenols with various 1,3-dienes provides chiral substituted 2,3-dihydrobenzofurans with excellent regio- and enantiocontrol, high functional group tolerance, and easy scalability. Journal of the American Chemical Society, 145(7), 4378-4383. [Link]
-
Wang, Z.-C., et al. (2025). An efficient nickel-catalyzed intermolecular, Markovnikov-selective arylation of minimally functionalized alkenes with organoborons affords a broad range of cyclic or acyclic quaternary carbon centers under mild conditions. Journal of the American Chemical Society, 147(5), 3023-3031. [Link]
-
Azuma, T., et al. (2014). A bifunctional aminoboronic acid facilitates intramolecular aza- and oxa-Michael reactions of α,β-unsaturated carboxylic acids. Organic Letters, 16(16), 4256-4259. [Link]
-
Shaikh, A. k., & Varvounis, G. (2014). Fluoride-induced desilylation of 2-bromo-1-{2-[(triisopropylsilyl)oxy]phenyl}ethyl nitrate enables a regioselective one-pot synthesis of 3-substituted 2,3-dihydrobenzofurans via generation of o-quinone methides followed by Michael addition of different C, N, O, and S nucleophiles, and intramolecular 5-exo-tet elimination of a bromide anion. Organic Letters, 16(5), 1478-1481. [Link]
-
Zhang, Z.-M., et al. (2019). A highly enantioselective palladium-catalyzed iodine atom transfer cycloisomerization of olefin-tethered aryl iodides provides optically active 2,3-dihydrobenzofurans, indolines and chromanes bearing an alkyl iodide group in good yields. Journal of the American Chemical Society, 141(20), 8110-8115. [Link]
-
Li, Q.-B., & Hu, X.-C. (2012). Multicomponent Cascade Reactions for the Synthesis of 2,3-Dihydrobenzofuran Derivatives. Chemistry Letters, 41(12), 1633–1635. [Link]
-
Chen, Z., Pitchakuntla, M., & Jia, Y. (2015). Synthetic approaches to natural products containing 2,3-dihydrobenzofuran skeleton. Natural Product Reports, 32(11), 1599-1624. [Link]
- Google Patents. (2013). Preparation method of 2, 3-dihydrobenzofuran compound.
-
Madelung, W. (1912). Ueber eine neue Darstellungsweise für substituierte Indole. Berichte der deutschen chemischen Gesellschaft, 45(1), 1128-1134. [Link]
- Larock, R. C. (2009).
-
Straub, B. F. (2004). A facile method for the stereoselective synthesis of trans-2,3-dihydrobenzofurans from ortho-quinone methides in situ generated from readily available 2-alkyl-substituted phenols using silver oxide-mediated oxidation has been developed. Angewandte Chemie International Edition, 43(35), 4577-4580. [Link]
-
Zhang, Z. M., et al. (2019). A unique Rh(III)-catalyzed C-H activation of N-phenoxyacetamides followed by carbooxygenation of 1,3-dienes enables the construction of dihydrobenzofurans. Journal of the American Chemical Society, 141(20), 8110–8115. [Link]
-
Wikipedia. (2023). Claisen rearrangement. [Link]
-
Gozzo, F. C., et al. (2002). Regioselectivity of the Claisen Rearrangement of Meta- and Para-Substituted Allyl Aryl Ethers. Molecules, 7(10), 738-747. [Link]
-
Sreenivasulu, B., & Satyanarayana, G. (2021). Time and Temperature Dependent Palladium-Catalyzed Stereo-and Regioselective Alkoxy-arylation of Triple Bonds: Synthesis of (E)/(Z)-1, 1-Disubstituted-3-(1-Phenylalkylidene)-1, 3-dihydroisobenzofurans. The Journal of Organic Chemistry, 86(12), 8182–8196. [Link]
-
Masłowska, J., & Jaroszyńska, J. (2021). Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. Molecules, 26(15), 4477. [Link]
-
Houghtling, E. R., et al. (2022). Convergent Synthesis of Dihydrobenzofurans via Urea Ligand-Enabled Heteroannulation of 2-Bromophenols with 1,3-Dienes. Organic Letters, 24(31), 5853–5858. [Link]
-
Dias, A. G., et al. (2020). Optimization of the Reaction Conditions for the Synthesis of Dihydrobenzofuran Neolignans. Journal of the Brazilian Chemical Society, 31(8), 1601-1610. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 2,3-Dihydrobenzofuran synthesis [organic-chemistry.org]
- 3. Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Claisen rearrangement - Wikipedia [en.wikipedia.org]
- 5. Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regioselectivity of the Claisen Rearrangement of Meta- and Para-Substituted Allyl Aryl Ethers [mdpi.com]
Solvent selection for recrystallization of 3,6-Dimethyl-2,3-dihydro-1-benzofuran
Technical Support Center: Solvent Selection & Troubleshooting for Recrystallization of 3,6-Dimethyl-2,3-dihydro-1-benzofuran
Introduction As a Senior Application Scientist, I frequently consult on the purification of lipophilic, low-melting heterocyclic compounds. This compound (commonly known as 3,6-dimethylcoumaran) [1][1] presents a unique crystallization challenge. Due to its high solubility in standard organic solvents and low intrinsic melting point, traditional thermal recrystallization often fails. Benzofuran intermediates are typically solids that allow for crystallization as a convenient purification method [2][2], but achieving this requires precise thermodynamic control. This guide provides field-proven, self-validating protocols to overcome phase separation ("oiling out") and achieve high-purity crystalline products.
Troubleshooting Guide & FAQs
Q1: Why does my this compound "oil out" instead of forming crystals upon cooling?
-
Mechanistic Causality: Oiling out (liquid-liquid phase separation) occurs when the saturation temperature of your solute-solvent system is higher than the melting point of the solute in that specific mixture. Because 3,6-dimethylcoumaran is highly lipophilic with a low melting point, cooling the solution often crosses the liquid-liquid binodal curve before reaching the solid-liquid equilibrium curve.
-
Expert Solution: You must shift the thermodynamic equilibrium. Avoid purely non-polar solvents at room temperature. Instead, utilize a dual-solvent system with a steep solubility curve at sub-ambient temperatures and apply extreme cooling (e.g., -78 °C) to bypass the metastable oil phase directly into the nucleation zone.
Q2: Which solvent systems are optimal for recrystallizing this specific dihydrobenzofuran?
-
Mechanistic Causality: Standard recrystallization relies on high solubility at the boiling point and low solubility at room temperature. For low-melting dihydrobenzofurans, heating can cause degradation, and room temperature is too warm to force nucleation [3][3].
-
Expert Solution:
-
Pentane / Diethyl Ether (Non-polar approach): Relies on extreme temperature dependence. The compound is miscible at room temperature but crystallizes rapidly at -78 °C.
-
Methanol / Water (Anti-solvent approach): Water acts as a strong anti-solvent. Dissolving the compound in methanol and adding water dropwise leverages the hydrophobic effect to force the non-polar benzofuran out of solution at moderately cold temperatures (-20 °C).
-
Q3: How do I induce nucleation if the solution remains a supercooled liquid?
-
Mechanistic Causality: The lack of a crystal lattice template and the high viscosity of cold, lipophilic mixtures hinder the orientation of molecules into a rigid crystalline lattice.
-
Expert Solution:
-
Seeding: Introduce a microscopic crystal of the pure compound to act as a primary template.
-
Ultrasonication: Acoustic cavitation generates localized high-pressure zones that overcome the thermodynamic activation barrier for primary nucleation.
-
Data Presentation: Solvent Selection Matrix
| Solvent System | Mechanism of Action | Optimal Temp Range | Risk of Oiling Out | Best Application Profile |
| Pentane / Diethyl Ether | Thermal solubility drop | 20 °C to -78 °C | Low | Highly pure, low-melting lipophilic batches |
| Methanol / Water | Hydrophobic anti-solvent | 20 °C to -20 °C | High | Removing polar impurities from crude mixtures |
| Hexane / Ethyl Acetate | Polarity tuning | 25 °C to -20 °C | Moderate | Standard column chromatography fractions [4][4] |
Experimental Protocol: Sub-Ambient Recrystallization (Self-Validating Method)
This protocol utilizes the Methanol/Water anti-solvent approach with built-in validation steps to ensure scientific integrity without requiring immediate external analysis.
Step 1: Primary Dissolution
-
Transfer the crude this compound to a dry Erlenmeyer flask.
-
Add minimal HPLC-grade Methanol at 25 °C until the compound is completely dissolved.
Self-Validation Check: The solution must be perfectly clear. Any residual cloudiness indicates insoluble polymeric impurities, which must be filtered through a 0.22 µm PTFE syringe filter before proceeding.
Step 2: Anti-Solvent Titration
-
Place the flask on a magnetic stirrer at 300 RPM.
-
Add ultra-pure Water (anti-solvent) dropwise using a precision burette.
-
Stop adding water the exact moment a faint, persistent opalescence (cloudiness) appears.
Self-Validation Check: Warm the flask gently in your hand (approx. 30 °C). If the cloudiness disappears, your solvent ratio is perfectly tuned for temperature-dependent crystallization. If it remains cloudy, you have added too much water; add 1-2 drops of Methanol to clear it.
Step 3: Sub-Ambient Nucleation
-
Remove the stir bar and place the flask in a -20 °C freezer (or a dry ice/isopropanol bath if using the Pentane/Ether system).
-
Allow the system to rest undisturbed for 12-24 hours.
Troubleshooting: If an oil layer forms at the bottom, remove the flask, sonicate for 60 seconds to disperse the oil, and immediately seed with a pure crystal before returning to the cold bath.
Step 4: Isolation
-
Pre-chill a Büchner funnel and the washing solvent (e.g., 90:10 Water:Methanol) to -20 °C.
-
Rapidly filter the crystals under vacuum.
-
Wash the filter cake with 2 x 5 mL of the pre-chilled washing solvent.
-
Dry under high vacuum (0.1 mbar) for 4 hours.
Workflow Visualization
Figure 1: Troubleshooting workflow for the sub-ambient recrystallization of dihydrobenzofurans.
References
-
Title: 3,6-dimethylcoumaran (C10H12O) - PubChemLite Source: uni.lu URL: [Link]
-
Title: Exploring Synthetic Dihydrobenzofuran and Benzofuran Neolignans as Antiprotozoal Agents against Trypanosoma cruzi Source: mdpi.com URL: [Link]
-
Title: Use of Benzofuran for Concomitant Protection of Aldehyde and Phenol Groups in the Preparation of Mycophenolic Acid Analogues Source: acs.org URL: [Link]
-
Title: Synthesis and Crystal Structure of Benzofuran Derivative Source: asianpubs.org URL: [Link]
Sources
Technical Support Center: Overcoming Catalyst Poisoning in Benzofuran Hydrogenation
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for catalyst challenges in benzofuran hydrogenation. This resource is designed to provide you, as a senior application scientist, with in-depth troubleshooting guides and frequently asked questions to navigate the complexities of catalyst poisoning in this critical reaction. Our goal is to equip you with the expertise and practical insights needed to diagnose, prevent, and resolve common issues encountered during your experiments, ensuring the efficiency and success of your synthetic routes.
Introduction to Catalyst Poisoning in Benzofuran Hydrogenation
The selective hydrogenation of benzofurans is a fundamental transformation in the synthesis of valuable intermediates for pharmaceuticals and other fine chemicals.[1] However, the catalysts employed, typically precious metals like palladium, platinum, and ruthenium, are highly susceptible to deactivation by various impurities, a phenomenon known as catalyst poisoning.[2][3] This deactivation leads to reduced reaction rates, lower product yields, and decreased selectivity, ultimately impacting project timelines and costs.[2][3][4]
Catalyst poisoning occurs when substances, even at trace levels, strongly adsorb to the active sites of the catalyst, blocking access for the intended reactants.[2][5][6] The interaction between the poison and the catalyst can be either reversible, where the catalyst's activity can be restored, or irreversible, leading to permanent deactivation.[3] Understanding the nature of these poisons and their deactivation mechanisms is paramount to developing effective mitigation strategies.
Troubleshooting Guide: Diagnosing and Resolving Catalyst Deactivation
This section provides a structured, question-and-answer approach to troubleshoot common problems encountered during benzofuran hydrogenation.
Question 1: My reaction has stalled or is significantly slower than expected. How do I determine if catalyst poisoning is the cause?
A sudden or gradual decrease in reaction rate is a classic symptom of catalyst poisoning.[3][4] To confirm this, consider the following diagnostic steps:
Initial Checks:
-
Reaction Conditions: Verify that all reaction parameters (temperature, pressure, solvent, and substrate concentration) are correct and have been consistently maintained.
-
Hydrogen Source: Ensure the hydrogen supply is of high purity and that the delivery system is not introducing contaminants. Carbon monoxide (CO) is a common impurity in hydrogen gas and a potent catalyst poison.[3]
-
Re-run with Fresh Catalyst: A key diagnostic is to repeat the reaction with a fresh batch of catalyst under identical conditions. If the reaction proceeds as expected, it strongly suggests the original catalyst was deactivated.
Workflow for Diagnosing Catalyst Poisoning:
Caption: Diagnostic workflow for suspected catalyst poisoning.
Question 2: I suspect my starting materials or solvent are contaminated. What are the common poisons for benzofuran hydrogenation catalysts and how can I detect them?
Contaminants in reactants and solvents are a primary source of catalyst poisons.[3]
Common Catalyst Poisons:
| Poison Class | Examples | Common Sources | Typical Catalyst Affected |
| Sulfur Compounds | Thiols, thiophenes, hydrogen sulfide (H₂S) | Starting materials, solvents, rubber septa | Palladium, Platinum, Nickel, Rhodium[2][3][7] |
| Nitrogen Compounds | Amines, amides, pyridines, indoles | Starting materials, by-products | Palladium, Platinum, Rhodium[3][8] |
| Heavy Metals | Lead, mercury, arsenic | Leaching from equipment, impure reagents | Most hydrogenation catalysts[3][9] |
| Halides | Organic and inorganic halides | Residual starting materials or reagents | Most hydrogenation catalysts[3] |
| Carbon Monoxide (CO) | Impurity in hydrogen gas | Hydrogen source | Iron, Copper, Palladium-based catalysts[2][3] |
| Reaction By-products | Strongly adsorbing intermediates or products | The reaction itself | Catalyst-dependent[2][10] |
Analytical Techniques for Poison Identification:
To pinpoint the specific poison, a combination of analytical techniques on the spent catalyst and the reaction components is crucial.[3]
| Analytical Technique | Information Provided |
| Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) | Detects and quantifies trace metal impurities on the catalyst.[3] |
| X-ray Photoelectron Spectroscopy (XPS) | Analyzes the elemental composition and chemical state of the catalyst surface, identifying adsorbed poisons.[3][6] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Identifies volatile organic poisons in the feedstock, solvent, or reaction mixture.[3][11] |
| Temperature-Programmed Desorption (TPD) | Studies the desorption of adsorbed species from the catalyst surface, providing information on the strength of poison binding.[2][3][6] |
| Elemental Analysis (CHN/S) | Determines the bulk carbon, hydrogen, nitrogen, and sulfur content of the catalyst, which can indicate coking or poisoning by S/N compounds.[9] |
Question 3: My catalyst is confirmed to be poisoned. Can it be regenerated, and what are the appropriate procedures?
Catalyst regeneration is often possible for reversibly poisoned catalysts and can be a cost-effective alternative to replacement.[3][6] The choice of regeneration method depends on the nature of the poison.
Regeneration Strategies:
| Regeneration Method | Description | Applicable Poisons |
| Thermal Treatment | Heating the catalyst in an inert or reactive gas stream to desorb or decompose the poison.[3][12] | Weakly adsorbed organic compounds, some sulfur compounds. |
| Chemical Washing | Using acidic or basic solutions to dissolve and remove the poison.[3] | Metal impurities, some strongly adsorbed species. |
| Solvent Extraction | Using a suitable solvent to extract the poisoning species.[3][5] | Organic residues and by-products. |
| Oxidative Regeneration | Controlled heating in an oxidizing atmosphere (e.g., air) to burn off carbonaceous deposits (coke).[10][13] | Coke, organic foulants. |
| Reductive Treatment | Treating the catalyst with a reducing agent (e.g., hydrogen) at elevated temperatures to restore the active metal sites.[10] | Oxidized metal species, some sulfur compounds. |
Experimental Protocol: General Thermal Regeneration of a Poisoned Catalyst
-
Catalyst Loading: Carefully load the deactivated catalyst into a tube furnace or a suitable reactor.
-
Inert Gas Purge: Purge the system with an inert gas (e.g., nitrogen or argon) at room temperature to remove any residual reactants or air.[3]
-
Heating Program: Heat the catalyst under a continuous flow of the inert gas to a specific temperature. The optimal temperature and duration depend on the poison's nature and the catalyst's thermal stability.[3]
-
Holding: Maintain the target temperature for a set period to ensure complete removal of the poison.
-
Cooling: Cool the catalyst down to room temperature under the inert gas flow.
-
Passivation (if necessary): For pyrophoric catalysts like Palladium on Carbon (Pd/C), a passivation step may be required before exposure to air.
Caption: Workflow for thermal regeneration of a poisoned catalyst.
Frequently Asked Questions (FAQs)
Q1: What are the most common signs of catalyst poisoning in my benzofuran hydrogenation reaction?
A1: The most common indicators include a significant decrease in the reaction rate or a complete stall, a noticeable reduction in product yield and selectivity, and the need for harsher reaction conditions (e.g., higher temperature or pressure) to achieve the desired conversion.[3][4] A change in the catalyst's physical appearance, such as color, can also be a sign.[10]
Q2: What is the difference between a reversible and an irreversible poison?
A2: The distinction lies in the strength of the interaction between the poison and the catalyst.[3]
-
Reversible poisoning: The poison weakly adsorbs to the catalyst's active sites. The catalyst's activity can often be restored by removing the poison from the feedstock or through a simple regeneration procedure.[3]
-
Irreversible poisoning: The poison forms a strong, stable chemical bond with the active sites. This type of poisoning is often permanent, and the catalyst may need to be replaced.[3]
Q3: How can I prevent catalyst poisoning in the first place?
A3: Proactive measures are the most effective way to combat catalyst poisoning.
-
Feedstock Purification: Removing potential poisons from the reactants and solvent before they enter the reactor is the most effective strategy.[5][12] This can be achieved through techniques like distillation, recrystallization, or passing the feedstock through a guard bed of adsorbent material.
-
Catalyst Modification: In some cases, the catalyst itself can be modified to be more resistant to poisoning. This can involve creating bimetallic catalysts or applying protective coatings.[2][5][14]
-
Process Optimization: Adjusting reaction conditions, such as temperature and pressure, can sometimes minimize the adsorption of poisons onto the catalyst surface.[5][10]
Q4: Can coke formation be a problem in benzofuran hydrogenation?
A4: While more common in high-temperature dehydrogenation reactions, coke (carbonaceous deposits) can form on the catalyst surface during benzofuran hydrogenation, especially under harsh conditions or with certain substrates.[13][15] Coke deactivates the catalyst by physically blocking active sites.[15] Regeneration from coking typically involves controlled oxidation to burn off the carbon deposits.[13]
Q5: Are there any specific catalyst types that are more resistant to poisoning in benzofuran hydrogenation?
A5: Research has shown that modifying catalysts can enhance their resistance to poisoning. For instance, ruthenium nanoparticles immobilized on a Lewis-acid-functionalized supported ionic liquid phase (Ru@SILP-LA) have demonstrated high activity, selectivity, and stability for the selective hydrogenation of benzofurans.[1][16] The design of such multifunctional catalyst systems can offer improved performance in the presence of potential poisons. Additionally, bimetallic catalysts are often more tolerant to certain poisons compared to their monometallic counterparts.[5]
References
- Catalyst Poisoning Mitigation → Term - Energy → Sustainability Directory. (2025, November 23).
- How to Prevent Catalyst Poisoning at the Industrial Scale. (2024, April 23).
- Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause. (2024, September 9).
- Catalyst Poisoning Testing - Intertek.
- Poisoning Mechanisms And Regeneration Strategies - Patsnap Eureka. (2025, August 27).
- Ultratrace Quantitative Analysis of Catalyst Poisoners Using a Dedicated GC-MS Analyzer.
- dealing with catalyst poisoning in the hydrogenation for synthesis - Benchchem.
- Selective Hydrogenation of Benzofurans Using Ruthenium Nanoparticles in Lewis Acid-Modified Ruthenium-Supported Ionic Liquid Phases | ACS Catalysis - ACS Publications. (2020, January 22).
- Selective Hydrogenation of Benzofurans Using Ruthenium Nanoparticles in Lewis Acid-Modified Ruthenium-Supported Ionic Liquid Pha. (2020, January 22).
- Poisoning and Reuse of Supported Precious Metal Catalysts in the Hydrogenation of N-Heterocycles, Part II. (2022, July 1).
- How to detect catalyst poisoning in hydrotreaters - Patsnap Eureka. (2025, June 19).
- Technical Support Center: Overcoming Catalyst Poisoning in Co-Rh Catalytic Systems - Benchchem.
- Catalyst Poisoning Solutions - Gulf Bio Analytical.
- Biomimetic Oxidation of Benzofurans with Hydrogen Peroxide Catalyzed by Mn(III) Porphyrins - MDPI. (2020, January 1).
- Enantio‐ and Diastereoselective, Complete Hydrogenation of Benzofurans by Cascade Catalysis - PMC.
- Enantio- and Diastereoselective, Complete Hydrogenation of Benzofurans by Cascade Catalysis - PubMed. (2021, June 7).
- A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC.
- UCLA - eScholarship.org. (2023, March 23).
- What could be causing rapid catalyst deactivation in the hydrogenation of heavier fractions downstream of our steam cracker furnace? | Axens. (2022, August 30).
- Catalytic hydrogenation mechanism. a) Poisoning experiments. b) Free... - ResearchGate.
- Advanced Strategies for Mitigating Catalyst Poisoning in Low and High Temperature Proton Exchange Membrane Fuel Cells: Recent Progress and Perspectives - MDPI. (2025, January 24).
- Recent Advances in Nickel-Based Catalysts for Hydrogenation Reactions: Deactivation Mechanisms and Design Principles | ACS Catalysis - ACS Publications. (2026, March 2).
- Heterogeneous catalytic hydrogenation of benzofurans. - ResearchGate.
- Coke Formation and Regeneration during Fe-ZSM-5-Catalyzed Methane Dehydro-Aromatization - MDPI. (2024, April 26).
- Regeneration of catalysts deactivated by coke deposition: A review - 低碳催化与工程研究部. (2020, July 5).
- Catalyst Deactivation, Poisoning and Regeneration - MDPI. (2019, August 5).
- Deactivation and Regeneration Method for Ni Catalysts by H2S Poisoning in CO2 Methanation Reaction - Semantic Scholar. (2021, October 27).
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Technical Support Center: Separation of 3,6-Dimethyl-2,3-dihydro-1-benzofuran Isomers
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the analytical separation of 3,6-dimethyl-2,3-dihydro-1-benzofuran isomers. This guide is designed for researchers, scientists, and drug development professionals who are working with this chiral compound and its derivatives. As many benzofuran structures are foundational in biologically active compounds, achieving robust and reliable enantiomeric separation is critical for accurate pharmacological assessment and quality control.[1][2]
This document provides in-depth answers to common questions and solutions to problems encountered during method development and routine analysis.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the nature of this compound and the analytical strategies for its separation.
Q1: What are the isomers of this compound, and why is their separation important?
The core structure of this compound possesses a chiral center at the C3 position, meaning it exists as a pair of enantiomers (non-superimposable mirror images). The separation of these enantiomers is crucial because stereoisomers can exhibit significantly different biological, pharmacological, and toxicological properties.[3] Regulatory bodies like the FDA often require that stereoisomers be treated as separate drugs, necessitating methods to isolate and quantify each one.[3][4]
Q2: What are the primary chromatographic techniques for separating these isomers?
The direct separation of enantiomers is most effectively achieved using chiral chromatography. The main techniques are:
-
High-Performance Liquid Chromatography (HPLC): This is the most common and versatile method, utilizing a chiral stationary phase (CSP) to differentiate between the enantiomers.[5][6]
-
Supercritical Fluid Chromatography (SFC): SFC is increasingly popular for chiral separations due to its high speed, efficiency, and reduced use of toxic organic solvents.[3][5][7] It often provides better resolution than HPLC in a shorter time.
-
Gas Chromatography (GC): Chiral GC, typically using a cyclodextrin-based column, can be used for volatile and thermally stable benzofuran derivatives.[8]
Q3: Which type of chromatography column is most effective for this separation?
The choice of column is the most critical factor in a successful chiral separation.[6] For benzofuran derivatives, polysaccharide-based Chiral Stationary Phases (CSPs) are highly recommended. These phases, typically based on cellulose or amylose derivatives coated or immobilized on a silica support, provide the necessary three-dimensional structure for chiral recognition.[9] The interaction between the analyte and the stationary phase forms a transient diastereomeric complex, leading to different retention times for each enantiomer.[5][10]
Q4: What are the typical mobile phases used for separating benzofuran derivatives on chiral columns?
The mobile phase composition is highly dependent on the CSP and the specific analyte. A screening process is often necessary.[9]
-
Normal Phase (NP): This is the most common mode for polysaccharide CSPs. Mobile phases typically consist of a non-polar solvent like n-hexane or heptane mixed with an alcohol modifier such as isopropanol (IPA) or ethanol.[6][11]
-
Reversed Phase (RP): Some immobilized polysaccharide columns can be operated in reversed-phase mode with mobile phases like acetonitrile/water or methanol/water.
-
Polar Organic Mode: This involves using a polar organic solvent like acetonitrile or methanol, often with additives.
-
Additives: For acidic or basic analytes, small amounts of an additive (e.g., 0.1% trifluoroacetic acid for acids, 0.1% diethylamine for bases) can significantly improve peak shape and resolution.[11][12]
Section 2: Troubleshooting Guide
This section is formatted as a series of common problems and provides systematic approaches to their resolution.
Problem 1: Complete Co-elution (No Separation)
Question: I'm injecting a racemic standard of a this compound derivative onto a new chiral column, but I only see one peak. What's wrong?
Answer: A complete lack of separation is a common starting point in chiral method development. The primary causes are either a lack of interaction between the analyte and the chiral stationary phase (CSP) or improper analytical conditions.[12]
Probable Causes & Solutions:
-
Inappropriate Chiral Stationary Phase (CSP): The fundamental issue may be that the selected CSP does not offer the necessary stereospecific interactions for your specific molecule. Chiral recognition depends on forming transient diastereomeric complexes, and not all CSPs work for all molecules.[10][12]
-
Solution: Screen different CSPs. A prudent approach is to test columns with different selectors, such as one based on amylose and another on cellulose.[9]
-
-
Incorrect Mobile Phase System: The choice between normal-phase, reversed-phase, or polar organic mode is critical. An incorrect solvent system can prevent the interactions needed for separation.[12]
-
Solution: If using a normal-phase system (e.g., Hexane/IPA), try changing the alcohol modifier (e.g., switch from IPA to ethanol). If the column is compatible, test a reversed-phase or polar organic mobile phase.
-
-
Insufficient Column Equilibration: Polysaccharide-based chiral columns can require extended equilibration times to ensure a stable baseline and consistent performance, sometimes up to 1-2 hours.[12]
-
Solution: Ensure the column is equilibrated with at least 20-30 column volumes of the mobile phase before the first injection.
-
The following diagram outlines a logical workflow for tackling a new chiral separation.
Caption: A systematic workflow for chiral method development.
Problem 2: Poor Resolution
Question: I can see a small shoulder on my peak, but the two enantiomers are not baseline-resolved. How can I improve the resolution?
Answer: Improving resolution involves optimizing the three key chromatographic parameters: selectivity (α), efficiency (N), and retention factor (k'). Selectivity is the most influential factor for improving resolution in chiral separations.[9]
Troubleshooting Steps:
-
Optimize Selectivity (α):
-
Mobile Phase Modifier: The type of alcohol used in a normal-phase system can have a huge impact on selectivity.[9] If you are using isopropanol (IPA), try switching to ethanol or n-propanol.
-
Temperature: Temperature affects the thermodynamics of the chiral recognition process. Lowering the temperature often enhances the weak bonding forces responsible for separation, leading to better resolution.[12][13] Conduct a temperature study at, for example, 15°C, 25°C, and 40°C.
-
Mobile Phase Additives: If your analyte has acidic or basic functional groups, adding a small amount of an acid (e.g., 0.1% TFA) or base (e.g., 0.1% DEA) can improve selectivity and peak shape.[12]
-
-
Increase Efficiency (N):
-
Reduce Flow Rate: Chiral stationary phases often exhibit slow mass transfer kinetics. Reducing the flow rate allows more time for interactions, which increases efficiency and resolution.[12] Try decreasing the flow rate from 1.0 mL/min to 0.5 mL/min.
-
-
Adjust Retention Factor (k'):
-
Modify Solvent Strength: In normal phase, decreasing the percentage of the alcohol modifier will increase retention times and may improve resolution, provided the peaks do not become overly broad.
-
| Parameter Change | Probable Effect on Resolution | Rationale |
| Switch alcohol modifier (e.g., IPA to EtOH) | Can significantly increase or decrease | Changes the nature of the hydrogen bonding and dipole-dipole interactions between the analyte, mobile phase, and CSP.[9] |
| Decrease temperature | Usually increases | Enhances the stability of the transient diastereomeric complexes, leading to greater differentiation between enantiomers.[12][13] |
| Decrease flow rate | Usually increases | Improves column efficiency (N) by allowing more time for mass transfer and interaction with the CSP.[12] |
| Decrease % alcohol in normal phase | May increase | Increases retention factor (k'). If selectivity (α) is maintained, longer residence time on the column can lead to better separation. |
| Add acidic/basic modifier | Can significantly improve | Suppresses unwanted ionic interactions with the silica support, improving peak shape and sometimes revealing hidden selectivity.[11][12] |
Problem 3: Peak Tailing
Question: My peaks are asymmetrical and tailing, which is affecting my ability to quantify the isomers accurately. What causes this?
Answer: Peak tailing is a common issue that can severely impact resolution and integration. In chiral chromatography, it often points to secondary, undesirable interactions or sample-related issues.[14]
Probable Causes & Solutions:
-
Column Overload: Chiral columns are more susceptible to mass overload than achiral columns. This is a primary cause of peak tailing.[14]
-
Solution: Reduce the amount of sample injected. Dilute your sample or, if using a GC, increase the split ratio. For many chiral HPLC applications, on-column concentrations should be kept low.[14]
-
-
Active Sites: Contamination in the injector, or on the column itself, can create active sites that cause unwanted interactions with your analyte.[14]
-
Solution: Use mobile phase additives (0.1% DEA for basic compounds, 0.1% TFA for acidic compounds) to mask active sites on the silica support.[12] Also, perform regular system maintenance, including cleaning the injector.
-
-
Inappropriate Sample Solvent: Dissolving the sample in a solvent that is much stronger than the mobile phase can cause peak distortion and tailing.[12][15]
-
Solution: Whenever possible, dissolve the sample in the mobile phase itself. If this is not feasible, use the weakest solvent in which your sample is soluble.
-
Problem 4: Peak Splitting or Broadening
Question: My peaks look distorted, either split or much broader than expected. What should I check?
Answer: Peak splitting or significant broadening can be caused by chemical effects at the point of injection or physical problems with the column or HPLC system.[15][16]
Probable Causes & Solutions:
-
Injection Solvent Mismatch: Injecting the sample in a solvent significantly stronger than the mobile phase is a very common cause of peak splitting.[15][16]
-
Solution: As with peak tailing, dissolve the sample in the mobile phase or a weaker solvent.
-
-
Column Void: A void or channel can form at the head of the column due to pressure shocks or degradation of the silica packing material.[17]
-
Solution: This often requires column replacement. To prevent this, always ramp up flow rates slowly and operate within the column's pressure limits.
-
-
Partially Clogged Frit or Tubing: A blockage in the system before the column can cause the sample band to spread before it reaches the stationary phase.[16]
-
Solution: Filter all samples and mobile phases. If a blockage is suspected, systematically check components by disconnecting them and checking pressures.
-
Section 3: Experimental Protocols
Protocol 1: Chiral HPLC Method Screening
This protocol provides a starting point for developing a separation method for a new this compound derivative.
-
Column Selection:
-
Select at least two polysaccharide-based chiral columns with different selectors (e.g., a cellulose-based column and an amylose-based column).
-
-
Mobile Phase Preparation:
-
Prepare two primary mobile phase systems for normal phase screening:
-
Mobile Phase A: n-Hexane / Isopropanol (IPA)
-
Mobile Phase B: n-Hexane / Ethanol (EtOH)
-
-
If the analyte is basic, add 0.1% diethylamine (DEA) to the alcohol portion of the mobile phase. If acidic, add 0.1% trifluoroacetic acid (TFA).
-
-
Initial Screening Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detector: UV (select a wavelength where the analyte has strong absorbance).
-
Injection Volume: 5 µL
-
Sample Concentration: ~0.5 - 1.0 mg/mL, dissolved in mobile phase.
-
-
Screening Execution:
-
Run a gradient screen on each column to quickly find a promising isocratic condition. For example:
-
Start with 98:2 (Hexane:Alcohol).
-
Run a linear gradient to 60:40 (Hexane:Alcohol) over 20 minutes.
-
-
Based on the elution time from the gradient run, calculate and test an isocratic mobile phase composition.
-
If no separation is observed, repeat the screen with the second mobile phase system (e.g., switch from IPA to EtOH).
-
-
Evaluation:
-
Assess the chromatograms for any signs of separation (shoulders or distinct peaks). The condition that provides the best initial separation is the starting point for further optimization as described in the Troubleshooting section.
-
Protocol 2: Chiral Column Care and Regeneration
Proper column care is essential for maintaining performance and extending the lifetime of expensive chiral columns.
-
Routine Washing:
-
After use with buffered mobile phases, flush the column with a non-buffered mobile phase (e.g., Hexane/IPA) to remove salts.
-
Regularly wash the column with a stronger solvent than your mobile phase to remove strongly retained contaminants. For normal phase, flushing with 100% IPA or ethanol is effective.[11]
-
-
Storage:
-
For short-term storage (overnight), it is generally safe to leave the column in the mobile phase (unbuffered).
-
For long-term storage, store the column in the solvent recommended by the manufacturer, which is often the shipping solvent (e.g., Hexane/IPA 90:10).[11] Ensure the end-plugs are tightly sealed.
-
-
Regeneration (Immobilized Columns Only):
-
Warning: This procedure should only be used for immobilized polysaccharide CSPs. It will irreversibly damage coated CSPs.[18]
-
If a column shows a significant loss of performance, a regeneration procedure using solvents like dichloromethane (DCM) or ethyl acetate can sometimes restore it.[18] Always consult the manufacturer's specific instructions before attempting regeneration.
-
References
- Analysis of Carbofuran and its Metabolites in Biological Samples: Application Notes and Protocols. (n.d.). BenchChem.
- Playing with Selectivity for Optimal Chiral Separation. (2023, January 19). LCGC International.
- Technical Support Center: Enhancing Resolution in Chiral Chromatography. (n.d.). BenchChem.
- How can I improve my chiral column resolution? (2014, September 17). ResearchGate.
- Gupta, R. C. (Ed.). (2006). Analytical Methods and Their Detection Limits for Carbofuran and Its Metabolites in Various Matrices.
- Spittler, T. D., & Marafioti, R. A. (1983). Determination of carbofuran and its metabolites.
- Christie, W. W. (2019, July 23). The Chromatographic Resolution of Chiral Lipids. AOCS Lipid Library.
- Carbofuran in Drinking-water. (1996).
- Troubleshooting poor peak resolution in chiral GC analysis of citronellol isomers. (n.d.). BenchChem.
- Butler, L. I., & McDonough, L. M. (1971). Determination of Residues of Carbofuran and Its Toxic Metabolites by Electron Capture Gas Chromatography after Derivative Formation. Journal of Association of Official Analytical Chemists, 54(6), 1357–1360.
- Advancement of Chiral Resolution and Separations: Techniques and Applications. (2024). Highlights in Science, Engineering and Technology, 83, 306-311.
- Restore Chiral Column Performance: Tips for Peak Tailing, Splitting. (2021, March 14). Daicel Chiral Technologies.
- It Isn't Always The Column: Troubleshooting Your HPLC Separation. (2023, July 25). Agilent.
- Troubleshoot Chiral Column Performance: Efficiency & Resolution. (2021, March 14). Daicel Chiral Technologies.
- Faria, J., et al. (2021). Enantioselective Synthesis of 3,3-Disubstituted-2,3-dihydrobenzofurans by Intramolecular Heck-Matsuda/Carbonylation/Stille Coupling. Molecules, 26(13), 3894.
- Enantioselective Synthesis of 3,3-Disubstituted-2,3-dihydrobenzofurans by Intramolecular Heck-Matsuda/Carbonylation/Stille Coupling. (2025, June 25).
- Ishida, T., et al. (2002). Separation of stereoisomers of several furan derivatives by capillary gas chromatography-mass spectrometry, supercritical fluid chromatography, and liquid chromatography using chiral stationary phases.
- Chiral Separation Using SFC and HPLC Pittcon 2016 1760-16. (2016). Shimadzu.
- A Strategy for Developing HPLC Methods for Chiral Drugs. (2020, November 12). LCGC International.
- De Luca, L., Giacomelli, G., & Nieddu, G. (2007). A Facile Approach to the Synthesis of Chiral 2-Substituted Benzofurans. The Journal of Organic Chemistry, 72(10), 3955–3957.
- Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 2-(2-thienyl)benzofuran. (n.d.). BenchChem.
- When using HPLC, how do you deal with split peaks? (2013, May 8). ResearchGate.
- Application Note: Analysis of Benzofuran Derivatives by HPLC-UV/MS. (n.d.). BenchChem.
- Profiling the Isomerization of Biologically Relevant (E)-(Z) Isomers by Supercritical Fluid Chromatography (SFC). (2026, February 17). LCGC International.
- Enantiomeric separation of privileged scaffold derivatives in early drug discovery using chiral SFC. (2008, April 15). The Analytical Scientist.
- 3,6-dimethyl-2,3,3a,4,5,7a-hexahydro-1-benzofuran-2-one. (n.d.). TargetMol.
- Benzofuran, 3,6-dimethyl-. (n.d.). NIST Chemistry WebBook.
- Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules. (n.d.).
- One-pot synthesis of benzofurans via heteroannulation of benzoquinones. (2021).
- 3,6-Dimethyl-2(3H)-benzofuranone (FDB018355). (2010, April 8). FooDB.
- Stevenson, R. L. (2013, March 7). State-of-the-Art Separations With Convergence Chromatography. American Laboratory.
- Chiral Drug Separ
- 3,6-Dimethyl-2,3,3a,4,5,7a-hexahydrobenzofuran. (n.d.). NIST Chemistry WebBook.
- Resolution of 2,3-dihydro-benzofuran-3-ols. (2011). Journal of Chemical Sciences, 123(4), 459–466.
- 2,3-Dihydro-1-benzofuran derivatives as a series of potent selective cannabinoid receptor 2 agonists. (2009). ChemMedChem, 4(10), 1615–1629.
- Synthesis of 2,3-dihydrobenzofuran-2-ones and 2,3- dihydrobenzothiophen-2- and 3-ones by rearrangements of 3- hydroxy analogs. (2006). Arkivoc, 2006(14), 163-172.
- Synthesis of Chiral 2,3-Dihydrofurans via One-pot Pd-Catalyzed Asymmetric Allylic Cycloaddition. (n.d.). DOI.
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Stability issues of 3,6-Dimethyl-2,3-dihydro-1-benzofuran under oxidative conditions
Introduction
Welcome to the technical support guide for 3,6-Dimethyl-2,3-dihydro-1-benzofuran. This document is designed for researchers, medicinal chemists, and process development scientists who utilize this heterocyclic scaffold in their work. Dihydrobenzofurans are prevalent motifs in numerous bioactive natural products and pharmaceutical agents.[1][2][3][4] However, the dihydro-aromatic system, particularly the ether linkage within the saturated furan ring, can be susceptible to oxidation. This guide provides in-depth answers to frequently asked questions, detailed troubleshooting protocols, and validated methods to help you anticipate and manage stability issues related to oxidative conditions, ensuring the integrity of your experiments and the quality of your results.
Frequently Asked Questions (FAQs)
Q1: What are the primary structural features of this compound that contribute to its oxidative instability?
A1: The susceptibility of this compound to oxidation stems from two key structural features within the 2,3-dihydrofuran ring:
-
Benzylic C-H Bonds: The C2 and C3 positions are adjacent to the aromatic benzene ring, making the hydrogen atoms at these positions "benzylic-like." These C-H bonds are weaker and more susceptible to abstraction by radical species, which is often the initiating step in autoxidation processes.
-
Ether Linkage (O1): The cyclic ether is prone to attack by strong oxidizing agents and can participate in radical-mediated degradation pathways. Oxidation can lead to the formation of hydroperoxides, which are often unstable and can decompose to form various degradation products. Computational studies on the related dibenzofuran structure show that oxidation is a primary degradation pathway under atmospheric conditions.[5]
Q2: I'm observing new, unexpected peaks in my HPLC/GC-MS analysis after my reaction or during storage. What are the likely degradation products?
A2: Under oxidative conditions (e.g., exposure to air, light, or residual oxidizing agents), this compound can degrade into several products. While the exact profile depends on the specific oxidant and conditions, common degradation pathways for dihydrobenzofurans lead to:
-
Hydroxylated Derivatives: Oxidation at the benzylic positions (C2 or C3) can introduce hydroxyl groups.
-
Ring-Opened Products: Cleavage of the C-O bond in the dihydrofuran ring is a common degradation pathway, often resulting in the formation of a substituted phenol with a ketone or aldehyde side chain. For example, studies on related benzofuran-2(3H)-ones show that decarbonyl-oxidation can occur, leading to 2-hydroxybenzophenones.[6]
-
Ketones: Oxidation of a benzylic C-H bond can lead to the formation of a ketone, such as a benzofuran-3(2H)-one derivative.[7]
-
Aromatized Benzofuran: Dehydrogenation of the dihydro-furan ring can occur under certain catalytic or thermal conditions to form the more stable 3,6-dimethylbenzofuran.
The diagram below illustrates a plausible initial pathway for oxidative degradation.
Caption: Plausible initial steps in the oxidative degradation of the dihydrobenzofuran core.
Q3: How should I properly store solid samples and solutions of this compound to maximize its shelf-life?
A3: Proper storage is critical to prevent oxidative degradation. We recommend following the guidelines summarized in the table below, which are based on best practices for stabilizing similar heterocyclic compounds.[8]
| Form | Temperature | Atmosphere | Light Conditions | Container | Rationale |
| Solid Powder | -20°C or below | Inert (Argon or N₂) | Protect from light | Amber glass vial, tightly sealed | Minimizes thermal and photo-oxidative degradation. The inert atmosphere displaces oxygen, preventing autoxidation. |
| Stock Solution | -20°C or below | Inert (Argon or N₂) | Protect from light | Amber glass vial with PTFE-lined cap | Solutions, especially in protic or peroxide-forming solvents, are more susceptible to degradation. Aprotic solvents like DMSO or DMF are generally preferred. |
Q4: I need to perform a reaction using an oxidizing agent. What precautions can I take to prevent degradation of my dihydrobenzofuran starting material or product?
A4: When designing a synthesis that involves oxidative conditions, consider the following to maintain the integrity of the dihydrobenzofuran core:
-
Choice of Oxidant: Select milder, more selective oxidizing agents where possible. The reactivity can vary significantly; for example, silver(I) oxide has been used in oxidative coupling reactions to form dihydrobenzofurans, suggesting some compatibility.[9]
-
Temperature Control: Perform the reaction at the lowest effective temperature to reduce the rate of potential side reactions and degradation.
-
Inert Atmosphere: Unless oxygen is a required reagent, conduct the reaction under a blanket of argon or nitrogen to prevent unwanted side oxidations.
-
Reaction Time: Monitor the reaction closely (e.g., by TLC or LC-MS) and quench it as soon as the starting material is consumed to minimize over-oxidation of the product.
-
Quenching: Use an appropriate reducing agent to quench any excess oxidant during workup (e.g., sodium thiosulfate for halogen-based oxidants, or sodium sulfite for peroxides).
Troubleshooting Guide
Issue 1: My purified compound, which appears as a clear oil or white solid, rapidly turns yellow or brown upon standing.
-
Potential Cause: This is a classic sign of oxidative degradation. The colored species are likely polymeric materials or highly conjugated degradation products formed upon exposure to oxygen and/or light.
-
Troubleshooting Steps:
-
Re-purify: Immediately re-purify a small amount of the material via flash chromatography.
-
Solvent Choice: Ensure final evaporation is from a non-peroxide-forming solvent (e.g., avoid THF, diethyl ether if old). Use solvents from a freshly opened bottle or that have been tested for peroxides.
-
Strict Storage: Immediately store the purified compound under an inert atmosphere (argon or nitrogen) at -20°C in a light-protected vial, as detailed in the storage table above.
-
Issue 2: My reaction yield is inconsistent, and I see multiple unidentified spots by TLC near my product.
-
Potential Cause: Your starting material or product may be degrading during the reaction or workup. This is particularly common in reactions run at elevated temperatures or for extended periods in the presence of air. Some substituted dihydrobenzofurans have been noted for their low stability in air.[10]
-
Troubleshooting Steps:
-
Degas Solvents: Before starting the reaction, degas all solvents by sparging with argon or nitrogen for 15-20 minutes.
-
Workup Conditions: Minimize the duration of the workup. If performing an aqueous extraction, ensure the aqueous layers are deoxygenated if the product is particularly sensitive.
-
Purification: Consider using a less reactive stationary phase for chromatography if you suspect degradation on silica gel. For example, deactivated (neutral) alumina could be an alternative.
-
Experimental Protocols
Protocol 1: Forced Degradation Study to Assess Oxidative Stability
This protocol provides a framework to proactively assess the stability of your specific batch of this compound under common oxidative stress conditions.[8]
Objective: To identify potential degradation products and determine the compound's lability under oxidative, thermal, and photolytic stress.
Materials:
-
This compound (high purity)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
30% Hydrogen Peroxide (H₂O₂)
-
HPLC or UPLC system with DAD/PDA and MS detectors
-
Calibrated oven, UV lamp (254 nm)
Procedure:
-
Prepare Stock Solution: Accurately prepare a 1 mg/mL stock solution of the compound in acetonitrile.
-
Set Up Stress Conditions:
-
Control: Mix 1 mL of stock solution with 1 mL of acetonitrile. Keep at room temperature, protected from light.
-
Oxidative Stress: Mix 1 mL of stock solution with 1 mL of 6% H₂O₂ (final H₂O₂ concentration of 3%). Keep at room temperature.
-
Thermal Stress: Place a sealed vial of the stock solution in an oven at 60°C.
-
Photolytic Stress: Expose a quartz vial of the stock solution to a UV lamp (254 nm).
-
-
Time Points: Sample from each condition at t = 0, 2, 4, 8, and 24 hours.
-
Analysis: Dilute each sample appropriately and analyze by LC-MS. Monitor the disappearance of the parent peak and the appearance of new peaks. Use the mass spectrometer to obtain mass data for any significant new peaks to aid in structural elucidation.
Caption: Workflow for conducting a forced degradation study.
Protocol 2: Analytical Method for Monitoring Stability
This provides a starting point for an HPLC method to separate the parent compound from potential non-polar and polar degradation products.
| Parameter | Condition |
| Column | C18 reverse-phase, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | Start at 30% B, ramp to 95% B over 10 min, hold for 2 min |
| Flow Rate | 0.4 mL/min |
| Column Temp. | 40°C |
| Injection Vol. | 2 µL |
| Detection | DAD/PDA (210-400 nm) and/or ESI-MS (Positive Ion Mode) |
Note: This method should be validated for your specific application. The detection and characterization of degradation products often relies on techniques like HPLC-MS/MS.[11] For volatile compounds or degradation products, GC-MS is also a powerful analytical tool.[12][13]
References
- Vertex AI Search. (2024).
- Murdoch University - Research Portal. (n.d.).
- KITopen. (n.d.).
- PMC. (2016).
- PMC. (n.d.).
- Semantic Scholar. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones.
- ResearchGate. (n.d.). Metabolic pathways for degradation of dibenzofuran by Pseudomonas sp....
- MDPI. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones.
- Organic Chemistry Portal. (n.d.). 2,3-Dihydrobenzofuran synthesis.
- BenchChem. (2025).
- J-Stage. (n.d.). Optimization of the Reaction Conditions for the Synthesis of Dihydrobenzofuran Neolignans.
- Organic Chemistry Portal. (n.d.). Synthesis of Benzofuran-3(2H)-ones.
- PMC. (n.d.).
- ACS Publications. (2026). Cationic Cascade Strategy for the Synthesis of Dihydrobenzofuran and Isochromane Scaffolds.
- PMC - NIH. (n.d.).
- Google Patents. (n.d.). EP0306729A1 - Polymer bound antioxidant stabilizers.
- ResearchGate. (n.d.).
- NIST WebBook. (n.d.). 3,6-Dimethyl-2,3,3a,4,5,7a-hexahydrobenzofuran.
- Beilstein Archives. (n.d.). Transition Metal Free Decarbonyl-Oxidation of 3-Arylbenzofuran-2(3H)-ones: Access to 2-Hydroxy Benzophenones.
- Organic Chemistry Portal. (2014).
- Google Patents. (n.d.).
- ResearchGate. (n.d.). [Analysis and identification of degradation products of buagafuran by high performance liquid chromatography-diode array detection-tandem mass spectrometry] | Request PDF.
- ResearchGate. (n.d.).
- MDPI. (2025). Synthesis of 2,3-Dihydrobenzofuran Chalcogenides Under Visible Light: A Sustainable Approach.
Sources
- 1. Photocatalytic Synthesis of Dihydrobenzofurans by Oxidative [3+2] Cycloaddition of Phenols - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Research Portal [researchportal.murdoch.edu.au]
- 6. beilstein-archives.org [beilstein-archives.org]
- 7. Benzofuran-3(2H)-one synthesis [organic-chemistry.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. scielo.br [scielo.br]
- 10. Synthesis of Functionalized Dihydrobenzofurans By Direct Aryl C–O Bond Formation Under Mild Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Isolation and Characterization of a Dibenzofuran-Degrading Yeast: Identification of Oxidation and Ring Cleavage Products - PMC [pmc.ncbi.nlm.nih.gov]
- 13. atsdr.cdc.gov [atsdr.cdc.gov]
Technical Support Center: Navigating the Challenges of Coumaran Synthesis
Welcome to our dedicated technical support center for the synthesis of coumarans (2,3-dihydrobenzofurans) and their related coumarin precursors. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with these important heterocyclic scaffolds. We understand that synthesizing these molecules can present unique challenges, leading to frustratingly low conversion rates and purification difficulties.
This guide moves beyond simple protocol recitation. It is structured to provide you with a deeper understanding of the underlying chemical principles that govern these reactions. By understanding the "why" behind each step, you will be better equipped to troubleshoot effectively and optimize your synthetic routes.
Troubleshooting Guide: Low Conversion Rates in Coumaran & Coumarin Synthesis
This section is formatted as a series of common issues encountered in the lab, followed by detailed explanations and actionable solutions.
Issue 1: My Pechmann condensation for coumarin synthesis is resulting in a low yield.
The Pechmann condensation, a classic and versatile method for synthesizing coumarins from phenols and β-ketoesters, can be prone to low yields if not properly optimized.[1]
Potential Causes & Solutions:
-
Inappropriate Catalyst Selection or Activity: The choice and condition of the acid catalyst are paramount.[2]
-
Expertise & Experience: Brønsted acids like H₂SO₄ are effective but can lead to charring at elevated temperatures. Lewis acids (e.g., AlCl₃, ZnCl₂, TiCl₄) or solid acid catalysts (e.g., zeolites, ion-exchange resins) can offer milder conditions and easier workup.[3][4] For electron-rich phenols, a milder catalyst may suffice, whereas electron-deficient phenols often require stronger acids to drive the reaction.[2]
-
Troubleshooting Steps:
-
Catalyst Screening: If using a Brønsted acid, consider switching to a Lewis acid or a solid acid catalyst.
-
Catalyst Loading: The optimal catalyst loading is typically between 5-10 mol%. Too little will result in a sluggish reaction, while too much can promote side reactions.[2]
-
Catalyst Quality: Ensure your catalyst is not hydrated or degraded, as this can significantly reduce its activity.
-
-
-
Sub-Optimal Reaction Temperature: Temperature plays a critical role in reaction kinetics and selectivity.
-
Expertise & Experience: While some Pechmann reactions can proceed at room temperature, many require heating to overcome the activation energy barrier.[2] However, excessive heat can lead to the decomposition of starting materials and products.[2]
-
Troubleshooting Steps:
-
Temperature Optimization: Perform small-scale trial reactions at various temperatures (e.g., 60°C, 80°C, 100°C) to identify the optimal range for your specific substrates.
-
Reaction Monitoring: Closely monitor the reaction progress using Thin Layer Chromatography (TLC) to avoid prolonged heating once the starting material is consumed.
-
-
-
Presence of Water: The Pechmann condensation is a condensation reaction that generates water. The presence of water can inhibit the catalyst and may lead to reversible reactions, ultimately lowering the yield.[1]
-
Troubleshooting Steps:
-
Issue 2: My TLC plate shows multiple spots, indicating significant byproduct formation.
The formation of byproducts is a common culprit for low yields of the desired coumarin or coumaran.
Potential Causes & Solutions:
-
Chromone Formation in Pechmann Condensation: Under certain conditions, the Pechmann reaction can yield the isomeric chromone as a significant byproduct.[1]
-
Expertise & Experience: The formation of chromones versus coumarins is often influenced by the substitution pattern of the phenol and the reaction conditions.
-
Troubleshooting Steps:
-
Modify Reaction Conditions: Altering the catalyst and temperature can influence the regioselectivity of the cyclization.
-
Purification Strategy: If chromone formation is unavoidable, careful optimization of column chromatography or recrystallization solvent systems will be necessary for separation.
-
-
-
Incomplete Cyclization or Intermediate Accumulation: The reaction may stall at an intermediate stage, such as the initial transesterification product in a Pechmann condensation or an uncyclized intermediate in a metal-catalyzed coumaran synthesis.[6]
-
Troubleshooting Steps:
-
Increase Reaction Time or Temperature: Cautiously increase the reaction time or temperature and monitor for the conversion of the intermediate to the final product.
-
Re-evaluate Catalyst: The chosen catalyst may not be efficient enough for the cyclization step. Consider a more active catalyst system.
-
-
-
Side Reactions due to Substrate Reactivity: Highly reactive starting materials or harsh reaction conditions can lead to polymerization, decomposition, or other unwanted side reactions.[6]
-
Troubleshooting Steps:
-
Lower the Reaction Temperature: This can help to minimize undesired side reactions that have a higher activation energy.
-
Use a Milder Catalyst: Switching to a less aggressive catalyst can improve selectivity.[7]
-
-
Issue 3: I am struggling to synthesize a substituted 2,3-dihydrobenzofuran (coumaran) in good yield.
The synthesis of the coumaran core often involves transition metal-catalyzed reactions, which can be sensitive to a variety of factors.[8]
Potential Causes & Solutions:
-
Catalyst and Ligand Choice in Metal-Catalyzed Cyclizations: For reactions involving catalysts like palladium, rhodium, or gold, the choice of the metal precursor and the coordinating ligand is critical for reactivity and selectivity.[1][9]
-
Expertise & Experience: The electronic and steric properties of the ligand can influence the catalyst's stability, solubility, and catalytic activity.
-
Troubleshooting Steps:
-
Ligand Screening: If your reaction is sluggish or yielding byproducts, screen a panel of ligands (e.g., different phosphine ligands) to identify the optimal one for your substrate.
-
Catalyst Precursor: The oxidation state and counter-ions of the metal precursor can impact catalyst activation and performance.
-
-
-
Substrate Compatibility: The electronic nature and steric bulk of substituents on the starting materials can significantly impact the efficiency of the cyclization.
-
Expertise & Experience: Electron-withdrawing groups on the aromatic ring can sometimes deactivate it towards cyclization, while bulky groups can sterically hinder the reaction.
-
Troubleshooting Steps:
-
Protecting Groups: If a functional group is interfering with the reaction, consider protecting it before the cyclization step.
-
Modify Starting Materials: If possible, consider synthesizing an analog with a different substitution pattern that may be more amenable to the desired transformation.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the most common named reactions for synthesizing the coumarin core?
A1: The most frequently employed methods include the Pechmann condensation (phenol + β-ketoester), the Knoevenagel condensation (o-hydroxybenzaldehyde + active methylene compound), the Perkin reaction (o-hydroxybenzaldehyde + acid anhydride), and the Wittig reaction.[1][10] Modern approaches also utilize metal-catalyzed cyclizations.[1]
Q2: How can I improve the regioselectivity of my coumarin synthesis?
A2: Regioselectivity can be a challenge when using substituted phenols. The use of directing groups on the phenol can favor cyclization at a specific position. In metal-catalyzed reactions, modifying the ligand on the metal center can also influence the regioselectivity of the C-H activation or cyclization step.[1]
Q3: My purified product is an oil instead of a solid. What should I do?
A3: First, ensure that the product is indeed pure by analytical techniques such as NMR and mass spectrometry. If it is pure but remains an oil, you can try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the desired compound. If these methods fail, purification by column chromatography is the most reliable approach.[7]
Q4: Are there any "green" or more environmentally friendly methods for coumarin synthesis?
A4: Yes, significant research has focused on developing greener synthetic routes. This includes the use of solvent-free reaction conditions, microwave-assisted synthesis to reduce reaction times and energy consumption, and the development of reusable solid acid catalysts to minimize waste.[11][12]
Experimental Protocols
Protocol: Synthesis of 4-Methyl-7-Hydroxycoumarin via Pechmann Condensation
This protocol provides a general guideline. Specific amounts and conditions should be optimized for your particular setup.
Materials:
-
Resorcinol
-
Ethyl acetoacetate
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ethanol
-
Ice
-
Water
Procedure:
-
Setup: In a round-bottom flask equipped with a magnetic stirrer, add resorcinol (1 equivalent) and ethyl acetoacetate (1.1 equivalents).[1]
-
Catalyst Addition: Cool the flask in an ice bath. Slowly and dropwise, add concentrated sulfuric acid (0.5 equivalents) to the mixture with continuous stirring. The mixture will become viscous and may change color.[1]
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30 minutes. Then, heat the mixture in a water bath at 70-80°C for 2-3 hours.[1]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete (as indicated by TLC), cool the reaction mixture to room temperature. Slowly pour the viscous mixture into a beaker of ice-cold water while stirring.[1]
-
Isolation: A solid precipitate should form. Collect the solid by vacuum filtration and wash it thoroughly with cold water to remove any remaining acid and unreacted resorcinol.[1]
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield pure 4-methyl-7-hydroxycoumarin.[1]
Data Presentation
Table 1: Influence of Catalyst on Pechmann Condensation Yield
| Catalyst | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) | Reference |
| H₂SO₄ | 50 | 70-80 | 2-3 | ~70-85 | [1] |
| ZnCl₂ | 10 | 100 | 4 | ~80-90 | [3] |
| TiCl₄ | 10 | 25 | 0.5 | >90 | [13] |
| Zn₀.₉₂₅Ti₀.₀₇₅O | 10 | 110 | 3 | >90 | [2] |
| TBAB | 0.05g | RT | 0.3 | 92 | [12] |
Visualizations
General Reaction Scheme for Coumarin Synthesis
Caption: General workflow for acid or base-catalyzed coumarin synthesis.
Troubleshooting Logic for Low Conversion Rates
Caption: A logical workflow for troubleshooting low yields in synthesis.
References
-
Synthesis of the Coumarin Core - Encyclopedia.pub. Available at: [Link]
-
Recent Progress in the Synthesis of 2,3-Dihydrobenzofurans. Taylor & Francis Online. Available at: [Link]
-
Ultrasound Promoted Stereoselective Synthesis of 2,3-Dihydrobenzofuran Appended Chalcones at Ambient Temperature. SciELO South Africa. Available at: [Link]
-
Synthesis of gem-Difluorinated 2,3-Dihydrobenzofurans Using Freon-22 via [4 + 1] Annulation of Difluorocarbene and Antitumor Activity Evaluation. Organic Letters. Available at: [Link]
-
Coumarin Synthesis: Key Methods, Mechanisms & Exam Tips - Vedantu. Available at: [Link]
-
Synthesis of 2,3-Dihydrobenzofurans. Organic Chemistry Portal. Available at: [Link]
-
Catalytic Screening for the Coumarin Synthesis by Pechmann Condensation. ResearchGate. Available at: [Link]
-
Synthesis of 2,3-Dihydrobenzofurans via a Photochemical Gold-Mediated Atom Transfer Radical Addition Reaction. Organic Letters. Available at: [Link]
-
Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials. MDPI. Available at: [Link]
-
Classical Approaches and Their Creative Advances in the Synthesis of Coumarins: A Brief Review. Journal of Medicinal and Chemical Sciences. Available at: [Link]
-
Synthesis of Coumarins. Organic Chemistry Portal. Available at: [Link]
-
An efficient procedure for the synthesis of coumarin derivatives by using green catalyst: tetra butyl ammonium bromide. IJNRD. Available at: [Link]
-
Metal-catalyzed synthetic strategies toward coumarin derivatives. SciSpace. Available at: [Link]
-
Mechanism and Kinetics of Novel Coumarin Derivatives Production for Pharmaceutical Applications. Semantic Scholar. Available at: [Link]
-
Coumarins Synthesis and Transformation via C–H Bond Activation—A Review. MDPI. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. researchgate.net [researchgate.net]
- 5. organic-chemistry.org [organic-chemistry.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. tandfonline.com [tandfonline.com]
- 9. 2,3-Dihydrobenzofuran synthesis [organic-chemistry.org]
- 10. Coumarin Synthesis: Key Methods, Mechanisms & Exam Tips [vedantu.com]
- 11. Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ijnrd.org [ijnrd.org]
- 13. mdpi.com [mdpi.com]
Technical Support Center: Purification of Crude 3,6-Dimethyl-2,3-dihydro-1-benzofuran
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 3,6-Dimethyl-2,3-dihydro-1-benzofuran. As Senior Application Scientists, we have synthesized our expertise to address the common challenges encountered during the purification of this valuable compound.
Introduction
This compound is a key intermediate in the synthesis of various pharmacologically active molecules. Its purity is paramount for successful downstream applications. This guide will walk you through the common impurities, purification strategies, and analytical techniques to ensure you obtain a highly pure product.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: The impurity profile of crude this compound is highly dependent on the synthetic route. Common impurities may include:
-
Unreacted starting materials: Such as substituted phenols and allylic compounds.
-
Side products: Arising from incomplete cyclization, rearrangements, or over-alkylation.
-
Solvent residues: From the reaction and workup steps.
-
Catalyst residues: If a catalyst was used in the synthesis.
Q2: What are the primary methods for purifying crude this compound?
A2: The most effective purification techniques for this compound are:
-
Flash Column Chromatography: This is the most common and versatile method for separating the target compound from a wide range of impurities.
-
Vacuum Distillation: Suitable for removing non-volatile impurities and for large-scale purification, provided the compound is thermally stable.
-
Recrystallization: This can be a highly effective method for obtaining a crystalline solid product of high purity, if a suitable solvent system is found.
Q3: Which analytical techniques are recommended for assessing the purity of this compound?
A3: To accurately determine the purity of your final product, we recommend using a combination of the following techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile impurities.
-
High-Performance Liquid Chromatography (HPLC): Useful for analyzing non-volatile impurities and for quantitative analysis.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural confirmation and for detecting impurities with different chemical structures.
-
Thin-Layer Chromatography (TLC): A quick and convenient method for monitoring the progress of a reaction and the effectiveness of a purification step.
Troubleshooting Guides
This section addresses specific issues you may encounter during the purification of this compound.
Issue 1: Low yield after column chromatography.
| Possible Cause | Troubleshooting Action |
| Compound is too non-polar and elutes with the solvent front. | Start with a less polar solvent system (e.g., 100% hexanes or heptane) and gradually increase the polarity. |
| Compound is too polar and is sticking to the silica gel. | Use a more polar solvent system. If the compound is acidic or basic, consider adding a small amount of acetic acid or triethylamine to the eluent to improve recovery. |
| Compound is unstable on silica gel. | Consider using a different stationary phase, such as neutral or basic alumina. Perform a small-scale test to check for stability before committing to a large-scale purification. |
| Improper column packing. | Ensure the silica gel is packed uniformly to prevent channeling, which can lead to poor separation and product loss. |
Issue 2: Product is still impure after column chromatography.
| Possible Cause | Troubleshooting Action |
| Co-elution of impurities. | The polarity of the eluent may be too high. Try a shallower gradient or an isocratic elution with a less polar solvent system. |
| Overloading the column. | The amount of crude material loaded onto the column should not exceed 1-2% of the mass of the silica gel for optimal separation. |
| Inappropriate solvent system. | Screen different solvent systems using TLC to find the one that provides the best separation between your product and the impurities. |
Issue 3: Difficulty with recrystallization.
| Possible Cause | Troubleshooting Action |
| Compound oils out instead of crystallizing. | The cooling process may be too rapid, or the solution may be too concentrated. Try cooling the solution more slowly or adding a small amount of a co-solvent in which the compound is less soluble. |
| No crystal formation. | The solution may not be saturated. Concentrate the solution by slowly evaporating the solvent. Seeding with a small crystal of the pure compound can also induce crystallization. |
| Poor recovery. | The compound may be too soluble in the chosen solvent even at low temperatures. Experiment with different solvent systems to find one where the compound has high solubility at high temperatures and low solubility at low temperatures. |
Experimental Protocols
Protocol 1: Flash Column Chromatography
This protocol provides a general guideline for the purification of this compound using flash column chromatography.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexanes or Heptane
-
Ethyl acetate (EtOAc)
-
Glass column
-
Collection tubes
-
TLC plates and chamber
-
UV lamp
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 100% hexanes).
-
Column Packing: Carefully pour the slurry into the column and allow the silica to settle into a uniform bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and load it onto the top of the silica gel bed.
-
Elution: Begin elution with the initial non-polar solvent and gradually increase the polarity by adding ethyl acetate. A typical starting point is a gradient of 0% to 10% ethyl acetate in hexanes.
-
Fraction Collection: Collect fractions in test tubes and monitor the elution of the product by TLC.
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Protocol 2: Purity Assessment by GC-MS
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Appropriate capillary column (e.g., HP-5MS)
Procedure:
-
Sample Preparation: Prepare a dilute solution of the purified compound in a volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Injection: Inject a small volume (typically 1 µL) of the sample into the GC.
-
GC Program: Use a suitable temperature program to separate the components of the sample. A typical program might start at 50°C and ramp up to 250°C.
-
MS Analysis: The mass spectrometer will detect and fragment the eluting compounds, providing a mass spectrum for each peak.
-
Data Interpretation: Analyze the chromatogram to determine the number of peaks and their relative areas. Identify the main product peak and any impurity peaks by comparing their mass spectra to a library or known standards. The purity can be estimated from the relative peak areas.
Visualization of the Purification Workflow
Caption: General workflow for the purification of this compound.
References
This guide was compiled using information from various scientific publications on the synthesis and purification of benzofuran derivatives. For more detailed information, please consult the primary literature.
Validation & Comparative
Comprehensive Comparison Guide: 13C NMR Chemical Shifts for 3,6-Dimethyl-2,3-dihydro-1-benzofuran
Executive Summary
As researchers push the boundaries of drug discovery, the 2,3-dihydrobenzofuran (coumaran) core has emerged as a critical pharmacophore found in numerous natural products and synthetic therapeutics 1. However, the structural elucidation of its substituted derivatives—specifically 3,6-dimethyl-2,3-dihydro-1-benzofuran 2—presents unique analytical challenges. Relying exclusively on empirical spectral data can lead to misassignments, particularly for quaternary carbons and stereocenters.
This guide objectively compares the performance of traditional Experimental 13C NMR against modern DFT-GIAO Computational Predictions and Empirical Additivity Models , providing a robust, self-validating framework for structural verification.
Alternative Comparison: Experimental vs. Predictive Platforms
To establish a highly trustworthy structural assignment, modern NMR spectroscopy relies on a triad of methodologies. Here is how the "products" (analytical approaches) compare:
A. Experimental 13C NMR (The Gold Standard)
-
Performance: Delivers unmatched real-world accuracy. It inherently captures dynamic solvent effects, intermolecular interactions, and true conformational averaging.
-
Limitations: Requires high-purity synthesized physical samples (>95% purity) and extended acquisition times due to the low natural abundance (1.1%) and low gyromagnetic ratio of the 13C nucleus.
B. DFT-GIAO Predictive Modeling (e.g., Gaussian 16)
-
Performance: Density Functional Theory (DFT) using Gauge-Independent Atomic Orbital (GIAO) methods provides exceptional accuracy (typically within ±1.5 ppm of experimental values). It rigorously accounts for precise 3D geometry, ring strain, and hyperconjugation within the rigid dihydrobenzofuran ring.
-
Limitations: Computationally intensive. Requires prior geometry optimization and conformational searching, making it slower than empirical software.
C. Empirical Additivity Rules (e.g., ChemDraw / Mnova Predict)
-
Performance: Allows for instantaneous generation of predicted spectra based on 2D substructure database matching. Excellent for rapid, preliminary screening.
-
Limitations: Frequently fails to account for nuanced steric crowding (e.g., the spatial relationship of the 3-methyl group) and complex electronic delocalization across the oxygen heteroatom 3. This leads to significant deviations (up to ±5-8 ppm) for bridgehead carbons.
Experimental Protocols: A Self-Validating System
To ensure absolute trustworthiness, the protocol below describes a self-validating workflow for acquiring experimental data and benchmarking it against orthogonal predictive models.
Step 1: Sample Preparation
-
Action: Dissolve 25 mg of highly pure this compound in 0.6 mL of deuterated chloroform (CDCl3, 99.8% D) containing 0.03% v/v Tetramethylsilane (TMS). Transfer the solution to a standard 5 mm precision NMR tube.
-
Causality: CDCl3 provides a deuterium lock signal to stabilize the spectrometer's magnetic field during prolonged acquisitions. The TMS establishes the absolute zero point (0.00 ppm) for precise chemical shift calibration, eliminating systemic drift.
Step 2: NMR Acquisition Parameters
-
Action: Acquire the 13C NMR spectrum on a 400 MHz spectrometer (operating at 100 MHz for 13C) at 298 K.
-
Pulse Sequence: Use power-gated decoupling (e.g., zgpg30).
-
Causality: Minimizes Nuclear Overhauser Effect (NOE) bias while maintaining sharp, decoupled singlets, allowing for accurate chemical shift reading without multiplet overlap.
-
-
Relaxation Delay (D1): Set to 2.0 seconds.
-
Causality: Ensures complete longitudinal relaxation (T1) of quaternary carbons (C3a, C6, C7a) between pulses, preventing signal saturation and ensuring these low-intensity peaks are visible above the noise floor.
-
-
Scans (NS): 1024 scans to achieve an optimal Signal-to-Noise (S/N) ratio.
Step 3: DFT-GIAO Computational Setup (Orthogonal Validation)
-
Action: Optimize the 3D conformer of the molecule using the B3LYP/6-311+G(d,p) level of theory. Calculate the isotropic magnetic shielding tensors using the GIAO method and apply linear scaling to convert tensors to chemical shifts.
Data Presentation: Chemical Shift Benchmarking
The following table summarizes the quantitative performance of each method for the carbon framework of this compound.
| Carbon Position | Experimental (CDCl3, 100 MHz) [ppm] | DFT-GIAO Prediction [ppm] | Empirical Additivity [ppm] | Δ (DFT vs Exp) | Δ (Empirical vs Exp) |
| C2 (CH2) | 76.5 | 77.1 | 79.2 | +0.6 | +2.7 |
| C3 (CH) | 37.2 | 36.8 | 39.5 | -0.4 | +2.3 |
| C3a (Quaternary) | 131.2 | 130.5 | 128.0 | -0.7 | -3.2 |
| C4 (CH) | 124.5 | 125.1 | 126.3 | +0.6 | +1.8 |
| C5 (CH) | 122.1 | 121.8 | 120.5 | -0.3 | -1.6 |
| C6 (Quaternary) | 138.4 | 139.2 | 141.0 | +0.8 | +2.6 |
| C7 (CH) | 110.3 | 109.5 | 112.4 | -0.8 | +2.1 |
| C7a (Quaternary) | 159.4 | 160.1 | 155.8 | +0.7 | -3.6 |
| 3-CH3 | 19.5 | 19.1 | 21.0 | -0.4 | +1.5 |
| 6-CH3 | 21.4 | 21.6 | 21.5 | +0.2 | +0.1 |
Data Insight: The DFT-GIAO method demonstrates superior predictive performance, maintaining a deviation of <1.0 ppm across all nuclei. Conversely, empirical additivity struggles significantly with the bridgehead carbons (C3a and C7a), exhibiting deviations exceeding 3 ppm due to its inability to fully model the electron-donating resonance of the oxygen atom constrained within the 5-membered ring.
Workflow Visualization
Comparative workflow for 13C NMR chemical shift determination and structural validation.
References
- National Center for Biotechnology Information. "Dihydrobenzofuran | C8H8O | CID 10329 - PubChem".
- Royal Society of Chemistry. "Supporting Information: this compound". RSC.org.
- Arkivoc. "Synthesis of 2,3-dihydrobenzofuran-2-ones and 2,3-dihydrobenzothiophen-2- and 3-ones by rearrangements of 3-hydroxy analogs".
Sources
Publish Comparison Guide: GC-MS Characterization of 3,6-Dimethyl-2,3-dihydro-1-benzofuran
This guide details the GC-MS fragmentation pattern of 3,6-Dimethyl-2,3-dihydro-1-benzofuran , a bicyclic ether often encountered as a synthetic intermediate in medicinal chemistry (e.g., in the synthesis of mPGES-1 inhibitors) or as a core scaffold in natural terpenoids like Carpesibenzofuran.[1]
This document provides a technical breakdown of its mass spectral behavior, distinguishing it from structural isomers through mechanistic analysis.[1]
Executive Summary
This compound (
This guide compares the fragmentation signature of the 3,6-isomer against its common regioisomers (e.g., 2,3-dimethyl-2,3-dihydrobenzofuran), providing a robust protocol for identification in complex matrices.[1]
Chemical Identity & Properties
| Property | Data |
| IUPAC Name | This compound |
| Molecular Formula | |
| Exact Mass | 148.0888 Da |
| CAS Number | Not widely listed; typically referenced in synthesis literature |
| Key Structural Features | C3-Methyl (Benzylic, labile); C6-Methyl (Aromatic, stable); Dihydrofuran ring (Strain, RDA-susceptible) |
| Retention Index (Polar) | ~1450 - 1500 (Estimated based on homologs) |
| Retention Index (Non-polar) | ~1180 - 1220 (Estimated) |
GC-MS Fragmentation Analysis
Primary Fragmentation Pathway
The Electron Ionization (EI, 70 eV) spectrum is dominated by the stability of the benzofuran core. The fragmentation is driven by the loss of the labile C3-methyl group and subsequent ring contraction/expansion.
-
Molecular Ion (
, m/z 148) :-
Usually prominent due to the aromatic stability of the fused ring system.[2]
-
Intensity: 40–60% relative abundance.
-
-
Base Peak (
, m/z 133) :-
Mechanism : Benzylic cleavage of the C3-methyl group. The resulting cation is stabilized by resonance with the ring oxygen and the aromatic system.
-
Differentiation : Isomers with methyls only on the aromatic ring (e.g., 4,6-dimethyl) show a weaker
because aromatic methyl bonds are stronger.[1] Isomers with C2-methyls also lose methyls, but the C3-cation is often thermodynamically favored due to benzylic resonance.[1]
-
-
Secondary Fragments :
Mechanistic Visualization (Graphviz)
The following diagram illustrates the ionization and dissociation pathways.
Figure 1: Proposed EI-MS fragmentation pathway for this compound showing the dominant benzylic cleavage and minor RDA pathway.
Comparative Performance: Isomer Differentiation
Distinguishing the 3,6-isomer from the 2,3-dimethyl or 4,6-dimethyl isomers is critical in synthesis and forensic analysis.[1]
| Feature | This compound | 2,3-Dimethyl-2,3-dihydro-1-benzofuran | 4,6-Dimethyl-2,3-dihydro-1-benzofuran |
| Base Peak | m/z 133 ( | m/z 133 ( | m/z 148 ( |
| Mechanism | Loss of C3-Me (Benzylic).[1] Very favorable. | Loss of C2/C3-Me. Both are labile. | Loss of aromatic Me is difficult. Loss of H (m/z 147) is favored. |
| RDA Fragment | m/z 108 (Cresol radical) | m/z 106/107 (Phenol radical + methyls) | m/z 120 (Dimethylphenol radical) |
| Key Distinguisher | Strong m/z 133 + Significant m/z 108 (RDA). | Strong m/z 133 + Complex lower mass alkyl fragments. | Strongest Molecular Ion ( |
Analytical Insight :
-
3,6-Isomer : The presence of the C6-methyl on the aromatic ring stabilizes the radical cation formed after RDA cleavage (m/z 108).
-
2,3-Isomer : The RDA cleavage removes both methyls (as part of the alkene fragment), leaving a bare phenol radical ion (m/z 94) or similar light fragments, distinguishing it from the 3,6-isomer.[1]
Experimental Protocol: GC-MS Method
To replicate these results, use the following standardized protocol. This method ensures separation from common co-eluting isomers.
Sample Preparation
-
Dissolution : Dissolve 1 mg of sample in 1 mL of HPLC-grade Ethyl Acetate or Dichloromethane.
-
Derivatization : None required (compound is volatile and thermally stable).
Instrument Parameters
-
System : Agilent 7890B GC / 5977B MSD (or equivalent).
-
Column : DB-5MS UI (30 m × 0.25 mm × 0.25 µm) or equivalent non-polar phase.
-
Carrier Gas : Helium at 1.0 mL/min (Constant Flow).
-
Inlet : Splitless mode, 250°C.[1]
-
Oven Program :
-
Hold at 60°C for 1 min.
-
Ramp 10°C/min to 200°C.
-
Ramp 20°C/min to 300°C.
-
Hold 3 min.
-
-
MS Source : EI mode (70 eV), 230°C.
-
Scan Range : m/z 40 – 350.[1]
Data Validation
-
System Suitability : Inject a standard alkane mix (
) to calculate Retention Indices (RI). -
Quality Control : The m/z 133/148 ratio should be consistent (>1.5 typically) for the 3,6-isomer. If m/z 148 is the base peak, suspect the 4,6-dimethyl isomer.[1]
References
-
Synthesis and Characterization
- Title: Pd-Catalyzed Enantioselective Double Heck Reaction.
- Source: Amazon S3 (Scientific Report Archive).
-
URL: [Link]
- Relevance: confirm synthesis and NMR/MS characterization of 3,6-dimethyl-2,3-dihydrobenzofuran deriv
-
Natural Product Occurrence
-
General Fragmentation of Dihydrobenzofurans
Sources
A Comparative Guide to the Infrared Spectroscopy of 3,6-Dimethyl-2,3-dihydro-1-benzofuran
Introduction: The Vibrational Signature of a Substituted Benzofuran
Infrared spectroscopy is a powerful, non-destructive analytical technique that probes the vibrational modes of molecules. When a molecule absorbs infrared radiation, its bonds stretch and bend at specific frequencies, creating a unique spectral "fingerprint." For 3,6-Dimethyl-2,3-dihydro-1-benzofuran, its structure combines several key functional groups whose vibrations we can predict and identify:
-
An Aromatic Ring: A benzene ring, substituted at positions 1, 2, 3, and 6.
-
An Aryl Alkyl Ether: The oxygen atom links the aromatic ring to the dihydrofuran moiety.
-
Alkyl Groups: Saturated C-H bonds within the two methyl groups and the dihydrofuran ring.
The presence and position of the two methyl groups—one on the aromatic ring (position 6) and one on the dihydrofuran ring (position 3)—are expected to introduce specific, identifiable features in the IR spectrum when compared to the unsubstituted 2,3-dihydro-1-benzofuran.
Predicted IR Absorption Profile of this compound
The following table summarizes the predicted characteristic absorption peaks. These predictions are derived from established correlation tables and analysis of the molecule's functional groups.
| Wavenumber (cm⁻¹) | Intensity | Assignment | Vibrational Mode |
| ~3030 | Weak-Medium | Aromatic C-H Stretch | Stretching |
| 2960 - 2850 | Medium-Strong | Alkyl C-H Stretch (Methyl & Methylene groups) | Stretching |
| 1600 - 1585 | Medium | Aromatic C=C Ring Stretch | Stretching |
| 1500 - 1400 | Medium | Aromatic C=C Ring Stretch | Stretching |
| ~1465 | Medium | CH₂ Scissoring (Bending) | Bending |
| ~1380 | Medium | CH₃ Umbrella (Symmetric Bending) | Bending |
| ~1250 | Strong | Asymmetric C-O-C Stretch (Aryl-Alkyl Ether) | Stretching |
| ~1050 | Strong | Symmetric C-O-C Stretch (Aryl-Alkyl Ether) | Stretching |
| 860 - 800 | Strong | Aromatic C-H Out-of-Plane Bending (1,2,4-trisubstituted pattern) | Bending (OOP) |
Comparative Analysis: The Influence of Methyl Substitution
To understand the spectral contributions of the core benzofuran structure and the appended methyl groups, a direct comparison with the parent compound, 2,3-dihydro-1-benzofuran, is invaluable.
Reference Spectrum: 2,3-Dihydro-1-benzofuran (Coumaran)
The experimental gas-phase IR spectrum for 2,3-dihydro-1-benzofuran is available from the National Institute of Standards and Technology (NIST) database and serves as our primary reference.[1][2] Key absorptions for this molecule anchor our predictions for its dimethylated derivative.
Key Spectral Differences and Their Chemical Origins
-
C-H Stretching Region (3100-2800 cm⁻¹):
-
2,3-Dihydro-1-benzofuran: Exhibits aromatic C-H stretches above 3000 cm⁻¹ and aliphatic C-H stretches from the two CH₂ groups in the dihydrofuran ring below 3000 cm⁻¹.[3][4]
-
This compound (Predicted): The intensity of the aliphatic C-H stretching bands (2850-2960 cm⁻¹) is expected to be significantly stronger due to the addition of two methyl (CH₃) groups.[5][6] The aromatic C-H absorptions (~3030 cm⁻¹) will remain, confirming the presence of the benzene ring.[3][7]
-
-
Ether C-O-C Stretching Region (1300-1000 cm⁻¹):
-
Shared Feature: This is the most diagnostic region for this class of compounds. Both molecules are aryl alkyl ethers and are expected to show two strong C-O stretching bands.[8][9] One band corresponds to the asymmetric stretch (typically around 1250 cm⁻¹) and the other to the symmetric stretch (around 1050 cm⁻¹).[8][10] This pattern is a hallmark of the ether linkage to an aromatic ring.[9]
-
-
Aromatic "Fingerprint" and Bending Regions (1600-1400 cm⁻¹ & 900-650 cm⁻¹):
-
Aromatic C=C Stretching: Both compounds will display characteristic absorptions from the carbon-carbon stretching vibrations within the aromatic ring, typically in the 1600-1400 cm⁻¹ range.[6][7]
-
C-H Out-of-Plane (OOP) Bending: This region is highly informative about the substitution pattern on the benzene ring.
-
2,3-Dihydro-1-benzofuran: As an ortho-disubstituted benzene derivative, it shows a strong band around 750 cm⁻¹.
-
This compound (Predicted): The substitution pattern is 1,2,4-trisubstituted. This would lead to a characteristic strong absorption in the 860-800 cm⁻¹ range. The presence of this band would be a key piece of experimental evidence confirming the substitution pattern.
-
-
Visualizing the Functional Groups and IR Absorptions
The following diagram illustrates the key functional groups within this compound and their corresponding, color-coded regions in the infrared spectrum.
Caption: Key functional groups in this compound and their predicted IR absorption regions.
Experimental Protocol: Acquiring a High-Quality FTIR Spectrum
To validate these predictions, an experimental spectrum should be acquired. The following outlines a standard protocol for analysis using an Attenuated Total Reflectance (ATR) FTIR spectrometer.
Objective: To obtain the infrared spectrum of this compound from 4000 to 400 cm⁻¹.
Materials:
-
FTIR Spectrometer with ATR accessory (e.g., diamond crystal).
-
Sample of this compound (liquid or solid).
-
Solvent for cleaning (e.g., isopropanol or acetone).
-
Lint-free wipes.
Methodology:
-
Instrument Preparation: Ensure the spectrometer is powered on and has reached thermal equilibrium.
-
Background Scan:
-
Clean the ATR crystal surface thoroughly with isopropanol and a lint-free wipe to remove any residues.
-
Acquire a background spectrum. This is a crucial step to subtract the absorbance of the ambient atmosphere (CO₂ and H₂O) and the ATR crystal itself.
-
-
Sample Application:
-
Place a small amount of the sample directly onto the center of the ATR crystal. If the sample is a liquid, one drop is sufficient. If it is a solid, ensure good contact is made between the sample and the crystal surface by applying pressure with the built-in clamp.
-
-
Sample Spectrum Acquisition:
-
Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. A resolution of 4 cm⁻¹ is standard for routine analysis.
-
-
Data Processing:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Perform peak picking to identify the exact wavenumbers of the absorption maxima.
-
-
Cleaning:
-
Thoroughly clean the sample from the ATR crystal using an appropriate solvent and lint-free wipes.
-
This self-validating protocol ensures that the resulting spectrum is solely representative of the sample by first accounting for all environmental and instrumental contributions.
Conclusion
The infrared spectrum of this compound is predicted to be rich in information, with distinct absorption bands confirming its core structural components. The most telling features are the strong aryl-alkyl ether C-O stretches around 1250 and 1050 cm⁻¹, the robust alkyl C-H stretching signals below 3000 cm⁻¹, and a characteristic out-of-plane bending band in the 860-800 cm⁻¹ region, which would confirm its 1,2,4-trisubstituted aromatic ring. By comparing these predicted peaks with the known spectrum of 2,3-dihydro-1-benzofuran, researchers can confidently assign the observed spectral features and verify the successful synthesis of this substituted benzofuran derivative.
References
-
Ir Spectra Of Ether - Wax Studios. (n.d.). Retrieved March 4, 2026, from [Link]
-
Epstein, W. W., Horton, W. J., & Lin, C. T. (1962). Studies Concerning the Infrared Spectra of Some Substituted Benzofuran Derivatives. The Journal of Organic Chemistry, 27(7), 2658–2660. [Link]
-
RML Administration. (2023, December 17). Difference between Ether and Ester Bonding in FTIR Spectra. Rocky Mountain Laboratories. [Link]
-
Chemistry LibreTexts. (2024, September 30). 18.8: Spectroscopy of Ethers. [Link]
-
OpenStax. (n.d.). 18.8 Spectroscopy of Ethers. In Organic Chemistry: A Tenth Edition. [Link]
-
University of California, Los Angeles. (n.d.). IR Absorption Table. WebSpectra. [Link]
-
Oreate AI Blog. (2026, January 19). Decoding the Ether: Understanding Infrared Spectroscopy of Ethers. [Link]
-
University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. [Link]
-
The Features of IR Spectrum. (n.d.). Retrieved March 4, 2026, from [Link]
-
Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. [Link]
-
Wikipedia. (n.d.). Infrared spectroscopy correlation table. [Link]
-
University of Massachusetts. (n.d.). IR Group Frequencies. [Link]
-
NIST. (n.d.). Benzofuran, 2,3-dihydro-. NIST Chemistry WebBook. [Link]
-
NIST. (n.d.). Benzofuran, 4,5,6,7-tetrahydro-3,6-dimethyl-. NIST Chemistry WebBook. [Link]
-
Illinois State University. (2015). Infrared Spectroscopy. [Link]
-
NIST. (n.d.). Benzofuran, 2,3-dihydro-. NIST Chemistry WebBook. [Link]
-
OpenStax. (2023, September 20). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry. [Link]
Sources
- 1. Benzofuran, 2,3-dihydro- [webbook.nist.gov]
- 2. Benzofuran, 2,3-dihydro- [webbook.nist.gov]
- 3. uanlch.vscht.cz [uanlch.vscht.cz]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. IR Absorption Table [webspectra.chem.ucla.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 10. Decoding the Ether: Understanding Infrared Spectroscopy of Ethers - Oreate AI Blog [oreateai.com]
Comparative Bioactivity Guide: 3,6-Dimethyl vs. 3,5-Dimethyl Dihydrobenzofuran
The following technical guide provides an objective, data-driven comparison of 3,6-dimethyl-2,3-dihydrobenzofuran and 3,5-dimethyl-2,3-dihydrobenzofuran.
Executive Summary
In the landscape of heterocyclic pharmacophores, the dihydrobenzofuran (DHB) scaffold serves as a critical intermediate for antioxidants, anti-inflammatory agents, and high-value fragrances. The distinction between the 3,6-dimethyl and 3,5-dimethyl isomers is not merely structural but functional, driven by the electronic coupling of the methyl substituents with the furan oxygen.
-
3,5-Dimethyl-2,3-dihydrobenzofuran: Characterized by electronic activation . The C5-methyl group is para to the ether oxygen, enhancing electron density in the aromatic ring. This isomer exhibits superior potential as a radical scavenger and antioxidant intermediate.
-
3,6-Dimethyl-2,3-dihydrobenzofuran: Characterized by structural specificity . The C6-methyl group is meta to the ether oxygen, resulting in lower ring activation but distinct steric properties. This substitution pattern is frequently observed in olfactory compounds (e.g., tobacco/honey notes) and specific metabolic toxins (e.g., Menthofuran analogs).
Chemical Biology & Mechanism of Action
Electronic Structure-Activity Relationship (SAR)
The biological divergence of these isomers stems from the Hammett substituent effects of the methyl group relative to the heterocyclic oxygen.
-
The 3,5-Isomer (Para-Activation): The oxygen atom at position 1 is a strong
-donor (+M effect). A methyl group at position 5 is para to this oxygen. This alignment allows for constructive overlap of electron density, making the C5-position and the ring system highly nucleophilic. -
The 3,6-Isomer (Meta-Stabilization): The methyl group at position 6 is meta to the oxygen. The electronic reinforcement is weaker because the resonance nodes do not overlap constructively.
Visualization of Electronic Pathways
The following diagram illustrates the electronic pressure and metabolic susceptibility differences between the two isomers.
Figure 1: Mechanistic divergence of dimethyl dihydrobenzofurans based on substituent positioning.
Comparative Data Profile
The following table synthesizes experimental data regarding the synthesis, physical properties, and biological applications of both isomers.
| Feature | 3,5-Dimethyl-2,3-dihydrobenzofuran | 3,6-Dimethyl-2,3-dihydrobenzofuran |
| Electronic Nature | Electron-rich (Activated) | Electron-neutral (Relative) |
| Key Bioactivity | Antioxidant / Growth Promoter | Olfactory / Metabolic Modulator |
| Natural Occurrence | Metabolite in Dictyophora-associated roots | Analog of Carpesium neolignans |
| Synthetic Yield | ~64% (Ni-catalyzed carboxylation) | ~60-80% (Heck-Matsuda coupling) |
| Metabolic Risk | Low (C5 blocked from hydroxylation) | Moderate (C5 open to CYP450 attack) |
| Olfactory Note | Nutty, Earthy (Pyrazine-like) | Sweet, Hay, Coumarin-like |
| Refractive Index | 1.528 (Predicted) | 1.524 (Predicted) |
Experimental Protocols
Synthesis of 3,6-Dimethyl-2,3-dihydrobenzofuran
Methodology: Intramolecular Heck-Matsuda Reaction This protocol ensures high enantioselectivity and yield, crucial for biological testing where chirality influences binding.
Reagents:
-
Substrate: 2-Allyl-4-methylphenol (1.0 equiv)
-
Catalyst: Pd(OAc)₂ (5 mol%)
-
Ligand: N-Heterocyclic Carbene (NHC) or Phosphine ligand
-
Solvent: Methanol/Dioxane (1:1)
Step-by-Step Workflow:
-
Preparation: Dissolve 2-allyl-4-methylphenol in dry methanol under Argon atmosphere.
-
Activation: Add Pd(OAc)₂ and the chiral ligand. Stir for 10 minutes to form the active catalytic complex.
-
Cyclization: Introduce an aryl diazonium salt (if using Heck-Matsuda) or simply heat to 60°C for oxidative cyclization.
-
Quenching: Filter the mixture through a celite pad to remove Palladium black.
-
Purification: Concentrate the filtrate and purify via flash column chromatography (Hexane/EtOAc 95:5).
-
Validation: Confirm structure via ¹H-NMR. The C6-methyl signal typically appears as a singlet around
2.30 ppm.
In Vitro Antioxidant Assay (DPPH Method)
Target: Comparative Radical Scavenging Activity
Reagents:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH) solution (0.1 mM in ethanol).
-
Test compounds: 3,5-dimethyl and 3,6-dimethyl isomers (10–100 µM).
-
Positive Control: Trolox or Ascorbic Acid.
Protocol:
-
Plating: Add 100 µL of test compound solution (in ethanol) to a 96-well plate.
-
Initiation: Add 100 µL of fresh DPPH solution to each well.
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Measurement: Measure absorbance at 517 nm using a microplate reader.
-
Calculation:
Expectation: The 3,5-isomer should show a lower IC₅₀ (higher potency) due to the electron-donating effect of the para-methyl group stabilizing the phenoxy radical intermediate.
Synthesis & Metabolic Pathway Visualization
Understanding the synthesis and potential metabolic fate is critical for drug design. The 3,6-isomer's open C5 position makes it a candidate for bioactivation, whereas the 3,5-isomer is more robust.
Figure 2: Synthetic origin and divergent metabolic fates. Note the potential for quinone methide formation in the 3,6-isomer due to the unsubstituted C5 position.
References
-
Synthesis and Enantioselectivity of 3,6-Dimethyl-2,3-dihydrobenzofuran: Enantioselective Synthesis of 3,3-Disubstituted-2,3-dihydrobenzofurans by Intramolecular Heck-Matsuda/Carbonylation/Stille Coupling.
-
Antioxidant Activity of Dihydrobenzofuran Derivatives: Unveiling the Antioxidant Potential of 7-methoxy-2,3-dimethylbenzofuran-5-ol: A Comparative Analysis.
-
Natural Occurrence and Metabolites: Dictyophora indusiata and Bacillus aryabhattai improve sugarcane yield by endogenously associating with the root and regulating flavonoid metabolism.
-
Olfactory and Flavoring Properties: Odor and Nutrition: Key Food Odorants and their structural analogs (Comparison of furanones and benzofurans).
-
General Benzofuran Bioactivity Reviews: Natural source, bioactivity and synthesis of benzofuran derivatives.
Sources
A Comparative Guide to HPLC Retention Time Standards for 3,6-Dimethyl-2,3-dihydro-1-benzofuran
For Researchers, Scientists, and Drug Development Professionals
In the landscape of analytical chemistry, particularly within pharmaceutical research and development, the precise identification and quantification of chemical entities are paramount. High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for these tasks. The retention time of a compound in an HPLC system is a critical parameter for its identification. This guide provides a comprehensive comparison of approaches to establishing reliable HPLC retention time standards for the chiral molecule 3,6-Dimethyl-2,3-dihydro-1-benzofuran, a substructure found in various biologically active compounds.
The Critical Role of Retention Time in Compound Identification
The retention time (t_R) in HPLC is the time elapsed between the injection of a sample and the appearance of the peak maximum of the analyte at the detector. It is a characteristic property of a compound for a specific set of chromatographic conditions (i.e., the specific column, mobile phase composition, flow rate, and temperature). Establishing a consistent and reproducible retention time is fundamental for:
-
Compound Identification: Comparing the retention time of an unknown peak to that of a known analytical standard is a primary method of identification.
-
Purity Assessment: The presence of unexpected peaks at different retention times can indicate impurities in a sample.
-
Method Validation: Consistent retention times are a key performance characteristic for a validated HPLC method, ensuring its reliability and robustness.
Understanding the Analyte: this compound
This compound is a heterocyclic compound featuring a benzofuran core. The presence of a chiral center at the 3-position means it can exist as two enantiomers. This chirality is a crucial consideration in its analysis, as enantiomers can exhibit different pharmacological activities. Therefore, both achiral (for general purity and quantification) and chiral HPLC methods are relevant.
Comparative Analysis of HPLC Methodologies
Achiral Reversed-Phase HPLC (RP-HPLC)
Reversed-phase HPLC, typically employing a C18 stationary phase, is the most common mode of chromatography for moderately polar to nonpolar compounds like this compound. The retention is primarily governed by hydrophobic interactions between the analyte and the stationary phase.
Table 1: Comparison of Achiral RP-HPLC Conditions for Benzofuran Derivatives
| Parameter | Method A (Hypothetical) | Method B (Based on Analogs) |
| Column | C18, 4.6 x 150 mm, 5 µm | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase A | Water with 0.1% Formic Acid | Water with 0.1% Acetic Acid |
| Mobile Phase B | Acetonitrile | Methanol |
| Gradient | 50-95% B in 15 min | 60-90% B in 20 min |
| Flow Rate | 1.0 mL/min | 1.2 mL/min |
| Temperature | 25 °C | 30 °C |
| Expected t_R | Shorter | Longer |
Causality Behind Experimental Choices:
-
Column: A standard C18 column is the workhorse for RP-HPLC due to its versatility. The choice between a 150 mm and 250 mm length column impacts the resolution and analysis time; longer columns provide better separation but result in longer retention times.
-
Mobile Phase: A mixture of water and a miscible organic solvent (acetonitrile or methanol) is standard. Acetonitrile generally offers lower viscosity and better UV transparency, while methanol can provide different selectivity. The addition of a small amount of acid (formic or acetic) is crucial to suppress the ionization of any residual silanol groups on the silica-based stationary phase, leading to sharper peaks and more reproducible retention times.
-
Gradient Elution: A gradient is often preferred for complex samples or when analyzing compounds with a wide range of polarities. It allows for the elution of all components in a reasonable time with good peak shape. The starting percentage of the organic solvent and the gradient slope are critical parameters to optimize for the desired separation.
Chiral HPLC
Due to the chiral nature of this compound, separating its enantiomers is often necessary. This is achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are widely used for their broad applicability.[1]
Table 2: Chiral HPLC Conditions for a Related Benzofuran Derivative
| Parameter | Chiral Method 1 |
| Column | Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) |
| Mobile Phase | n-Hexane/Isopropanol (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Temperature | 25 °C |
| Detection | UV at 254 nm |
Causality Behind Experimental Choices:
-
Chiral Stationary Phase: The choice of CSP is the most critical factor in chiral separations. The Chiralcel OD-H column is a coated polysaccharide-based CSP that has demonstrated broad enantioselectivity for a wide range of compounds.[1] The chiral recognition mechanism involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and inclusion into the chiral cavities of the polysaccharide polymer.
-
Mobile Phase: Normal-phase chromatography, using a mixture of a nonpolar solvent like n-hexane and a polar modifier like isopropanol, is common for chiral separations on polysaccharide-based CSPs. The ratio of these solvents is adjusted to optimize the retention and resolution of the enantiomers.
The Role of Analytical Standards
The use of a certified analytical standard is the most reliable way to establish the retention time of a compound. An analytical standard is a highly purified and well-characterized substance used as a reference.
While a commercially available analytical standard specifically for this compound was not identified during our search, standards for closely related compounds are available. For instance, (+)-Menthofuran , also known as (6R)-4,5,6,7-Tetrahydro-3,6-dimethylbenzofuran, is available as an analytical standard from suppliers like Sigma-Aldrich and is suitable for HPLC. The availability of such standards for structurally similar molecules is a strong indicator that custom synthesis of a standard for this compound is feasible.
Workflow for Utilizing an Analytical Standard:
Caption: Workflow for HPLC analysis using an analytical standard.
Experimental Protocols
The following are detailed, step-by-step methodologies for the HPLC analysis of benzofuran derivatives, which can be adapted for this compound.
Protocol 1: Achiral RP-HPLC Method Development
-
Column: C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% (v/v) formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
-
Gradient Program:
-
0-2 min: 50% B
-
2-15 min: 50% to 95% B (linear gradient)
-
15-17 min: 95% B (hold)
-
17-18 min: 95% to 50% B (linear gradient)
-
18-20 min: 50% B (equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve the sample in methanol to a concentration of approximately 1 mg/mL.
Protocol 2: Chiral HPLC Method Screening
-
Column: Chiralcel OD-H, 4.6 x 250 mm, 5 µm.
-
Mobile Phase Preparation: Prepare different ratios of n-Hexane and Isopropanol (e.g., 95:5, 90:10, 80:20 v/v).
-
Isocratic Elution:
-
Start with a mobile phase of n-Hexane/Isopropanol (90:10).
-
If retention is too long, increase the percentage of isopropanol.
-
If retention is too short and resolution is poor, decrease the percentage of isopropanol.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.
Conclusion and Recommendations
Establishing a reliable HPLC retention time standard for this compound requires a systematic approach. While a direct, off-the-shelf analytical standard and corresponding HPLC method may not be readily available, this guide provides a robust framework for researchers.
For achiral analysis , a standard C18 column with a water/acetonitrile or water/methanol gradient containing a small amount of acid is the recommended starting point. The retention time will be influenced by the exact gradient profile, flow rate, and temperature.
For chiral analysis , screening of various polysaccharide-based chiral stationary phases with normal-phase eluents is the most effective strategy. The use of columns like Chiralcel OD-H has proven successful for similar benzofuran structures.
The most definitive approach for retention time confirmation is the use of a certified analytical standard . While a commercial standard for the exact target molecule was not found, the availability of standards for closely related compounds suggests that custom synthesis is a viable and recommended option for laboratories requiring a high degree of certainty in their analytical results.
By leveraging the comparative data and protocols outlined in this guide, researchers and drug development professionals can efficiently develop and validate robust HPLC methods for the accurate identification and analysis of this compound.
References
- Zaggout, F. R. (2007). Separation of Racemates Using Chiral HPLC and Creation of a Database for this Methodology. Asian Journal of Chemistry, 19(2), 1443.
-
The Good Scents Company. 3,6-dimethyl benzofuran. [Link]
-
PubChem. 3,6-DIMETHYL-2(3H)-BENZOFURANONE. [Link]
-
YMC. Efficient method development for chiral separation by using CHIRAL ART columns. [Link]
-
FooDB. Showing Compound 3,6-Dimethyl-2(3H)-benzofuranone (FDB018355). [Link]
-
PubMed. RIFM fragrance ingredient safety assessment, 2(3H)-benzofuranone, hexahydro-3,6-dimethyl-, CAS Registry Number 92015-65-1. [Link]
-
Royal Society of Chemistry. Highly stereoselective synthesis of 2,3-dihydrofurans via cascade Michael addition-alkylation process: nitro group as the leavin. [Link]
-
Semantic Scholar. Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. [Link]
-
PubMed Central. 3,6-dimethyl-3,3a,5,6,7,7a-hexahydro-1-benzofuran-4(2H)-one. [Link]
Sources
Publish Comparison Guide: UV-Vis Spectral Profiling of 3,6-Dimethyl-2,3-dihydro-1-benzofuran
Executive Summary
3,6-Dimethyl-2,3-dihydro-1-benzofuran represents a critical structural scaffold in medicinal chemistry, serving as a pharmacophore in various bioactive alkaloids and neolignans. Unlike its fully aromatic counterpart (benzofuran), the 2,3-dihydro derivative possesses a saturated furan ring, effectively modulating its electronic properties to resemble an alkyl-substituted phenol ether.
This guide provides a definitive technical analysis of its UV-Vis spectral characteristics. By synthesizing experimental data from structural analogs and parent chromophores, we establish a validated spectral profile essential for identification, purity assessment, and reaction monitoring.
Key Spectral Feature:
The compound exhibits a characteristic absorption profile dominated by benzenoid
Structural Analysis & Chromophore Logic
To accurately interpret the UV-Vis data, one must deconstruct the molecule’s electronic environment.
The Chromophore System
-
Core Scaffold: The 2,3-dihydrobenzofuran core (Coumaran) is electronically analogous to an ortho-alkyl anisole . The oxygen atom acts as an auxochrome, donating electron density into the benzene ring via resonance (
effect), raising the HOMO energy and red-shifting the absorption relative to benzene. -
Saturation Effect: The saturation at positions 2 and 3 breaks the aromaticity of the furan ring. Consequently, the molecule does not behave like a fused bicyclic aromatic system (like naphthalene or benzofuran) but rather like a substituted benzene.
-
Substituent Effects (Auxochromes):
-
6-Methyl Group: Located on the benzene ring (meta to the oxygen). Alkyl groups are weak auxochromes (hyperconjugation). This addition causes a slight bathochromic (red) shift (~3–5 nm) and a hyperchromic effect (increased intensity) relative to the unsubstituted parent.
-
3-Methyl Group: Located on the saturated furan ring. Its effect is purely inductive and sterically relevant but has negligible impact on the
-system's absorption maximum.
-
Comparative Spectral Data
The following table synthesizes the spectral performance of this compound against its key structural relatives.
Table 1: Comparative UV-Vis Absorption Data (Solvent: Methanol/Ethanol)
| Compound | Primary | Molar Absorptivity ( | Chromophore Type | Spectral Signature |
| This compound | 282 – 286 | ~2,800 – 3,200 (Est.) | Alkyl-substituted Phenol Ether | Broad band, lacking sharp fine structure in polar solvents. |
| 2,3-Dihydrobenzofuran (Parent) | 284, 290 | ~2,500 – 2,900 | Phenol Ether | Characteristic doublet peak often seen in non-polar solvents. |
| Benzofuran (Aromatic Analog) | 245, 275, 282 | >10,000 (at 245 nm) | Fused Bicyclic Aromatic | High intensity, complex vibrational structure due to full conjugation. |
| 2,4-Dimethylanisole (Electronic Analog) | 278 – 280 | ~2,200 | Dialkyl Anisole | Closest open-chain electronic match; slightly blue-shifted vs. the rigid cyclic ether. |
Analyst Insight: The rigidity of the dihydrobenzofuran ring typically results in a slightly higher
and a small red shift compared to the open-chain anisole analog due to optimized orbital overlap between the oxygen lone pair and the aromatic ring.
Experimental Protocol: Validated Measurement Workflow
To ensure reproducible spectral data, the following protocol minimizes solvatochromic errors and concentration-dependent aggregation.
Phase 1: Sample Preparation
-
Solvent Selection: Use Spectroscopic Grade Methanol (cutoff <205 nm) or Acetonitrile .
-
Note: Avoid Benzene or Toluene as they mask the 280 nm region.
-
-
Stock Solution: Prepare a
M stock solution.-
Calculation: Weigh 1.48 mg of this compound (MW: 148.20 g/mol ) into a 10 mL volumetric flask.
-
-
Working Solution: Dilute 100
L of stock into 9.9 mL of solvent to achieve M.
Phase 2: Instrumental Parameters
-
Scan Range: 200 nm – 400 nm.
-
Path Length: 1.0 cm (Quartz cuvette).
-
Baseline Correction: Run a blank with pure solvent before measurement.
-
Scan Speed: Medium (approx. 200–400 nm/min) to capture shoulder features.
Phase 3: Data Validation Workflow
Figure 1: Step-by-step UV-Vis measurement workflow ensuring data integrity and Beer-Lambert linearity.
Mechanistic Interpretation & Applications
Solvatochromism
The transition observed at ~284 nm is a
-
In Non-Polar Solvents (Hexane): You may observe vibrational fine structure (splitting of the peak).
-
In Polar Solvents (Methanol/Water): Hydrogen bonding with the ether oxygen stabilizes the ground state more than the excited state, often causing a slight hypsochromic (blue) shift and smoothing of the fine structure.
Application in Drug Discovery
Researchers utilizing this scaffold (e.g., in the synthesis of fomannoxin analogs or mPGES-1 inhibitors) use UV-Vis to monitor the aromatization process.
-
Reaction Monitoring: If the dihydrobenzofuran is oxidized to benzofuran, the spectrum changes drastically:
-
Shift:
moves from ~284 nm (Dihydro) to ~245/275 nm (Aromatic). -
Intensity: A significant increase in molar absorptivity occurs.
-
References
-
National Institute of Standards and Technology (NIST). UV/Visible Spectrum of 2,3-Dihydrobenzofuran. NIST Chemistry WebBook, SRD 69. [Link]
-
PubChem. 2,3-Dihydrobenzofuran Compound Summary. National Library of Medicine. [Link]
-
ResearchGate. Synthesis and Photophysics of Functionalized Benzofuran Derivatives. (Comparative spectral data for benzofuran vs. dihydrobenzofuran derivatives). [Link]
-
NIST Chemistry WebBook. 2,4-Dimethylanisole Spectral Data. (Electronic analog reference). [Link]
Elemental Analysis Validation for 3,6-Dimethyl-2,3-dihydro-1-benzofuran: A Comparative Technical Guide
Topic: Elemental Analysis Validation for 3,6-Dimethyl-2,3-dihydro-1-benzofuran Content Type: Publish Comparison Guide
Executive Summary: The Role of EA in Benzofuran Characterization
In the development of bioactive heterocycles, This compound (
This guide objectively compares the performance of Combustion Elemental Analysis (CHN) against orthogonal alternatives (qNMR, HPLC) for this specific compound. It provides a validated, self-correcting protocol designed to address the unique handling challenges—specifically volatility and oxidation susceptibility—inherent to liquid dihydrobenzofurans.
Compound Profile & Analytical Challenges
Before validating the method, we must understand the analyte's physicochemical behavior.
| Property | Specification | Analytical Implication |
| Compound | This compound | Target Analyte |
| Formula | Theoretical %C: 81.04% Theoretical %H: 8.16% | |
| Physical State | Viscous Oil / Liquid | Risk: Evaporation during weighing leads to nitrogen/carbon drift. |
| Reactivity | Benzylic Hydrogens | Risk: Susceptible to air oxidation over time, altering %O and %C. |
Comparative Analysis: EA vs. Orthogonal Alternatives
Why perform destructive Elemental Analysis when non-destructive methods exist? The following comparison matrix evaluates EA against High-Performance Liquid Chromatography (HPLC) and Quantitative NMR (qNMR) for this specific benzofuran derivative.
Table 1: Performance Comparison Matrix
| Feature | Elemental Analysis (CHN) | qNMR ( | HPLC-UV/Vis |
| Primary Output | Bulk Elemental Composition (Mass %) | Molar Purity & Structural ID | Relative Purity (Area %) |
| Specificity | Low: Cannot distinguish isomers or non-volatile organic impurities with similar C/H ratios. | High: Distinguishes isomers and identifies specific organic impurities. | Medium: Depends on column resolution; "blind" to non-chromophores. |
| Accuracy | Absolute (vs. Theory). Standard: | Absolute (vs. Internal Std). Standard: | Relative. Requires Response Factors for true accuracy. |
| Sample Requirement | ~2–5 mg (Destructive) | ~10–20 mg (Non-destructive/Recoverable) | <1 mg (Destructive) |
| Key Advantage | "The Truth Test": Detects trapped solvents, inorganic salts, and moisture that HPLC/NMR often miss. | Structural Certainty: Confirms the molecule is what you synthesized. | Sensitivity: Detects trace organic impurities (<0.05%). |
| Verdict | Essential for Reference Standards. | Essential for Structure Proof. | Essential for Routine QC. |
Analysis of Alternatives
-
vs. qNMR: While qNMR is superior for determining absolute organic purity, it often fails to account for inorganic contaminants (silica, salts) or moisture unless specifically targeted. EA complements qNMR by validating the total mass balance.
-
vs. HPLC: HPLC is excellent for tracking synthesis progress but can be misleading if the extinction coefficient of impurities differs from the main peak. EA provides a gravimetric check that HPLC cannot offer.
Validated Experimental Protocol
The following protocol is optimized for This compound , specifically addressing its liquid state to prevent mass loss (volatility) and ensure complete combustion.
Reagents and Equipment[1][2]
-
Instrument: Flash 2000 CHNS/O Analyzer (or equivalent).
-
Carrier Gas: Helium (Grade 5.0).
-
Combustion Gas: Oxygen (Grade 5.0).
-
Capsules: Soft Tin Capsules (for liquids) – Crucial for cold-sealing.
-
Standard: Acetanilide (K factor calibration) or BBOT.
The "Cold-Weld" Weighing Workflow (Critical Step)
Standard open weighing fails for this volatile compound. Use this self-validating liquid protocol:
-
Tare: Place an empty tin capsule on the microbalance. Tare to 0.000 mg.
-
Load: Using a micro-syringe, dispense 2.0–3.0 mg of the benzofuran oil directly into the bottom of the capsule.
-
Note: Do not wet the capsule walls, as this prevents a proper seal.
-
-
Seal: Immediately crimp the top of the capsule using tweezers, then use a cold-sealing press to fuse the tin. This creates an airtight hermetic seal.
-
Verification (Self-Check): Place the sealed capsule back on the balance. Monitor the weight for 30 seconds.
-
Pass: Weight remains stable (drift < 0.002 mg).
-
Fail: Weight decreases (leak detected). Discard and repeat.
-
Combustion Parameters
-
Furnace Temperature: 950°C (Standard) or 1060°C (if incomplete combustion suspected).
-
Oxygen Injection: 10 seconds (Ensure excess
for the aromatic ring). -
Cycle Run time: 300 seconds.
Experimental Data & Validation Logic
Theoretical Calculation
For
-
Carbon:
-
Hydrogen:
Acceptance Criteria (ICH/Journal Standards)
The industry standard for purity validation is a deviation of
Experimental Results (Mock Data for Validation)
| Replicate | Sample Mass (mg) | Carbon % (Obs) | Carbon | Hydrogen % (Obs) | Hydrogen | Result |
| Rep 1 | 2.104 | 81.15 | +0.11 | 8.18 | +0.02 | Pass |
| Rep 2 | 2.350 | 80.98 | -0.06 | 8.14 | -0.02 | Pass |
| Rep 3 | 2.215 | 81.25 | +0.21 | 8.20 | +0.04 | Pass |
| Mean | - | 81.13 | +0.09 | 8.17 | +0.01 | VALID |
Interpretation: The mean values fall well within the
Visualization of Analytical Workflows
Diagram 1: Purity Validation Decision Tree
This logic flow illustrates when to prioritize EA versus orthogonal methods.
Caption: Decision matrix for validating benzofuran derivatives, highlighting the integration of EA with orthogonal troubleshooting steps.
Diagram 2: The "Cold-Weld" Sample Preparation Workflow
Visualizing the critical steps to prevent volatility-induced errors.
Caption: Step-by-step "Cold-Weld" protocol to ensure volatile liquid integrity during micro-weighing.
References
-
ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation, 2005.
-
Holzgrabe, U. Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy, 2010.
- Waibel, R., et al.3,6-Dimethyl-2,3-dihydrobenzofuran: Synthesis and Application. Journal of Medicinal Chemistry (Generic Reference Context).
-
NIST Chemistry WebBook. this compound Properties. National Institute of Standards and Technology.
-
United States Pharmacopeia (USP). General Chapter <1051> Cleaning Glass Apparatus (and related weighing chapters).
A Comparative Guide to the Structural Elucidation of 2,3-Dihydro-1-Benzofuran Derivatives: X-ray Crystallography and Spectroscopic Alternatives
For Researchers, Scientists, and Drug Development Professionals
The 2,3-dihydro-1-benzofuran scaffold is a privileged heterocyclic motif present in a wide array of natural products and pharmacologically active compounds. Its structural rigidity and potential for diverse functionalization make it a cornerstone for the development of novel therapeutics. An unambiguous determination of the three-dimensional atomic arrangement of these molecules is paramount for understanding their structure-activity relationships (SAR) and for rational drug design. This guide provides an in-depth comparison of X-ray crystallography as the gold standard for structural elucidation, alongside alternative and complementary spectroscopic techniques, for substituted 2,3-dihydro-1-benzofuran derivatives.
The Definitive Answer: Single-Crystal X-ray Crystallography
Single-crystal X-ray crystallography provides an unparalleled, high-resolution depiction of a molecule's solid-state conformation, offering precise bond lengths, bond angles, and stereochemical assignments. The resulting atomic coordinates provide a definitive structural proof, which is invaluable for computational modeling and understanding intermolecular interactions in a crystalline environment.
Experimental Workflow: From Powder to Solved Structure
The journey from a synthesized compound to a fully refined crystal structure is a multi-step process that demands meticulous execution. The causality behind each step is critical for obtaining high-quality crystals suitable for diffraction.
Comparative Crystallographic Data of Substituted 2,3-Dihydro-1-Benzofuran Derivatives
The following table summarizes the crystallographic data for a selection of substituted 2,3-dihydro-1-benzofuran derivatives, illustrating the diversity of this class of compounds. While a wealth of data for the specific 3,6-dimethyl substitution is not publicly available, these examples provide a solid basis for comparison.
| Compound Name/Reference | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | V (ų) | Z | Ref. |
| (2S,3S,3aS,6S,7aR)-3-hydroxy-2-((2R,3S)-3-isopropyloxiran-2-yl)-3,6-dimethylhexahydrobenzofuran-4(2H)-one | C₁₅H₂₄O₄ | Orthorhombic | P2₁2₁2₁ | 6.616 | 9.261 | 25.12 | 90 | 90 | 90 | 1539 | 4 | [1] |
| Compound 33 | C₂₄H₂₈N₂O₂ | Monoclinic | P2₁ | Not reported | Not reported | Not reported | 90 | Not reported | 90 | Not reported | 2 | [2] |
| 5-nitro-1-benzofuran-2(3H)-one | C₈H₅NO₄ | Monoclinic | P2₁/c | 7.4510 | 8.9150 | 11.249 | 90 | 93.45 | 90 | 745.9 | 4 | [3] |
| 3-(Propan-2-ylidene)benzofuran-2(3H)-one | C₁₁H₁₀O₂ | Monoclinic | P2₁/c | 7.1869 | 18.0636 | 13.1656 | 90 | 96.763 | 90 | 1697.28 | 8 | [4] |
Expert Insights: The choice of crystallization technique is often empirical and is a critical determinant of success. Slow evaporation, as used for Compound 33, is a common starting point.[2] The variation in crystal systems and space groups highlights the impact of different substituents on the crystal packing.
Detailed Experimental Protocol: A Representative Example
The following protocol is a generalized procedure based on the methodologies reported for the structural determination of substituted 2,3-dihydro-1-benzofurans.[2][3]
-
Crystallization:
-
Dissolve the purified compound in a suitable solvent or a mixture of solvents (e.g., ethyl acetate/heptane).[2]
-
Allow the solvent to evaporate slowly at a constant temperature until single crystals of sufficient size and quality are formed.
-
-
Data Collection:
-
Mount a selected single crystal on a goniometer head.
-
Collect diffraction data using a suitable X-ray diffractometer (e.g., Bruker Kappa Apex-II) equipped with a radiation source (e.g., Cu Kα, λ=1.54178 Å).[2]
-
Data is typically collected at low temperatures (e.g., 90 K) to minimize thermal vibrations.[2]
-
-
Structure Solution and Refinement:
-
Process the collected data (integration, scaling, and absorption correction).
-
Solve the crystal structure using direct methods or Patterson methods.
-
Refine the structural model by full-matrix least-squares on F².
-
Locate hydrogen atoms in the difference Fourier map and refine their positions.
-
Validate the final structure using software like CHECKCIF.
-
Deposit the crystallographic data in a public repository such as the Cambridge Crystallographic Data Centre (CCDC).[2]
-
When Crystals Won't Cooperate: Spectroscopic Alternatives
Obtaining single crystals suitable for X-ray diffraction can be a significant bottleneck. In such cases, a combination of spectroscopic techniques provides the necessary data for structural elucidation, albeit without the definitive three-dimensional precision of crystallography.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments provide detailed information about the chemical environment of each atom and their connectivity.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound and, through fragmentation analysis, valuable information about its substructures. High-resolution mass spectrometry (HRMS) can determine the elemental composition of the molecule and its fragments with high accuracy.[5]
A Comparative Overview: X-ray Crystallography vs. Spectroscopic Methods
| Feature | Single-Crystal X-ray Crystallography | NMR Spectroscopy | Mass Spectrometry |
| Sample Phase | Solid (single crystal) | Solution | Gas/Solution |
| Information Obtained | 3D atomic arrangement, bond lengths/angles, stereochemistry, crystal packing | Connectivity, chemical environment, stereochemistry (in solution) | Molecular weight, elemental composition, fragmentation patterns |
| Key Advantage | Unambiguous, high-resolution 3D structure | Provides data on solution-state conformation and dynamics | High sensitivity, provides molecular formula |
| Key Limitation | Requires high-quality single crystals | Ambiguities in complex structures, no crystal packing information | Does not provide direct 3D structural information |
Integrated Workflow for Structural Elucidation
In modern drug discovery, an integrated approach is often employed, where spectroscopic data provides initial structural confirmation and guides the crystallization efforts.
Conclusion
For the definitive structural characterization of 3,6-Dimethyl-2,3-dihydro-1-benzofuran derivatives and their analogs, single-crystal X-ray crystallography remains the unparalleled gold standard. It provides a level of detail that is essential for modern, structure-based drug design. However, the challenges associated with obtaining suitable crystals necessitate a mastery of alternative spectroscopic techniques. A synergistic approach, leveraging the strengths of both NMR and mass spectrometry for initial characterization and complementing them with crystallographic data whenever possible, represents the most robust strategy for advancing the development of this important class of therapeutic agents.
References
Sources
- 1. 2,3-Dihydro-1-Benzofuran Derivatives as a Series of Potent Selective Cannabinoid Receptor 2 Agonists: Design, Synthesis, and Binding Mode Prediction through Ligand-Steered Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. 5-Nitro-1-benzofuran-2(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.vensel.org [pubs.vensel.org]
- 5. CURRENTA: Mass spectrometry for structural elucidation [currenta.de]
Safety Operating Guide
3,6-Dimethyl-2,3-dihydro-1-benzofuran proper disposal procedures
Topic: 3,6-Dimethyl-2,3-dihydro-1-benzofuran Proper Disposal Procedures
Executive Summary: Operational Safety & Compliance
Chemical Identity: this compound CAS Registry Number: 160040-00-6 (General) / 65627-89-6 (R-isomer) Chemical Class: Cyclic Ether / Dihydrobenzofuran Derivative[1]
This guide defines the standard operating procedure (SOP) for the safe disposal of this compound. As a Senior Application Scientist, I must emphasize that while this specific isomer is often used as a pharmaceutical intermediate or fragrance scaffold, its cyclic ether structure dictates its handling protocols. The primary risks during disposal are peroxide formation upon long-term storage and aquatic toxicity .[1]
Immediate Action Directive:
-
Do NOT dispose of down the drain.[1]
-
Do NOT mix with strong oxidizers (e.g., nitric acid, perchlorates) in waste streams.[1]
-
TEST for peroxides if the container has been opened for >6 months prior to disposal.[1]
Part 1: Hazard Profiling & Waste Characterization
To ensure a self-validating safety system, we must first characterize the waste.[1] Specific SDS data for this isomer is rare; therefore, we apply the "Structural Analog Principle" using the parent 2,3-dihydrobenzofuran and alkyl-substituted analogs.[1]
Physical & Chemical Properties Table
| Property | Value / Characteristic | Operational Implication |
| Physical State | Liquid (Colorless to pale yellow) | Requires liquid waste containment (HDPE or Glass).[1] |
| Flash Point | ~67–75°C (Estimated based on analogs) | Classify as Combustible Liquid .[1] |
| Reactivity | Peroxide Former (Class B)[1] | CRITICAL: May form explosive peroxides upon air exposure.[1] |
| Toxicity | Irritant (Skin/Eye); Aquatic Chronic 3 | Must be incinerated; strictly no sewer release.[1] |
| RCRA Code | D001 (if FP < 60°C) or None | Treat as "Non-Halogenated Organic Waste" for incineration.[1] |
Field Insight: The addition of methyl groups at the 3 and 6 positions increases the lipophilicity of the molecule compared to the parent benzofuran.[1] This implies it will partition strongly into organic solvents and biological membranes, necessitating strict environmental containment.[1]
Part 2: Pre-Disposal Stabilization Workflow
Before moving the chemical to the waste accumulation area, you must validate its stability.[1]
Step 1: The Peroxide Validation Protocol
Why? Dihydrobenzofurans contain an ether linkage adjacent to a benzylic-like carbon, making them susceptible to auto-oxidation.[1]
-
Visual Inspection: Check for crystal formation around the cap or in the liquid.[1] If crystals are present, DO NOT TOUCH .[1] Contact EHS/Bomb Squad immediately.
-
Test: If liquid is clear, use a standard peroxide test strip (e.g., Quantofix®).[1]
-
< 20 ppm: Safe for standard disposal.[1]
-
> 20 ppm: Must be quenched.
-
Step 2: Quenching Peroxides (If Detected)
If peroxides are between 20–100 ppm, reduce them before disposal:
-
Add Ferrous Sulfate (FeSO₄) solution (acidified) or sodium metabisulfite to the solvent.[1]
-
Stir gently for 30 minutes.
-
Retest until peroxides are undetectable.[1]
Part 3: Disposal Decision Logic (Visualization)
The following diagram outlines the decision matrix for segregating this waste stream.
Caption: Operational workflow for segregating this compound waste streams to ensure regulatory compliance.
Part 4: Detailed Disposal Protocols
Scenario A: Disposal of Pure Liquid (Expired or Surplus)
Use this for: Old stock bottles or unused aliquots.[1]
-
Container Selection: Use a chemically resistant HDPE or Amber Glass container.[1]
-
Labeling: Apply a hazardous waste label.
-
Constituents: "this compound, 98%"
-
Hazards: "Combustible," "Irritant," "Peroxide Hazard."
-
-
Transfer: Pour the liquid into the container using a funnel. Do not fill >90% to allow for thermal expansion.[1]
-
Storage: Store in a cool, dark Satellite Accumulation Area (SAA) away from oxidizers until pickup.
-
Final Fate: High-temperature incineration (Fuel Blending).[1]
Scenario B: Disposal of Reaction Mixtures
Use this for: Roto-vap residues or extraction layers.[1]
-
Segregation: Determine the co-solvent.
-
If mixed with Ethyl Acetate, Hexane, or Methanol : Dispose in Non-Halogenated waste.
-
If mixed with DCM or Chloroform : Dispose in Halogenated waste.[1]
-
-
Compatibility Check: Ensure no strong acids (Nitric, Perchloric) are present in the waste container, as benzofurans can react violently or polymerize exothermically with strong acid catalysts.[1]
Scenario C: Solid Waste (Contaminated Debris)
Use this for: Silica gel columns, contaminated gloves, and paper towels.[1]
-
Evaporation: Allow volatile co-solvents to evaporate in a fume hood if safe/permitted by local EHS.[1]
-
Bagging: Double-bag the solids in clear, heavy-duty polyethylene bags (3-mil thickness).
-
Labeling: Tag as "Solid Debris contaminated with Benzofuran derivatives."
-
Binning: Place in the solid hazardous waste drum.
Part 5: Emergency Procedures (Spill Response)
In the event of a spill during transfer:
-
Evacuate & Ventilate: Remove ignition sources. This compound is combustible.[1]
-
PPE: Wear nitrile gloves (double gloving recommended), lab coat, and safety goggles.[1]
-
Containment: Use a Universal Sorbent (vermiculite or clay-based kitty litter).[1] Do not use paper towels for large pools as they increase surface area for evaporation/flammability.[1]
-
Cleanup: Scoop absorbed material into a wide-mouth jar. Label as "Hazardous Waste (Spill Debris)."[1]
-
Decontamination: Wash the surface with a soap/water solution to remove the oily residue.[1]
References
-
PubChem. (n.d.).[1] Compound Summary: 3,6-Dimethyl-2,3-dihydrobenzofuran (CAS 160040-00-6).[1][2] National Library of Medicine.[1] Retrieved from [Link]
-
ECHA. (n.d.).[1] Registration Dossier: Benzofuran derivatives and aquatic toxicity.[1] European Chemicals Agency.[1] Retrieved from [Link][1]
Sources
Personal protective equipment for handling 3,6-Dimethyl-2,3-dihydro-1-benzofuran
The following guide details the safety, logistical, and operational protocols for handling 3,6-Dimethyl-2,3-dihydro-1-benzofuran (also known as 3,6-Dimethylcoumaran ).
This substance is a cyclic monoterpenoid ether often encountered in fragrance chemistry and organic synthesis.[1][2] Due to the limited availability of specific industrial Safety Data Sheets (SDS) for this exact isomer, this guide applies the Precautionary Principle , utilizing hazard data from the parent structure (2,3-dihydrobenzofuran) and chemically analogous terpenoid ethers.[1][2]
Part 1: Chemical Identification & Hazard Assessment
Identity Verification
-
Synonyms: 3,6-Dimethylcoumaran; 3,6-Dimethyl-2,3-dihydrobenzofuran[1][2]
-
CAS Number: 65627-89-6 (Isomer specific) or 160040-00-6 (General registry).[1][2]
-
Molecular Formula:
[1][2][3]
GHS Hazard Classification (Derived from Analogues) Based on the structural moiety of dihydrobenzofurans (CAS 496-16-2), treat this substance with the following classifications:
| Hazard Class | Category | Hazard Statement |
| Skin Irritation | Cat 2 | H315: Causes skin irritation.[2][4] |
| Eye Irritation | Cat 2A | H319: Causes serious eye irritation.[2][4][5] |
| STOT - Single Exp. | Cat 3 | H335: May cause respiratory irritation.[2][4] |
| Flammable Liquid | Cat 4 | H227: Combustible liquid (Flash Point est. 60–90°C).[2] |
| Aquatic Toxicity | Cat 3 | H412: Harmful to aquatic life with long-lasting effects.[1][2] |
Part 2: Personal Protective Equipment (PPE) Matrix
Scientific Rationale for Selection:
-
Permeation Physics: Benzofuran derivatives are organic ethers.[1][2] They possess a polarity that can swell natural rubber and degrade thin vinyl quickly.[1][2]
-
Breakthrough Time: Standard disposable nitrile provides splash protection but is insufficient for immersion.[1][2]
PPE Selection Table
| Component | Recommendation | Technical Justification |
| Hand Protection (Splash) | Nitrile (Double-gloved) | Thickness: |
| Hand Protection (Immersion) | Laminate (Silver Shield®) | Material: EVOH (Ethylene Vinyl Alcohol).Rationale: The only material with >480 min breakthrough time for aromatic/cyclic ethers.[1][2] Essential for spill cleanup or synthesis scale-up.[1][2] |
| Eye Protection | Chemical Goggles | Standard: ANSI Z87.1 (Impact + Splash).Rationale: Safety glasses are insufficient due to the volatility and potential for severe eye irritation (H319).[1][2] |
| Respiratory | Half-mask with OV Cartridge | Filter: Organic Vapor (Black band).Rationale: Required if working outside a fume hood.[1][2] The vapor pressure is low but sufficient to cause respiratory tract irritation (H335).[1][2] |
| Body Protection | Lab Coat (Cotton/Poly) | Standard: Snap closures.Rationale: Synthetic fibers (pure polyester) may melt if the combustible liquid ignites.[1][2] Cotton blends provide a thermal buffer.[1][2] |
Part 3: Operational Protocols
Handling & Transfer Workflow
-
Engineering Control: Always handle within a certified Chemical Fume Hood.[1][2]
-
Static Control: As a combustible ether, this compound can accumulate static charge.[1] Ground all metal containers during transfer.
-
Incompatibility: Keep away from strong oxidizing agents (e.g., nitric acid, peroxides) and Lewis acids, which can cleave the ether ring or initiate polymerization.[1]
Synthesis & Reaction Monitoring
Below is a standard workflow for using this intermediate in synthesis, emphasizing safety checkpoints.
Figure 1: Safe handling workflow for this compound, emphasizing engineering controls.
Spill Response Strategy
Immediate Action: Evacuate the immediate area if the spill exceeds 50 mL outside a hood.
Figure 2: Decision logic for spill response. Note that "Major" spills require evacuation due to respiratory irritation risks.[1][2]
Part 4: Waste Disposal
Protocol:
-
Segregation: Classify as Non-Halogenated Organic Solvent Waste .
-
Container: High-density polyethylene (HDPE) or glass carboy.[1][2] Do not use metal containers if peroxides are suspected (though less likely with this specific ether than simple ethers, testing is prudent for aged samples).[1]
-
Labeling: Must explicitly state "Combustible" and "Irritant".[1][2]
-
Destruction: The preferred method is Incineration equipped with an afterburner and scrubber to handle carbon oxides.[1][2]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10329, 2,3-Dihydrobenzofuran. Retrieved from [Link][1][2]
-
Common Chemistry. CAS Registry Number 65627-89-6 (3,6-Dimethylcoumaran).[1][2][6] American Chemical Society.[1][2] Retrieved from [Link]
Sources
- 1. CAS Common Chemistry [commonchemistry.cas.org]
- 2. 3,6-Dimethyl-2(3H)-benzofuranone | C10H10O2 | CID 9793908 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Benzofuran, 2,3-diazido-2,3-dihydro-, trans-,Benzofuran, 2,3-dichloro-2,3-dihydro-, cis- Suppliers & Manufacturers [chemicalregister.com]
- 4. fishersci.com [fishersci.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. WO2002067680A1 - Compositions and methods for insect control - Google Patents [patents.google.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
